Product packaging for L-Lysinamide(Cat. No.:CAS No. 32388-19-5)

L-Lysinamide

Cat. No.: B1674931
CAS No.: 32388-19-5
M. Wt: 145.20 g/mol
InChI Key: HKXLAGBDJVHRQG-YFKPBYRVSA-N
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Description

L-lysinamide is the amino acid amide formed from L-lysine. It is an amino acid amide and a L-lysine derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15N3O B1674931 L-Lysinamide CAS No. 32388-19-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,6-diaminohexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H2,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLAGBDJVHRQG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50186101
Record name L-Lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32388-19-5
Record name L-Lysinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Lysinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50186101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-LYSINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13E91O1V3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to L-Lysinamide: Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysinamide, the amide derivative of the essential amino acid L-lysine, is a molecule of significant interest in various scientific disciplines, including biochemistry, pharmacology, and materials science. Its structural similarity to L-lysine, coupled with the modified carboxyl terminus, imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological relevance of this compound, with a focus on data-driven insights and experimental considerations.

Chemical Structure and Properties

This compound is structurally characterized by an L-lysine backbone where the carboxylic acid group is replaced by a primary amide. This modification neutralizes the negative charge of the carboxylate group present at physiological pH, altering the molecule's overall charge distribution and hydrogen bonding capabilities.

dot```dot graph L_Lysinamide_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";

// Atom nodes N_alpha [label="N", pos="0,0.5!", fontcolor="#202124"]; C_alpha [label="Cα", pos="1,0!", fontcolor="#202124"]; C_carbonyl [label="C", pos="2,0.5!", fontcolor="#202124"]; O_carbonyl [label="O", pos="2,1.5!", fontcolor="#202124"]; N_amide [label="NH₂", pos="3,0!", fontcolor="#202124"]; C_beta [label="Cβ", pos="1,-1!", fontcolor="#202124"]; C_gamma [label="Cγ", pos="0,-1.5!", fontcolor="#202124"]; C_delta [label="Cδ", pos="-1,-1!", fontcolor="#202124"]; C_epsilon [label="Cε", pos="-1,0!", fontcolor="#202124"]; N_epsilon [label="NH₂", pos="-2,0.5!", fontcolor="#202124"]; H_alpha [label="H", pos="1.5, -0.5!", fontcolor="#202124"];

// Bonds N_alpha -- C_alpha [color="#202124"]; C_alpha -- C_carbonyl [color="#202124"]; C_carbonyl -- O_carbonyl [style=double, color="#202124"]; C_carbonyl -- N_amide [color="#202124"]; C_alpha -- C_beta [color="#202124"]; C_beta -- C_gamma [color="#202124"]; C_gamma -- C_delta [color="#202124"]; C_delta -- C_epsilon [color="#202124"]; C_epsilon -- N_epsilon [color="#202124"]; C_alpha -- H_alpha [color="#202124"];

}``` Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in biological and chemical systems.

PropertyValueSource(s)
Chemical Formula C₆H₁₅N₃O[1]
Molecular Weight 145.20 g/mol [1]
CAS Number 32388-19-5[1]
Appearance Typically exists as a solid at room temperature[1]
LogP 1.478[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bond Count 5[1]
Solubility May dissolve in DMSO, H₂O, Ethanol, DMF[1]
pKa (α-amino group) Not experimentally determined in cited sources. Estimated to be lower than that of L-lysine's α-amino group (~9) due to the electron-withdrawing effect of the amide group.
pKa (ε-amino group) Not experimentally determined in cited sources. Expected to be similar to that of L-lysine's ε-amino group (~10.5).

Experimental Protocols

General Synthesis of this compound

Objective: To synthesize this compound from N-protected L-lysine.

Materials:

  • Nα-Boc-Nε-Z-L-lysine (or other suitably protected L-lysine)

  • Ammonium chloride (NH₄Cl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve Nα-Boc-Nε-Z-L-lysine (1 equivalent) in a mixture of DCM and DMF.

    • Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at 0 °C for 30 minutes to form the active ester.

  • Amidation:

    • In a separate flask, prepare a solution of ammonia by bubbling ammonia gas through cold DCM or by careful addition of ammonium chloride and a non-nucleophilic base like DIPEA.

    • Slowly add the activated L-lysine solution to the ammonia solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench with water.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Deprotection:

    • Dissolve the purified, protected this compound in DCM.

    • Add TFA (typically in a 1:1 ratio with DCM) and stir at room temperature for 1-2 hours to remove the Boc protecting group.

    • For the Z group, catalytic hydrogenation (e.g., H₂, Pd/C) is a common deprotection method.

    • After deprotection, concentrate the solution and precipitate the product by adding cold diethyl ether.

    • Collect the this compound salt by filtration and dry under vacuum.

dot

Synthesis_Workflow cluster_activation Activation cluster_amidation Amidation cluster_purification Purification & Deprotection Protected L-Lysine Protected L-Lysine Active Ester Active Ester Protected L-Lysine->Active Ester EDC/HOBt EDC/HOBt EDC/HOBt Protected this compound Protected this compound Active Ester->Protected this compound Ammonia Ammonia Ammonia Crude Product Crude Product Protected this compound->Crude Product Purified Protected this compound Purified Protected this compound Crude Product->Purified Protected this compound Chromatography This compound This compound Purified Protected this compound->this compound Deprotection

Caption: Generalized workflow for this compound synthesis.

Biological Activity and Signaling Pathways

The biological role of this compound is intrinsically linked to that of its parent molecule, L-lysine. As an essential amino acid, L-lysine is a fundamental building block for protein synthesis and is involved in numerous metabolic pathways.

Potential Role as a Prodrug

A significant area of interest for this compound in drug development is its potential as a prodrug. The amide bond can be designed to be cleaved by specific enzymes in the body, releasing a therapeutic agent. A prominent example of this strategy is lisdexamfetamine, where L-lysine is attached to dextroamphetamine via an amide bond. This prodrug is metabolized in the body to release the active stimulant. This suggests that this compound could be a valuable moiety for developing targeted drug delivery systems.

Involvement in Lysine Metabolism

Upon cellular uptake, this compound could potentially be metabolized by amidases to yield L-lysine and ammonia. The released L-lysine would then enter the cellular lysine pool and participate in its various metabolic fates, including protein synthesis and catabolism. The primary catabolic pathway for lysine in mammals is the saccharopine pathway, which ultimately leads to the production of acetyl-CoA, an intermediate in the citric acid cycle.

dot

Lysine_Metabolism This compound This compound L-Lysine L-Lysine This compound->L-Lysine Amidase Protein Synthesis Protein Synthesis L-Lysine->Protein Synthesis Saccharopine Pathway Saccharopine Pathway L-Lysine->Saccharopine Pathway Acetyl-CoA Acetyl-CoA Saccharopine Pathway->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle

Caption: Potential metabolic fate of this compound.

Cellular Signaling

Direct involvement of this compound in specific signaling pathways has not been extensively documented. However, as a derivative of L-lysine, it may have indirect effects. Amino acids are increasingly recognized as signaling molecules that can influence pathways such as the mTOR pathway, which regulates cell growth and proliferation. Further research is required to elucidate any direct signaling roles of this compound.

Conclusion

This compound is a chemically and biologically significant molecule with properties that make it a valuable tool in research and drug development. Its well-defined structure and the potential for chemical modification offer opportunities for creating novel therapeutics, particularly in the realm of prodrug design. While a complete experimental dataset for all its properties is not yet available, the existing information provides a strong foundation for future investigations into its synthesis, biological activity, and potential applications. This guide serves as a comprehensive resource for professionals seeking to understand and utilize this compound in their scientific endeavors.

References

The Core Mechanism of L-Lysinamide in Biological Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-Lysinamide, the amide derivative of the essential amino acid L-lysine, serves as a fundamental building block in the development of advanced non-viral gene delivery systems. Its primary mechanism of action in biological systems is not that of a classical pharmacologically active agent interacting with a specific signaling pathway, but rather as a critical component of cationic lipids. In this role, this compound provides a positively charged headgroup that enables the formulation of liposomes capable of binding, compacting, and delivering nucleic acids into cells. This technical guide delineates the biophysical mechanism of action of this compound-based delivery vectors, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and illustrates the involved processes through logical diagrams.

Introduction: this compound as a Tool in Gene Delivery

While L-Lysine is a ubiquitous amino acid with diverse metabolic roles, this compound itself is primarily utilized in biotechnological applications. Its significance stems from the presence of two amine groups, which are protonated at physiological pH, conferring a net positive charge. This cationic nature is harnessed by conjugating this compound to hydrophobic moieties, such as cholesterol, to create amphiphilic cationic lipids.[1][2] These lipids can then be formulated with neutral "helper" lipids, like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to form liposomes.[3] These this compound-based cationic liposomes are effective non-viral vectors for transfecting cells with genetic material, such as plasmid DNA.[4][5]

Core Mechanism of Action: The Gene Delivery Pathway

The "mechanism of action" of this compound in this context is a multi-step biophysical process designed to overcome the natural barriers of the cell to nucleic acid entry. The process can be broken down into four key stages: Lipoplex Formation, Cellular Uptake, Endosomal Escape, and Nuclear Delivery.

Stage 1: Lipoplex Formation

The process begins with the spontaneous self-assembly of cationic lipids and plasmid DNA into nanoparticles known as lipoplexes. The positively charged this compound headgroups on the liposome surface interact electrostatically with the negatively charged phosphate backbone of the DNA.[6] This interaction neutralizes the charge and allows the DNA to be compacted into a condensed, stable structure protected from nuclease degradation.[7]

Stage 2: Cellular Uptake

The resulting lipoplexes typically possess a net positive surface charge. This positive charge facilitates adhesion to the negatively charged proteoglycans on the surface of the cell membrane.[8] Following this initial binding, the lipoplexes are internalized by the cell, primarily through endocytosis.[9][10] While multiple endocytic pathways can be involved, fluid-phase macropinocytosis is a significant route of entry for many lipoplex formulations.[10]

Stage 3: Endosomal Escape

This is a critical and often rate-limiting step for successful gene delivery.[11] Once inside an endosome, the environment becomes progressively more acidic. The cationic lipids within the lipoplex, including the this compound derivatives, can interact with anionic lipids present in the endosomal membrane. This interaction is thought to disrupt the integrity of the endosomal membrane, possibly by promoting the formation of non-bilayer lipid structures, which ultimately leads to the release of the DNA cargo into the cytoplasm.[8] Helper lipids like DOPE are known to enhance this process.[3]

Stage 4: Intracellular Trafficking and Nuclear Entry

Once in the cytoplasm, the plasmid DNA must traverse the cytosol and enter the nucleus to be transcribed into mRNA by the cell's machinery. The lipoplex must effectively "unpack" to release the DNA. This process is less well understood but is a prerequisite for gene expression.

G cluster_extracellular Extracellular Space cluster_cell Cell DNA Plasmid DNA (Negative Charge) Lipoplex Lipoplex (Net Positive Charge) DNA->Lipoplex Electrostatic Interaction Liposome This compound Cationic Liposome (Positive Charge) Liposome->Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import Expression Gene Expression Nucleus->Expression Transcription

Fig. 1: Gene delivery pathway of this compound lipoplexes.

Quantitative Data Summary

The efficiency of this compound-based gene delivery systems is evaluated using several quantitative parameters. The tables below summarize typical data obtained from such experiments.

Table 1: Physicochemical Properties of this compound Lipoplexes

ParameterTypical Value RangeSignificance
N/P Ratio 2:1 to 10:1Ratio of positive charges (amines) to negative charges (phosphates). Affects particle size, charge, and transfection efficiency.[1][12]
Particle Size (Z-average) 100 - 400 nmInfluences the mechanism of cellular uptake.[9]
Zeta Potential +20 to +40 mVIndicates surface charge; positive values are crucial for binding to the cell membrane.[6][12]
DNA Condensation >95% at optimal N/PMeasured by gel retardation assay; indicates the extent of DNA binding and compaction.[1][12]

Table 2: Transfection Efficiency and Cytotoxicity

AssayCell LineTypical ResultSignificance
Luciferase Reporter Assay HEK293, HeLa10^5 - 10^8 RLU/mg proteinQuantifies the level of gene expression from the delivered plasmid.[12]
GFP Expression Various30 - 70% positive cellsVisual/flow cytometry-based measure of transfection efficiency.[1]
MTT Assay (Cell Viability) Various>80% at optimal N/PMeasures cytotoxicity; lower toxicity is desirable for a safe vector.[3]

RLU = Relative Light Units; GFP = Green Fluorescent Protein; MTT = 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

Experimental Protocols

Protocol 1: Formulation of this compound Liposomes by Thin-Film Hydration

This method is commonly used to prepare liposomes for gene delivery.[13][14]

  • Lipid Film Preparation: a. Dissolve the this compound-cholesterol conjugate and the helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A typical molar ratio is 1:1. b. Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or gentle agitation. The temperature should be above the phase transition temperature of the lipids. b. This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Sonication/Extrusion: a. To produce small unilamellar vesicles (SUVs) of a defined size, sonicate the MLV suspension using a probe sonicator or pass it through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder. b. Store the resulting liposome suspension at 4°C.

Protocol 2: DNA Binding Analysis by Agarose Gel Retardation Assay

This assay determines the ability of the cationic liposomes to bind and condense DNA.[1]

  • Lipoplex Formation: a. Prepare a series of dilutions of the liposome suspension. b. Mix a fixed amount of plasmid DNA (e.g., 0.5 µg) with varying amounts of the liposome suspension to achieve different N/P ratios (e.g., 0.5:1, 1:1, 2:1, 4:1, 8:1). c. Incubate the mixtures at room temperature for 30 minutes to allow for complex formation.

  • Electrophoresis: a. Add 6x loading dye to each lipoplex sample. b. Load the samples onto a 1% agarose gel containing a fluorescent DNA stain (e.g., ethidium bromide). c. Run the gel in 0.5x TBE buffer at 100 V for 45-60 minutes.

  • Analysis: a. Visualize the DNA bands under UV illumination. b. Unbound, negatively charged DNA will migrate into the gel. When the DNA is fully complexed and neutralized by the cationic liposomes, its migration will be retarded, and it will remain in the loading well. c. The lowest N/P ratio at which no DNA migration is observed indicates complete DNA condensation.

G cluster_prep Lipoplex Preparation cluster_gel Agarose Gel Electrophoresis cluster_analysis Analysis DNA Fixed Amount of Plasmid DNA Mix Incubate 30 min at Room Temp DNA->Mix Lipo Varying Amounts of This compound Liposomes Lipo->Mix Load Load Samples onto 1% Agarose Gel Mix->Load Run Run Gel at 100V Load->Run Visualize Visualize under UV Run->Visualize Result1 Low N/P Ratio: DNA migrates into gel Visualize->Result1 Result2 High N/P Ratio: DNA remains in well (retardation) Visualize->Result2

Fig. 2: Workflow for a gel retardation assay.
Protocol 3: In Vitro Transfection and Luciferase Reporter Assay

This protocol quantifies the functional delivery of a reporter gene.[15][16][17]

  • Cell Seeding: a. Seed cells (e.g., HEK293) in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection. b. Incubate overnight at 37°C and 5% CO2.

  • Transfection: a. For each well, dilute plasmid DNA containing a luciferase reporter gene (e.g., 0.5 µg) in serum-free medium. b. In a separate tube, dilute the this compound liposome suspension in serum-free medium to the optimal N/P ratio. c. Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 30 minutes to form lipoplexes. d. Remove the growth medium from the cells and wash with PBS. e. Add the lipoplex-containing medium to the cells. f. Incubate for 4-6 hours at 37°C. g. Replace the transfection medium with complete growth medium (containing serum).

  • Cell Lysis and Assay: a. Incubate the cells for an additional 24-48 hours. b. Aspirate the medium and wash the cells with PBS. c. Add 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking. d. Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet debris. e. Add a small volume of the cleared lysate (e.g., 20 µL) to a luminometer plate. f. Add Luciferase Assay Reagent and immediately measure the luminescence using a plate reader. g. Normalize the luminescence values to the total protein concentration in each lysate sample.

G Day1 Day 1: Seed cells in 24-well plate Day2_A Day 2: Prepare DNA and Liposomes in serum-free medium Day1->Day2_A Day2_B Form Lipoplexes (30 min incubation) Day2_A->Day2_B Day2_C Transfect Cells (4-6 hr incubation) Day2_B->Day2_C Day2_D Replace with complete medium Day2_C->Day2_D Day3 Day 3: Incubate 24-48 hrs Day2_D->Day3 Day4_A Day 4: Lyse cells Day3->Day4_A Day4_B Measure Luminescence Day4_A->Day4_B Day4_C Normalize to Protein Concentration Day4_B->Day4_C

Fig. 3: Experimental workflow for a luciferase reporter assay.

Conclusion

The mechanism of action of this compound in biological systems is best understood through its application as a cationic building block for non-viral gene delivery vectors. Its function is not based on interaction with a specific cellular signaling cascade but on the fundamental principles of electrostatics and biophysical interactions with nucleic acids and cell membranes. By providing a reliable positive charge, this compound enables the creation of sophisticated nanoparticles that can navigate the extracellular and intracellular environments to deliver genetic cargo. The protocols and data presented herein provide a framework for the rational design and evaluation of this compound-based systems for applications in research and potentially in future gene therapies.

References

A Comprehensive Technical Guide to the Biological Activities of L-Lysinamide versus L-Lysine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysine is an essential amino acid with a well-documented, diverse range of biological activities, playing crucial roles in protein synthesis, immune response, and tissue repair. Its derivative, L-Lysinamide, where the carboxylic acid group is replaced by an amide, presents a modification that can significantly alter its physicochemical properties and, consequently, its biological function. This technical guide provides an in-depth comparison of the known biological activities of L-Lysine and this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. While the biological landscape of L-Lysine is extensively mapped, this guide also highlights the current scarcity of direct comparative data for this compound, identifying critical knowledge gaps and opportunities for future research in drug development and molecular biology.

Introduction

L-Lysine is a fundamental building block of proteins and a key player in numerous physiological processes. Its primary amine group at the ε-position makes it a frequent site for post-translational modifications, influencing protein structure and function.[1] this compound, as the amide derivative of L-Lysine, offers a neutral carboxyl terminus compared to the negatively charged carboxylate of L-Lysine at physiological pH. This seemingly subtle structural change can have profound effects on a molecule's ability to interact with biological targets, its cellular uptake, and its overall bioactivity. Understanding these differences is paramount for researchers in drug design, where such modifications are often employed to enhance efficacy, stability, or delivery of therapeutic agents.

Comparative Biological Activities: A Tabular Summary

The following tables summarize the available quantitative data for the biological activities of L-Lysine and this compound. It is important to note the significant disparity in the volume of research, with L-Lysine being extensively studied, while data for this compound remains limited.

Table 1: Enzyme Inhibition

EnzymeCompoundIC50KiNotes
Homocitrate Synthase (SpHCS)L-Lysine-Competitive inhibitor towards 2-oxoglutarateFeedback inhibition of the lysine biosynthesis pathway.[2]
Angiotensin-Converting Enzyme (ACE)L-Lysine Derivatives0.14 - 42 nM-N-(1-carboxy-3-phenylpropyl)-L-lysyl-L-proline and its derivatives show high inhibitory activity.[3]
L-Lysine α-OxidaseThis compoundNo activity-The enzyme shows strict substrate specificity for L-Lysine and does not act on this compound.[4][5]

Table 2: Receptor Binding

ReceptorCompoundK DBmaxNotes
Benzodiazepine ReceptorL-LysineIncrease in affinityNo changeEnhancement of [3H]flunitrazepam binding is chloride-dependent.[6]

Table 3: Cellular Uptake

Cell LineCompoundK mVmaxTransporter(s)
Rat Cardiac Sarcolemmal VesiclesL-LysineHigh affinity: 222 ± 71 µMLow affinity: 16 ± 4 mMHigh affinity: 121 ± 36 pmol/min/mgLow affinity: 4.0 ± 0.4 nmol/min/mgCAT-1, CAT-2A (System y+)[7]
Hamster Jejunum (in vitro)L-Lysine--Mediated uptake is more rapid for the amino acid than for the dipeptide lysyl-lysine at low concentrations.[8]

No direct quantitative data on the cellular uptake of this compound has been found in the reviewed literature. It is often used as a component of larger molecules for drug delivery, where the uptake mechanism is determined by the overall construct.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to comparing the biological activities of L-Lysine and this compound.

Enzyme Inhibition Assay: L-Lysine α-Oxidase

This protocol is designed to determine the substrate specificity of L-Lysine α-oxidase and can be used to confirm the lack of activity on this compound.

Materials:

  • L-Lysine α-oxidase from Trichoderma viride

  • L-Lysine hydrochloride

  • This compound dihydrochloride

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol

  • Potassium phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare Reagents:

    • Substrate solutions: Prepare stock solutions of L-Lysine and this compound in potassium phosphate buffer.

    • Colorimetric reagent: Prepare a solution containing HRP, 4-AAP, and phenol in potassium phosphate buffer.

  • Assay:

    • In a 96-well plate, add the colorimetric reagent to each well.

    • Add varying concentrations of the substrate (L-Lysine or this compound) to the wells. .

    • Initiate the reaction by adding a fixed concentration of L-Lysine α-oxidase to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C).

    • Measure the absorbance at 505 nm at regular intervals to monitor the formation of the colored product, which is proportional to the amount of hydrogen peroxide produced.

  • Data Analysis:

    • Plot the rate of reaction (change in absorbance over time) against the substrate concentration.

    • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for L-Lysine.

    • Compare the activity observed with this compound to that of L-Lysine to confirm substrate specificity.

Cellular Uptake Assay in Caco-2 Cells

This protocol can be adapted to compare the cellular uptake of L-Lysine and this compound across an intestinal epithelial cell monolayer model.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hank's Balanced Salt Solution (HBSS)

  • Radiolabeled L-Lysine (e.g., [3H]-L-Lysine)

  • Unlabeled L-Lysine and this compound

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Uptake Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add HBSS containing radiolabeled L-Lysine with or without a competing excess of unlabeled L-Lysine or this compound to the apical side of the Transwell® insert.

    • Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C.

    • At each time point, remove the medium from the apical and basolateral compartments.

    • Wash the cells with ice-cold HBSS to stop the uptake.

    • Lyse the cells with a suitable lysis buffer.

  • Quantification:

    • Measure the radioactivity in the cell lysate using a scintillation counter.

    • Determine the protein concentration of the cell lysate to normalize the uptake data.

  • Data Analysis:

    • Calculate the uptake rate (e.g., in nmol/mg protein/min).

    • Compare the uptake of radiolabeled L-Lysine in the presence and absence of unlabeled L-Lysine and this compound to determine if this compound competes for the same transporters.

Signaling Pathways

L-Lysine is known to modulate key signaling pathways that regulate cell growth, metabolism, and autophagy. The role of this compound in these pathways is currently not well-defined.

The mTORC1 Signaling Pathway

L-Lysine is an important activator of the mTORC1 (mechanistic target of rapamycin complex 1) pathway, which is a central regulator of cell growth and proliferation.[10][11] Lysine, along with other amino acids, signals its availability to mTORC1, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promotes protein synthesis.

mTORC1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm L-Lysine_ext L-Lysine Transporter Amino Acid Transporter L-Lysine_ext->Transporter Uptake L-Lysine_int L-Lysine Transporter->L-Lysine_int mTORC1 mTORC1 L-Lysine_int->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: L-Lysine activation of the mTORC1 signaling pathway.

Hypothetical Impact of this compound on Signaling

The conversion of the carboxyl group to an amide in this compound could potentially alter its interaction with cellular machinery. For instance, if specific recognition of the carboxylate is required for transport or for interaction with intracellular sensors, this compound's activity could be significantly diminished. Conversely, its increased lipophilicity might enhance passive diffusion across cell membranes, potentially leading to different intracellular concentrations and downstream effects.

Logical_Relationship L-Lysine L-Lysine Carboxyl_Group Carboxylic Acid (negatively charged) L-Lysine->Carboxyl_Group This compound This compound Amide_Group Amide (neutral) This compound->Amide_Group Cellular_Uptake Cellular Uptake Carboxyl_Group->Cellular_Uptake Influences Target_Interaction Molecular Target Interaction Carboxyl_Group->Target_Interaction Influences Amide_Group->Cellular_Uptake Potentially Alters Amide_Group->Target_Interaction Potentially Alters Biological_Activity Biological Activity Cellular_Uptake->Biological_Activity Target_Interaction->Biological_Activity

Caption: Logical relationship of structural differences influencing biological activity.

Discussion and Future Directions

The available evidence clearly demonstrates the multifaceted biological roles of L-Lysine. In stark contrast, the biological activity of this compound as a standalone molecule is poorly characterized. The primary utility of this compound to date has been in the realm of medicinal chemistry and drug delivery, where it serves as a structural component.[9]

The lack of activity of this compound as a substrate for L-Lysine α-oxidase highlights the critical importance of the carboxyl group for enzyme recognition.[4][5] This finding suggests that other proteins that specifically bind L-Lysine may also exhibit reduced or no affinity for this compound.

Key research questions that remain to be addressed include:

  • What are the specific cellular uptake mechanisms for this compound, and how do they compare kinetically to those of L-Lysine?

  • Does this compound interact with any known L-Lysine receptors or binding proteins?

  • Can this compound modulate signaling pathways, such as the mTOR pathway, and if so, through what mechanism?

  • What is the metabolic fate of this compound in biological systems? Is it converted back to L-Lysine?

Answering these questions will be crucial for understanding the full biological potential of this compound and for its rational application in drug development.

Conclusion

This technical guide provides a comparative overview of the biological activities of L-Lysine and this compound. While L-Lysine's functions are well-established, this compound remains a molecule with largely unexplored biological potential. The structural modification from a carboxylic acid to an amide group is predicted to have significant consequences for its interaction with biological systems. The presented data, protocols, and pathway diagrams serve as a foundational resource for researchers aiming to elucidate the biological activities of this compound and to leverage its unique properties for therapeutic innovation. Further direct comparative studies are essential to fully understand the biological implications of this fundamental chemical modification.

References

Synthesis of Novel L-Lysinamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel L-Lysinamide derivatives. This compound, an amide form of the essential amino acid L-lysine, serves as a versatile scaffold for the development of new therapeutic agents and research tools.[1] Derivatives of this compound have garnered significant interest due to their diverse biological activities, including antimicrobial, antitumor, and neuromodulatory properties. This document details key synthetic methodologies, presents quantitative data for a range of derivatives, and illustrates relevant biological pathways and experimental workflows.

Synthetic Methodologies

The synthesis of this compound derivatives can be broadly categorized into solution-phase and solid-phase methods. The choice of methodology depends on the desired complexity of the final molecule, with solid-phase synthesis being particularly well-suited for peptide-based derivatives.

Nα-Acylation of L-Lysine

A common strategy for modifying this compound involves the selective acylation of the α-amino group. This approach has been used to create amphiphilic molecules with applications in drug delivery and cosmetics. The synthesis typically proceeds in three main steps:

  • Formation of α-Amino-ε-caprolactam (ACL): L-lysine is heated in a high-boiling point solvent such as n-hexyl alcohol to induce intramolecular cyclization, forming the lactam.

  • Acylation of ACL: The α-amino group of the ACL is then acylated using an appropriate acyl chloride.

  • Hydrolysis of the Lactam Ring: The final step involves the hydrolysis of the ε-caprolactam ring under alkaline conditions to yield the desired Nα-acylated this compound derivative.

A general procedure for the hydrolysis step involves refluxing the α-amido-ε-caprolactam with sodium hydroxide in an aqueous solution. For derivatives with longer, more hydrophobic acyl chains (greater than 12 carbons), the addition of a co-solvent like butanol may be necessary to improve solubility.

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of peptide derivatives of this compound, solid-phase peptide synthesis (SPPS) is the method of choice. This technique allows for the efficient and controlled assembly of peptide chains on a solid support. The general cycle of SPPS involves:

  • Deprotection: The temporary protecting group (e.g., Fmoc) on the α-amino group of the resin-bound amino acid is removed, typically using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

  • Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected amino group. Common coupling reagents include HBTU and DIPEA in DMF.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. For lipopeptides, a fatty acid can be coupled to the N-terminus of the peptide chain while it is still on the solid support.

Synthesis of L-Lysine Ureido Derivatives

L-lysine ureido derivatives have been investigated as potent inhibitors of aminopeptidase N (APN), a key enzyme in tumor angiogenesis and metastasis. The synthesis of these derivatives often involves the reaction of a protected L-lysine precursor with an appropriate isocyanate or by building the urea linkage through other synthetic strategies.

Quantitative Data of this compound Derivatives

The following tables summarize key quantitative data for representative this compound derivatives from the literature. This data is intended to provide a comparative overview of their biological activity and synthetic efficiency.

Table 1: Aminopeptidase N (APN) Inhibitory Activity of L-Lysine Ureido Derivatives

Compound IDStructureIC50 (µM) vs. APNReference
5d L-lysine ureido derivative4.51[2]
12j Amino acid ureido derivative1.1[3]
Bestatin (Positive Control)5.87 - 8.1[2][3]

Table 2: Synthesis and Characterization of Nα-Acyl this compound Derivatives

DerivativeAcyl ChainYield (%)Purification MethodKey Spectroscopic DataReference
Nα-Lauroyl-L-lysinamide C12Not specifiedNot specifiedNot specified[4]
Nα-Octanamide lysine C8Not specifiedNot specifiedNot specified
Nα-Capramide lysine C10Not specifiedNot specifiedNot specified
Nα-Lauramide lysine C12Not specifiedNot specifiedNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound derivatives.

General Procedure for the Synthesis of Nα-Acylation Lysine-Based Derivatives

Step 3: Hydrolysis

  • To a flask, add α-octanamide-ε-caprolactam (50 mmol, 12.7 g), water (100 mL), and NaOH (100 mmol, 4.0 g).

  • Reflux the mixture with stirring for 8 hours.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the filtrate to room temperature and adjust the pH to neutral.

  • The crude product will precipitate from the water.

  • Filter the precipitate, wash with water, and dry to obtain the final sodium Nα-octanamide lysine.

Solid-Phase Peptide Synthesis of a Lipopeptide
  • Resin Preparation: Start with a Rink amide resin as the solid support.

  • Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 30 minutes to remove the Fmoc protecting group.

  • Amino Acid Coupling: For each coupling step, use Fmoc-protected amino acid (5 equivalents), HBTU (5 equivalents), and DIPEA (12 equivalents) dissolved in DMF. Allow the reaction to proceed for 6 hours under a nitrogen atmosphere.

  • N-terminal Lipo-modification: After assembling the peptide chain, couple palmitic acid to the N-terminus using HBTU and DIPEA in DMF for 6 hours.

  • Cleavage and Deprotection: Cleave the lipopeptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude lipopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification by High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare two mobile phases. Solution A typically consists of 0.1% TFA in water, and Solution B consists of 0.1% TFA in acetonitrile. All solutions should be filtered and degassed.

  • Column Equilibration: Equilibrate the C8 or C18 reverse-phase column with the initial mobile phase composition (e.g., 95% A, 5% B) at a constant flow rate.

  • Sample Injection: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile) and inject it into the HPLC system.

  • Gradient Elution: Run a linear gradient of increasing Solution B to elute the compounds based on their hydrophobicity.

  • Fraction Collection: Collect the fractions corresponding to the desired product peaks, as detected by UV absorbance (typically at 214 nm and 280 nm).

  • Solvent Evaporation: Remove the solvent from the collected fractions using a centrifugal evaporator (SpeedVac) to obtain the purified product.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. This section provides diagrams of key pathways and a general experimental workflow for the synthesis and evaluation of these compounds.

Aminopeptidase N (APN/CD13) Inhibition Signaling Pathway

Aminopeptidase N is a zinc metalloprotease that is often overexpressed in cancer cells and plays a role in tumor growth, angiogenesis, and metastasis.[5][6] this compound derivatives, particularly ureido derivatives, have been shown to inhibit APN.[2][3] Inhibition of APN can lead to apoptosis of cancer cells through the amino acid deprivation response, which involves the activation of stress-related pathways like NF-κB.[5]

APN_Inhibition_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm APN Aminopeptidase N (CD13) Amino_Acid_Deprivation Amino Acid Deprivation APN->Amino_Acid_Deprivation Cleavage of peptides Angiogenesis Angiogenesis APN->Angiogenesis Promotes Invasion_Metastasis Invasion & Metastasis APN->Invasion_Metastasis Promotes Lysinamide_Derivative This compound Derivative Lysinamide_Derivative->APN Inhibition Lysinamide_Derivative->Angiogenesis Inhibits Lysinamide_Derivative->Invasion_Metastasis Inhibits Stress_Pathways Stress Pathways (e.g., NF-κB) Amino_Acid_Deprivation->Stress_Pathways Apoptosis Apoptosis Stress_Pathways->Apoptosis

Caption: APN Inhibition Pathway.

NMDA Receptor Modulation Signaling Cascade

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel crucial for synaptic plasticity and memory.[1][7] L-lysine and its derivatives can act as modulators of the NMDA receptor.[1] Activation of the NMDA receptor leads to an influx of calcium ions, which acts as a second messenger to trigger downstream signaling cascades involving kinases like CaMKII and PKC, ultimately affecting gene expression and synaptic strength.[1][7][8]

NMDA_Receptor_Pathway cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_cytoplasm Cytoplasm NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Glutamate Glutamate Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Lysinamide_Derivative This compound Derivative Lysinamide_Derivative->NMDA_Receptor Modulates CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates Gene_Expression Gene Expression CaMKII->Gene_Expression PKC->Gene_Expression Synaptic_Plasticity Synaptic Plasticity Gene_Expression->Synaptic_Plasticity

Caption: NMDA Receptor Signaling.

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis, purification, characterization, and biological screening of novel this compound derivatives.

Experimental_Workflow Start Design of This compound Derivatives Synthesis Synthesis (Solution or Solid-Phase) Start->Synthesis Purification Purification (e.g., HPLC, Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, FTIR) Purification->Characterization Biological_Screening Biological Screening (e.g., Enzyme Inhibition Assays, Cell-based Assays) Characterization->Biological_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Caption: Experimental Workflow.

References

L-Lysinamide as a Precursor in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides with a C-terminal amide is a critical aspect of drug discovery and development, as many biologically active peptides possess this modification, which often enhances their stability and biological activity. L-Lysinamide, the amide derivative of the amino acid L-Lysine, serves as a valuable precursor for the direct synthesis of peptides with a C-terminal lysine amide. This technical guide provides a comprehensive overview of the use of this compound in both solid-phase and solution-phase peptide synthesis, detailing experimental protocols, and discussing its applications in the development of therapeutic peptides such as Gonadotropin-Releasing Hormone (GnRH) analogues and Melanotan II.

Advantages of this compound in Peptide Synthesis

The primary advantage of using this compound as a precursor is the direct incorporation of a C-terminal lysine amide without the need for post-synthesis amidation of a C-terminal carboxylic acid. This can streamline the synthesis process and potentially avoid side reactions associated with amidation chemistry. For solid-phase peptide synthesis (SPPS), starting with this compound allows for the synthesis of C-terminal lysine amide peptides on standard resins like Rink Amide resin, which is designed to yield a C-terminal amide upon cleavage.

While direct quantitative comparisons of yield and purity between syntheses starting with this compound versus L-Lysine are not extensively documented in publicly available literature, the efficiency of synthesizing C-terminal peptide amides is generally high. For instance, the synthesis of various C-terminal peptide amides using a photoremovable anchoring linkage has been reported to achieve yields in the range of 70-74%[1]. The overall yield and purity of a peptide synthesis are influenced by numerous factors, including the sequence, coupling reagents, and purification methods[2][3].

Applications in Drug Development

This compound is a key building block in the synthesis of several important therapeutic peptide analogues.

  • Gonadotropin-Releasing Hormone (GnRH) Analogues: These peptides are used to treat hormone-related conditions such as prostate cancer, endometriosis, and precocious puberty. The synthesis of cyclic GnRH analogues often involves the use of lysine derivatives to form lactam bridges, and this compound can be a precursor for analogues with a C-terminal lysine amide.

  • Melanotan II: This synthetic analogue of alpha-melanocyte-stimulating hormone (α-MSH) is investigated for its effects on melanogenesis (skin tanning) and sexual arousal. The synthesis of Melanotan II, a cyclic peptide, involves the use of a lysine derivative, and a reported solution-phase synthesis explicitly starts with this compound.

Experimental Protocols

Solution-Phase Synthesis of Melanotan II using this compound

This protocol is adapted from a reported solution-phase synthesis of Melanotan II.

Materials:

  • Nε-Boc-L-lysinamide

  • Nα-Benzyloxycarbonyltryptophan pentafluorophenyl ester

  • Palladium on carbon (Pd/C) or Palladium hydroxide (Pd(OH)₂)

  • Nα-Z-D-phenylalanine pentafluorophenyl ester

  • L-arginine

  • Nα-Z-L-histidine

  • Nα-Z-γ-benzyl-L-aspartic acid

  • Coupling reagents (e.g., DCC, HOBt)

  • Solvents: Dimethylformamide (DMF), Methanol, Dichloromethane (DCM), Diethyl ether

  • Reagents for deprotection (e.g., H₂, Trifluoroacetic acid (TFA))

Procedure:

  • Dipeptide Synthesis (Trp-Lys-NH₂):

    • Couple Nε-Boc-L-lysinamide with Nα-benzyloxycarbonyltryptophan pentafluorophenyl ester in DMF.

    • Remove the Nα-benzyloxycarbonyl (Z) group by catalytic hydrogenation (e.g., using Pd/C and H₂) to yield H-Trp-Lys(εBoc)-NH₂.

  • Hexapeptide Assembly:

    • Synthesize the dipeptide Z-D-Phe-Arg-OH by reacting L-arginine with Nα-Z-D-phenylalanine pentafluorophenyl ester.

    • Couple the deprotected Trp-Lys(εBoc)-NH₂ with the appropriate protected amino acids (e.g., Asp, His, D-Phe, Arg) in a stepwise manner using standard coupling procedures (e.g., DCC/HOBt) to assemble the linear hexapeptide sequence.

  • Cyclization:

    • Remove the orthogonal protecting groups from the side chains of aspartic acid (e.g., benzyl group) and lysine (Boc group).

    • Perform an intramolecular cyclization (lactamization) between the γ-carboxyl group of aspartic acid and the ε-amino group of lysine using a suitable coupling reagent.

  • Final Coupling and Deprotection:

    • Couple N-acetylnorleucine to the N-terminus of the cyclic hexapeptide.

    • Perform the final deprotection of any remaining side-chain protecting groups to yield Melanotan II.

  • Purification:

    • Purify the crude Melanotan II by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data (Reported for a similar synthesis):

ParameterValue
Overall Yield~2.6%
Purity (without preparative chromatography)>90%
General Protocol for Solid-Phase Synthesis of a Peptide with C-terminal this compound

This protocol describes a general procedure for the manual solid-phase synthesis of a peptide on Rink Amide resin, starting with Fmoc-L-Lys(Boc)-OH to generate a C-terminal lysine amide after cleavage. To start directly with this compound, one would need to first couple it to the resin, a less common but feasible approach. The following standard protocol achieves the same final product.

Materials:

  • Rink Amide resin

  • Fmoc-L-Lys(Boc)-OH and other required Fmoc-protected amino acids

  • Coupling reagents: HATU or HBTU

  • Activation base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection reagent: 20% (v/v) piperidine in DMF

  • Solvents: DMF, DCM

  • Washing solvents: Methanol

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes.

  • Fmoc Deprotection (of the Rink Amide linker):

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 20-30 minutes to remove the Fmoc group from the linker.

    • Drain the piperidine solution and wash the resin thoroughly with DMF.

  • First Amino Acid Coupling (Fmoc-L-Lys(Boc)-OH):

    • In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3-5 equivalents relative to resin loading), HATU (or HBTU) (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF.

    • Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling. If the test is positive (blue beads), recouple.

  • Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After coupling the last amino acid, remove the N-terminal Fmoc group using 20% piperidine in DMF.

    • Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups (including the Boc group from lysine).

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

    • Purify the peptide by preparative RP-HPLC.

General Yield and Purity Expectations for SPPS:

ParameterTypical Range
Crude Purity50-80% (highly sequence dependent)
Final Yield (after purification)10-50% (highly sequence and scale dependent)

Signaling Pathways and Visualization

Peptides synthesized using this compound, such as Melanotan II and GnRH analogues, exert their biological effects by binding to specific G-protein coupled receptors (GPCRs) and activating downstream signaling cascades.

Melanocortin Receptor Signaling Pathway

Melanotan II is an agonist for melanocortin receptors (MCRs), particularly MC1R and MC4R. Activation of these receptors initiates a signaling cascade that leads to various physiological responses.

Melanocortin_Signaling MCR Melanocortin Receptor (MCR) Gαs Gβγ AC Adenylate Cyclase MCR:g_alpha->AC activates Melanotan_II Melanotan II Melanotan_II->MCR cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., Melanogenesis) CREB->Gene_Expression GnRH_Signaling GnRHR GnRH Receptor (GnRHR) Gαq/11 Gβγ PLC Phospholipase C (PLC) GnRHR:g_alpha->PLC activates GnRH_Analogue GnRH Analogue GnRH_Analogue->GnRHR IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG cleaves to PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade Gene_Expression Gene Expression (LH, FSH synthesis) MAPK_Cascade->Gene_Expression regulates SPPS_Workflow Start Start: Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine) Start->Deprotection1 Wash1 Wash (DMF) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle (for each amino acid) Wash2->Repeat Repeat->Deprotection1 Next Amino Acid Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final Amino Acid Wash3 Wash (DMF, DCM) Deprotection2->Wash3 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash3->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (LC-MS, etc.) Purification->Analysis End End: Pure Peptide Analysis->End

References

L-Lysinamide in Gene Delivery and Transfection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of genetic material into cells is a cornerstone of modern molecular biology and a critical component in the development of gene therapies. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven the exploration of non-viral alternatives. Among these, cationic lipids and polymers based on natural amino acids have emerged as promising candidates due to their biocompatibility and biodegradability. L-Lysinamide, a derivative of the essential amino acid L-lysine, offers a versatile scaffold for the construction of such non-viral gene delivery vectors. Its primary and epsilon amine groups provide positive charges for electrostatic interaction with negatively charged nucleic acids, facilitating the formation of nano-sized complexes (lipoplexes or polyplexes) that can traverse the cell membrane. This technical guide provides an in-depth overview of the application of this compound and its derivatives in gene delivery and transfection studies, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Core Concepts: The Role of this compound in Gene Delivery

This compound is primarily utilized as a hydrophilic headgroup in the design of cationic lipids or as a monomeric unit in the synthesis of cationic polymers. The fundamental principle behind its use lies in its ability to condense and protect nucleic acids (DNA or RNA) and facilitate their entry into cells.

Key Physicochemical Properties of this compound-Based Vectors:

  • Cationic Nature: The protonated amine groups at physiological pH allow for strong electrostatic interactions with the phosphate backbone of nucleic acids. This interaction is crucial for the compaction of genetic material into stable nanoparticles.

  • Biocompatibility: As a derivative of a natural amino acid, this compound-based carriers are generally considered to have lower cytotoxicity compared to many synthetic cationic lipids and polymers.[1]

  • Biodegradability: The amide and ester linkages often incorporated into this compound-based lipids can be susceptible to enzymatic degradation within the cell, leading to the clearance of the delivery vehicle and reducing long-term toxicity.

Quantitative Data on Transfection Efficiency and Cytotoxicity

The performance of this compound-based gene delivery systems is typically evaluated based on two key parameters: transfection efficiency and cytotoxicity. Transfection efficiency refers to the percentage of cells that successfully express the delivered gene, while cytotoxicity assesses the degree of cell death induced by the delivery vehicle. The following tables summarize quantitative data from various studies, highlighting the performance of different this compound derivatives in several cell lines. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, such as cell type, plasmid used, and the specific formulation of the delivery vehicle.

Table 1: Transfection Efficiency of this compound-Based Lipids

Cationic LipidCo-lipidCell LineN/P Ratio*Transfection Efficiency (%)Reference
Cholesteryl-L-lysinamideDOPEHEK-29310:1~40%[2]
Tri-lysine head lipid (CDL14)DOPENCI-H4606:1High (qualitative)[3]
Tri-lysine head lipid (CDL14)DOPEHep-26:1High (qualitative)[3]

*N/P ratio refers to the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid.

Table 2: Cytotoxicity of this compound-Based Formulations

FormulationCell LineConcentrationCell Viability (%)Reference
Cholesteryl-L-lysinamide/DOPE lipoplexesHEK-293 FTNot specifiedHigh (no cytotoxicity observed)[2]
Dendritic poly(L-lysine) (Gen 5 & 6)VariousNot specifiedHigh (no significant cytotoxicity)[4]
Poly-L-lysine/DNA complexesNeuro2AConcentration-dependentToxicity increases with concentration[1]

Table 3: Physicochemical Properties of this compound-Based Nanoparticles

FormulationParticle Size (nm)Zeta Potential (mV)Reference
Cholesteryl-L-lysinamide/DOPE nanoliposomes~76Not specified[2]
Tri-peptide cationic liposomesSuitable for transfectionPositive[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound-based cationic lipid and a general protocol for gene transfection using liposomes formulated with such lipids.

Protocol 1: Synthesis of Cholesteryl-L-lysinamide

This protocol is adapted from a method for synthesizing cholesteryl lysinate.

Materials:

  • Nα,Nε-Di-BOC-L-lysine

  • Cholesteryl chloroformate

  • Cadaverine (as a linker)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dioxane

  • 5 M Hydrochloric acid (HCl)

  • C18 reversed-phase silica gel

Procedure:

  • Coupling Reaction:

    • Dissolve Nα,Nε-Di-BOC-L-lysine, cholesteryl chloroformate, and cadaverine in DCM.

    • Add DCC and DMAP to the solution to catalyze the formation of amide and carbamate bonds.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification of the Intermediate:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

    • Evaporate the DCM under vacuum to obtain the crude intermediate product.

  • Deprotection:

    • Dissolve the intermediate product in a mixture of dioxane and 5 M HCl.

    • Stir the solution at room temperature for 24 hours to remove the BOC protecting groups.

  • Final Purification:

    • Remove the dioxane and HCl under vacuum.

    • Purify the final product, Cholesteryl-L-lysinamide, using C18 reversed-phase silica gel flash chromatography.

Protocol 2: Gene Transfection using this compound-Based Liposomes

This is a general protocol that should be optimized for specific cell lines and plasmids.

Materials:

  • Cholesteryl-L-lysinamide (or other this compound-based lipid)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Chloroform

  • Plasmid DNA

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium

  • Cells to be transfected

Procedure:

  • Preparation of Cationic Liposomes:

    • Dissolve the this compound-based lipid and DOPE (e.g., at a 1:1 molar ratio) in chloroform.

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication to form liposomes.

  • Formation of Lipoplexes:

    • Dilute the plasmid DNA in a serum-free medium.

    • In a separate tube, dilute the cationic liposome suspension in the same serum-free medium.

    • Add the diluted liposome suspension to the diluted DNA solution and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow the formation of lipoplexes.

  • Transfection of Cells:

    • Seed the cells in a multi-well plate the day before transfection to achieve 70-90% confluency on the day of transfection.

    • Wash the cells with serum-free medium.

    • Add the lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After incubation, replace the transfection medium with a complete growth medium.

    • Assay for gene expression at 24-72 hours post-transfection.

Mechanisms of Gene Delivery and Transfection

The successful delivery of a gene to the nucleus of a cell by an this compound-based vector involves several key steps, each presenting a potential barrier.

Signaling Pathways and Cellular Uptake

The positively charged lipoplexes or polyplexes initially interact with the negatively charged proteoglycans on the cell surface. This interaction triggers cellular uptake, primarily through endocytosis. The exact endocytic pathway can vary depending on the cell type and the specific formulation of the delivery vehicle but often involves clathrin-mediated or caveolae-mediated endocytosis.

G cluster_extracellular Extracellular Space cluster_cell Cell Lipoplex This compound Lipoplex CellSurface Cell Surface (Proteoglycans) Lipoplex->CellSurface Binding Endosome Endosome CellSurface->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import

Caption: Cellular uptake pathway of this compound lipoplexes.

Experimental Workflow for Transfection

The overall process of using this compound-based vectors for gene transfection follows a systematic workflow, from the preparation of the delivery system to the analysis of gene expression.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis LipidSynth Lipid Synthesis (this compound derivative) LiposomeForm Liposome Formation LipidSynth->LiposomeForm LipoplexForm Lipoplex Formation (DNA + Liposomes) LiposomeForm->LipoplexForm DNA_Prep Plasmid DNA Preparation DNA_Prep->LipoplexForm Transfection Addition of Lipoplexes to Cells LipoplexForm->Transfection CellCulture Cell Seeding & Culture CellCulture->Transfection Incubation Incubation Transfection->Incubation GeneExpression Gene Expression Assay (e.g., GFP, Luciferase) Incubation->GeneExpression Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubation->Cytotoxicity

Caption: Experimental workflow for this compound-mediated gene transfection.

Endosomal Escape: The "Proton Sponge" Effect

A major hurdle for efficient gene delivery is the entrapment of the lipoplex within the endosome, which can lead to its degradation in the lysosome. This compound-based vectors can facilitate endosomal escape through the "proton sponge" effect. The numerous amine groups on the this compound moieties can be protonated in the acidic environment of the endosome. This buffering capacity leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the genetic cargo into the cytoplasm.

G cluster_endosome Endosome (Acidic pH) ProtonPump Proton Pump (V-ATPase) Lipoplex This compound Lipoplex (Protonated) ProtonPump->Lipoplex H+ influx Rupture Endosomal Rupture Lipoplex->Rupture Osmotic Swelling Cl_ion Cl- H_ion H+ Cytoplasm Cytoplasm Cytoplasm->Cl_ion Cl- influx Rupture->Cytoplasm Release of Genetic Material

Caption: Mechanism of endosomal escape via the proton sponge effect.

Conclusion and Future Directions

This compound and its derivatives represent a highly promising class of materials for the development of safe and effective non-viral gene delivery systems. Their inherent biocompatibility, biodegradability, and the tunability of their chemical structure allow for the rational design of carriers with optimized properties for specific applications. The data summarized in this guide demonstrate their potential to achieve significant levels of gene expression with minimal cytotoxicity.

Future research in this area will likely focus on:

  • Structural Optimization: Fine-tuning the hydrophobic and hydrophilic domains of this compound-based lipids to enhance transfection efficiency and reduce toxicity further.

  • Targeted Delivery: Incorporating targeting ligands (e.g., antibodies, peptides) to the surface of the nanoparticles to achieve cell-specific gene delivery.

  • Stimuli-Responsive Systems: Designing carriers that release their genetic cargo in response to specific intracellular or microenvironmental stimuli (e.g., pH, redox potential).

  • In Vivo Studies: Translating the promising in vitro results to preclinical and clinical settings to evaluate the safety and efficacy of this compound-based gene therapies for various diseases.

By continuing to explore the potential of this compound and other amino acid-based materials, the field of non-viral gene delivery is poised to make significant strides towards the development of novel and effective genetic medicines.

References

L-Lysinamide in Enzyme Inhibition Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysinamide, the amide derivative of the essential amino acid L-lysine, serves as a fundamental structural motif in the exploration and development of potent enzyme inhibitors. While this compound itself exhibits limited direct inhibitory activity against many enzymes, its derivatives have emerged as a significant class of inhibitors targeting a range of enzymes, particularly proteases. This technical guide provides an in-depth overview of the role of this compound and its derivatives in enzyme inhibition research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and mechanisms. The structural backbone of L-lysine, with its primary amino groups, offers a versatile scaffold for the design of compounds that can interact with the active sites of various enzymes, leading to the development of therapeutic agents for a multitude of diseases.

This compound Derivatives as Enzyme Inhibitors: Quantitative Data

The modification of this compound's structure has yielded a plethora of potent enzyme inhibitors. The following tables summarize the inhibitory activities of various L-lysine derivatives against several key enzymes.

Inhibitor ClassTarget EnzymeCompoundIC50 / KiReference
ACE Inhibitors Angiotensin-Converting Enzyme (ACE)N-[Nα-(1-carboxy-3-phenylpropyl)-L-lysyl]-N-(4-phenylcyclohexyl)glycineIC50 = 0.65 nmol/l[1]
N-[Nα-(1-carboxy-3-cyclopentylpropyl)-Nε-carbobenzoxy-L-lysyl]-N-cyclopentyl glycineIC50 = 0.64 nmol/l[1]
N-[Nα-[1(S)-carboxy-3-cyclohexylpropyl]-L-lysyl]-N-cyclopentyl glycineIC50 = 0.11 nmol/l[1]
HIV Protease Inhibitors HIV ProteaseLead Compound 11 (Nα-alkylated Fmoc-lysine derivative)Ki = 5 nM[2]
Aminopeptidase N Inhibitors Aminopeptidase N (APN/CD13)Compound C7 (L-lysine derivative)IC50 = 9.6 ± 1.3 µM[3]
Compound C20 (L-lysine derivative)IC50 = 13.6 ± 1.9 µM[3]
Bestatin (Positive Control)IC50 = 11.3 ± 1.6 µM[3]
Trypsin Inhibitors TrypsinZ-Lys-COCHOKi = 8.44 ± 0.80 μM[4]
Z-Lys-COOHKi = 2.81 ± 0.49 mM[4]
Z-Lys-HKi = 2.38 ± 0.07 mM[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enzyme inhibition. Below are generalized protocols for assays targeting enzymes inhibited by L-lysine derivatives.

General Protocol for Serine Protease (e.g., Trypsin) Inhibition Assay using a Chromogenic Substrate

This protocol is adapted from standard procedures for measuring the activity of serine proteases like trypsin.

1. Materials:

  • Purified trypsin

  • This compound derivative (inhibitor) stock solution (in an appropriate solvent, e.g., DMSO)

  • Chromogenic substrate stock solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare serial dilutions of the this compound derivative inhibitor in the assay buffer.

  • In a 96-well plate, add 20 µL of each inhibitor dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

  • Add 160 µL of assay buffer to all wells.

  • Add 10 µL of the trypsin solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 10 µL of the chromogenic substrate solution to all wells.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes at 37°C using a microplate reader.

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

  • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

  • The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

General Protocol for Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric measurement of ACE activity.

1. Materials:

  • ACE from rabbit lung

  • This compound derivative (inhibitor) stock solution

  • Substrate solution (e.g., hippuryl-histidyl-leucine, HHL)

  • Assay buffer (e.g., 100 mM borate buffer, pH 8.3, containing 300 mM NaCl)

  • Stopping reagent (e.g., 1 M HCl)

  • Ethyl acetate

  • Spectrophotometer

2. Procedure:

  • Prepare serial dilutions of the this compound derivative inhibitor.

  • In test tubes, mix 50 µL of the inhibitor dilution with 50 µL of the ACE solution. Include a control with no inhibitor.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Start the reaction by adding 150 µL of the HHL substrate solution.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 250 µL of 1 M HCl.

  • Extract the hippuric acid (HA) produced by adding 1.5 mL of ethyl acetate, vortexing, and centrifuging to separate the layers.

  • Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

  • Re-dissolve the dried HA in 1 mL of distilled water.

  • Measure the absorbance at 228 nm.

  • Calculate the percent inhibition and determine the IC50 value as described in the previous protocol.

Signaling Pathways and Mechanisms of Inhibition

The following diagrams, generated using the DOT language, illustrate key concepts related to enzyme inhibition by this compound derivatives.

Competitive Inhibition of a Serine Protease

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (this compound Derivative) ES->E P Product (P) ES->P k_cat EI->E

Caption: Competitive inhibition of a serine protease by an this compound derivative.

Experimental Workflow for IC50 Determination

ic50_workflow prep Prepare Serial Dilutions of Inhibitor assay Perform Enzyme Assay (Control & Inhibitor Concentrations) prep->assay measure Measure Reaction Rates (e.g., Absorbance Change) assay->measure calculate Calculate % Inhibition for each concentration measure->calculate plot Plot % Inhibition vs. log[Inhibitor] calculate->plot fit Fit Data to Dose-Response Curve plot->fit ic50 Determine IC50 Value fit->ic50

Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.

Structure-Activity Relationship (SAR) Logic

sar_logic scaffold This compound Scaffold modify Systematic Chemical Modifications scaffold->modify derivatives Library of This compound Derivatives modify->derivatives screen Enzyme Inhibition Screening derivatives->screen data Quantitative Data (IC50 / Ki) screen->data sar Establish Structure-Activity Relationship (SAR) data->sar optimize Lead Optimization sar->optimize

Caption: Logical workflow for establishing the Structure-Activity Relationship (SAR) of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds in the field of enzyme inhibition. The inherent structural features of L-lysine provide a robust scaffold for the design of potent and selective inhibitors against a variety of enzymatic targets. The quantitative data presented herein underscore the significant inhibitory potential of these modified compounds. The detailed experimental protocols offer a foundation for researchers to conduct their own inhibition studies, while the visualized pathways provide a conceptual framework for understanding the mechanisms of action and the drug discovery process. Continued exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the development of novel therapeutic agents for a wide range of diseases.

References

The Pharmacokinetic Profile of L-Lysinamide: A Technical Guide to its Anticipated Bioavailability and Metabolic Fate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysinamide, the amide derivative of the essential amino acid L-lysine, presents a molecule of interest for various biochemical and pharmaceutical applications. However, a comprehensive understanding of its bioavailability and metabolic pathway remains largely uncharted in publicly available scientific literature. This technical guide synthesizes current knowledge on related compounds and metabolic processes to project the likely pharmacokinetic profile of this compound. It is hypothesized that this compound undergoes hydrolysis to L-lysine, which then enters its well-documented catabolic pathways. This document provides a framework for future in-vivo studies by outlining detailed experimental protocols and established analytical methodologies.

Introduction

Projected Bioavailability and Metabolism

In the absence of direct experimental data, the bioavailability and metabolic pathway of this compound are inferred from the behavior of similar molecules, such as amino acid amides and peptide-based drugs.

Anticipated Metabolic Pathway: Hydrolysis

The principal metabolic reaction anticipated for this compound is the hydrolysis of its amide bond. This reaction would yield L-lysine and ammonia. This process is common for amides in biological systems and is often catalyzed by non-specific amidases or proteases present in the plasma, liver, and other tissues. The conversion of glutamine to glutamate and ammonia by glutaminase serves as a well-established parallel for the enzymatic hydrolysis of an amino acid amide.

LLysinamide This compound LLysine L-Lysine LLysinamide->LLysine Hydrolysis Ammonia Ammonia LLysinamide->Ammonia Enzymes Amidases / Proteases Enzymes->LLysinamide Water H₂O Water->LLysinamide LLysine L-Lysine Saccharopine Saccharopine LLysine->Saccharopine Lysine-α-ketoglutarate reductase alphaKG α-Ketoglutarate alphaKG->Saccharopine AAS α-Aminoadipate-δ-semialdehyde Saccharopine->AAS Saccharopine dehydrogenase AAA α-Aminoadipate AAS->AAA Aminoadipate-semialdehyde dehydrogenase KA α-Ketoadipate AAA->KA Aminoadipate aminotransferase GlutarylCoA Glutaryl-CoA KA->GlutarylCoA α-Ketoadipate dehydrogenase CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA Glutaryl-CoA dehydrogenase AcetylCoA Acetyl-CoA CrotonylCoA->AcetylCoA Multiple Steps LLysine L-Lysine P2C Δ¹-Piperideine-2-carboxylate LLysine->P2C L-Amino acid oxidase / Aminotransferase Pipecolate Pipecolate P2C->Pipecolate Peroxisomal reductase P6C Δ¹-Piperideine-6-carboxylate Pipecolate->P6C Pipecolate oxidase AAS α-Aminoadipate-δ-semialdehyde P6C->AAS Convergence Convergence with Saccharopine Pathway AAS->Convergence Start Acclimatize Rats Dosing Administer this compound (IV or Oral) Start->Dosing Sampling Serial Blood Sampling (0-1440 min) Dosing->Sampling Processing Centrifuge to Plasma Sampling->Processing Analysis LC-MS/MS Quantification (this compound & L-Lysine) Processing->Analysis PK_Calc Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Analysis->PK_Calc Bioavailability Determine Oral Bioavailability (F%) PK_Calc->Bioavailability

Investigating the Bioactivity of L-Lysinamide Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysinamide, the amide derivative of the essential amino acid L-lysine, provides a versatile scaffold for the development of novel bioactive conjugates. The presence of two primary amine groups (α and ε) and a terminal amide offers multiple points for chemical modification, allowing for the creation of a diverse array of molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the synthesis, bioactivity, and mechanisms of action of this compound conjugates, with a focus on their antimicrobial and anticancer properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic agents.

I. Synthesis of this compound Conjugates

The synthesis of this compound conjugates typically involves the selective modification of the α- or ε-amino group of this compound or a protected lysine precursor. A common strategy involves the acylation of the α-amino group, leaving the ε-amino group available for further conjugation or to impart specific physicochemical properties to the final molecule.

General Synthesis Protocol: Nα-acylation of L-lysine followed by amidation

This protocol outlines a general three-step synthesis for producing Nα-acylated this compound derivatives.

Step 1: Synthesis of α-amino-ε-caprolactam (ACL)

  • L-lysine is heated in n-hexyl alcohol.

  • This promotes an intramolecular cyclization to form α-amino-ε-caprolactam (ACL).

Step 2: Acylation of α-amino-ε-caprolactam

  • The synthesized ACL is reacted with an acyl chloride (e.g., octanoyl chloride, lauroyl chloride) to form the corresponding α-amide-ε-caprolactam.

Step 3: Hydrolysis to Nα-acylated this compound

  • The α-amide-ε-caprolactam is subjected to alkaline hydrolysis in an aqueous solution.

  • For more hydrophobic acyl chains (C12 and longer), butanol can be added to improve solubility.

  • The reaction mixture is refluxed, filtered, and cooled.

  • The pH is adjusted to neutral to precipitate the crude Nα-acylated this compound product, which is then collected by filtration, washed, and dried.[1]

II. Antimicrobial Bioactivity of this compound Conjugates

This compound conjugates, particularly those incorporating lipophilic moieties, have demonstrated significant potential as antimicrobial agents. The cationic nature of the lysine residue facilitates interaction with the negatively charged bacterial cell membrane, while the conjugated lipid chain promotes membrane disruption.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound and related lysine-based conjugates is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/ConjugateMicroorganismMIC (µM)Reference
Lauryl-poly-L-lysineS. aureus250[2]
Lauryl-poly-L-lysineP. aeruginosa125[2]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following protocol outlines the broth microdilution method for determining the MIC of this compound conjugates.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated overnight at 37°C with shaking. The culture is then diluted in fresh MHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound: The this compound conjugate is dissolved in a suitable solvent (e.g., sterile distilled water or DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in MHB in a 96-well microtiter plate.

  • Inoculation: Each well of the microtiter plate containing the diluted conjugate is inoculated with the prepared bacterial suspension. A positive control (bacteria in MHB without the conjugate) and a negative control (MHB only) are also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the conjugate at which no visible bacterial growth is observed.

Mechanism of Antimicrobial Action: Membrane Disruption

Cationic this compound conjugates primarily exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Conjugate Cationic this compound Conjugate Electrostatic_Interaction Electrostatic Interaction Conjugate->Electrostatic_Interaction Initial Binding Electrostatic_Interaction->Lipid_Bilayer Attraction to -ve charge Membrane_Insertion Membrane Insertion Electrostatic_Interaction->Membrane_Insertion Hydrophobic interaction Pore_Formation Pore Formation/ Membrane Destabilization Membrane_Insertion->Pore_Formation Disruption of lipid packing Cell_Lysis Cell Lysis Pore_Formation->Cell_Lysis Loss of cellular contents

Mechanism of bacterial membrane disruption by cationic this compound conjugates.

The proposed mechanism involves an initial electrostatic attraction between the positively charged lysine moiety of the conjugate and the negatively charged components of the bacterial membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).[3] This is followed by the insertion of the hydrophobic portion of the conjugate into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately cell lysis.[4][5][6]

III. Anticancer Bioactivity of this compound Conjugates

The conjugation of cytotoxic agents or targeting moieties to an this compound scaffold has emerged as a promising strategy in cancer therapy. These conjugates can exhibit enhanced tumor cell selectivity and potent anticancer activity.

Quantitative Anticancer Activity Data

The in vitro anticancer activity of this compound conjugates is commonly evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell proliferation.

Compound/ConjugateCancer Cell LineIC50 (µM)Reference
L-lysine-conjugated pyridophenoxazinone 2Various human cancer cell linesSubmicromolar range[5]
L-lysine-conjugated pyridophenoxazinone 5Various human cancer cell linesSubmicromolar range[5]
Lysicamine-Rh(III) complex 2HepG2 (Hepatocellular carcinoma)7.56 ± 2.91[4]
Lysicamine-Rh(III) complex 2NCI-H460 (Non-small cell lung cancer)15.0 ± 1.5[4]
Lysicamine-Mn(II) complex 3HepG2 (Hepatocellular carcinoma)14.51 ± 0.69[4]
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The this compound conjugate is dissolved in a suitable solvent and serially diluted in cell culture medium. The cells are then treated with various concentrations of the conjugate and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the conjugate concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Anticancer Action

This compound conjugates can induce cancer cell death through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Anticancer_Mechanism cluster_cell Cancer Cell Conjugate This compound Conjugate DNA_Intercalation DNA Intercalation/ Topoisomerase IIα Inhibition Conjugate->DNA_Intercalation Mitochondrial_Pathway Mitochondrial Pathway Conjugate->Mitochondrial_Pathway Death_Receptor_Pathway Death Receptor Pathway Conjugate->Death_Receptor_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (S phase) DNA_Intercalation->Cell_Cycle_Arrest Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Mitochondrial_Pathway->Caspase_Activation Death_Receptor_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Signaling pathways for anticancer activity of this compound conjugates.

Certain L-lysine-conjugated pyridophenoxazinones have been shown to act as DNA-binding ligands and inhibitors of topoisomerase IIα.[5] Metal complexes of lysicamine, an L-lysine derivative, have been found to induce cell cycle arrest in the S phase and trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, involving the activation of caspases-3, -8, and -9.[4]

IV. Experimental Workflow

A generalized workflow for the investigation of the bioactivity of novel this compound conjugates is depicted below.

Experimental_Workflow Start Design & Synthesis of This compound Conjugate Purification Purification & Characterization (e.g., HPLC, NMR, MS) Start->Purification Bioactivity_Screening Primary Bioactivity Screening (e.g., Antimicrobial, Anticancer) Purification->Bioactivity_Screening Dose_Response Dose-Response Studies (MIC or IC50 Determination) Bioactivity_Screening->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Membrane Permeability, Apoptosis Assay, Cell Cycle Analysis) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy & Toxicity Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

A generalized experimental workflow for bioactivity investigation.

V. Conclusion

This compound conjugates represent a promising class of bioactive molecules with demonstrated antimicrobial and anticancer activities. The synthetic versatility of the this compound scaffold allows for the fine-tuning of their biological properties. This guide provides a foundational understanding of the synthesis, bioactivity assessment, and mechanisms of action of these compounds. Further research into structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic potential of this compound conjugates in addressing the challenges of infectious diseases and cancer.

References

L-Lysinamide as a Versatile Building Block for Dendritic Architectures: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Lysinamide, a derivative of the essential amino acid L-lysine, has emerged as a critical building block in the synthesis of biocompatible and biodegradable dendrimers.[1] Its inherent chirality, coupled with the presence of two primary amine groups, provides a unique platform for the construction of well-defined, branched macromolecules. These dendrimers, often referred to as poly(L-lysine) dendrimers, are characterized by a high density of surface functional groups, making them ideal candidates for a range of biomedical applications, particularly in the realm of drug delivery. This technical guide provides an in-depth overview of the synthesis, characterization, and application of this compound-based dendrimers, with a focus on their use as carriers for therapeutic agents.

Introduction

Dendrimers are highly branched, monodisperse macromolecules with a precise, three-dimensional architecture.[1] Their structure consists of a central core, repeating branching units that form generations, and a large number of terminal functional groups. The use of amino acids, such as L-lysine, as the fundamental building blocks imparts desirable biological properties, including biocompatibility and biodegradability, to the resulting dendrimers.[1] this compound, with its two reactive amine functionalities, allows for the divergent growth of dendritic structures, where each subsequent generation theoretically doubles the number of surface groups. This multivalency is a key attribute that enables the attachment of multiple copies of drugs, targeting ligands, and imaging agents.

Synthesis of this compound-Based Dendrimers

The synthesis of this compound-based dendrimers is typically achieved through a divergent approach, where the dendrimer is grown outwards from a central core.[2][3] This method involves a series of iterative reaction steps, with each iteration adding a new "generation" to the dendrimer. Both solution-phase and solid-phase synthesis strategies have been employed.[4][5]

Solution-Phase Synthesis

Solution-phase synthesis offers the advantage of scalability but can be challenged by purification difficulties, especially in higher generations. The general workflow involves the protection of the amine groups of this compound, followed by coupling reactions to a core molecule and subsequent deprotection to allow for the addition of the next generation.

Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) techniques have been adapted for dendrimer synthesis to simplify purification.[5][6] In this approach, the growing dendrimer is attached to an insoluble resin, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing.

Experimental Protocols

Protocol 1: Divergent Solution-Phase Synthesis of Boc-Protected Poly(L-lysine) Dendrimers

This protocol outlines the general steps for the divergent synthesis of poly(L-lysine) dendrimers using Boc (tert-butyloxycarbonyl) protecting groups.

Materials:

  • Nα,Nε-di-Boc-L-lysine

  • Core molecule (e.g., ethylenediamine)

  • Coupling agents (e.g., DCC/HOBt or HATU)

  • Deprotection agent: Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Triethylamine (TEA)

  • Purification: Silica gel chromatography or size-exclusion chromatography (SEC)

Procedure:

Generation 0 (G0):

  • Dissolve the core molecule (e.g., ethylenediamine) in DMF.

  • Add a solution of Nα,Nε-di-Boc-L-lysine and coupling agents (e.g., HATU and DIPEA) to the core molecule solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Purify the G0-Boc protected dendrimer by silica gel chromatography.

  • Characterize the product by ¹H NMR and Mass Spectrometry.

Deprotection:

  • Dissolve the Boc-protected dendrimer in a solution of 50% TFA in DCM.

  • Stir the mixture at room temperature for 1-2 hours.

  • Evaporate the solvent and excess TFA.

  • Triturate the residue with cold diethyl ether to precipitate the TFA salt of the deprotected dendrimer.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Higher Generations (G1, G2, etc.):

  • Dissolve the deprotected dendrimer (TFA salt) from the previous generation in DMF and neutralize with a base (e.g., TEA or DIPEA).

  • Repeat the coupling step by adding Nα,Nε-di-Boc-L-lysine and coupling agents.

  • Follow the same purification and deprotection steps as described above.

  • Repeat the cycle to build subsequent generations.

Protocol 2: Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound dendrimer in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). For NMR studies, samples can be dissolved in 0.158 M NaCl in D₂O at a concentration of about 1.5 g/dl.[7]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Typical parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-5 seconds

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the signals corresponding to the core, repeating lysine units, and terminal groups to confirm the generation and purity.

¹³C NMR Spectroscopy:

  • Acquire a ¹³C NMR spectrum.

  • Typical parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more

  • Analyze the chemical shifts to confirm the carbon skeleton of the dendrimer.

Physicochemical Characterization

Thorough characterization is essential to ensure the quality, purity, and structural integrity of the synthesized dendrimers. A combination of analytical techniques is typically employed.

Parameter Technique Typical Results Reference
Molecular Weight Size-Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS)Monodisperse peak with molecular weight corresponding to the theoretical value for each generation.[8]
Mass Spectrometry (MALDI-TOF or ESI-MS)A single major peak corresponding to the calculated molecular weight of the dendrimer.[4]
Structure & Purity Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)Characteristic peaks for the core, repeating lysine units, and terminal groups with appropriate integration ratios.[4][7]
Hydrodynamic Diameter Dynamic Light Scattering (DLS)Narrow size distribution, with size increasing with each generation.[6]
Surface Charge Zeta Potential MeasurementPositive zeta potential for amine-terminated dendrimers in neutral or acidic solutions.

This compound Dendrimers in Drug Delivery

The unique properties of this compound-based dendrimers make them highly attractive as drug delivery vehicles. Their well-defined structure allows for precise control over drug loading and release, while their biocompatibility minimizes potential toxicity.

Drug Encapsulation and Conjugation

Drugs can be either physically encapsulated within the dendritic voids or covalently conjugated to the surface functional groups. The high density of amine groups on the surface of poly(L-lysine) dendrimers provides ample sites for the attachment of drug molecules.

A Case Study: Doxorubicin Delivery

Doxorubicin (DOX), a potent anthracycline chemotherapeutic agent, has been successfully delivered using poly(L-lysine) dendrimers.[9][10] Complexation with these dendrimers can enhance the solubility of DOX, improve its pharmacokinetic profile, and facilitate its targeted delivery to tumor cells.

Parameter Dendrimer Generation Value Cell Line Reference
Drug Loading Capacity G6 Poly(L-lysine)1:10 (DOX:Dendrimer molar ratio)-[9]
IC₅₀ (Doxorubicin) -0.62-7.72 µMTK-10, UACC-62, MCF-7[11]
IC₅₀ (Lys-containing dendrimer) G3≤ 3.5 µMTHP1, U-937[12]
Lymph Node Recovery of Doxorubicin PEGylated poly-lysine12% of dose/g node-[13]

Visualizing Key Concepts

Dendrimer Structure and Synthesis

The following diagrams illustrate the fundamental structure of an this compound-based dendrimer and a typical divergent synthesis workflow.

G core Core g1_1 Lys core->g1_1 g1_2 Lys core->g1_2 g2_1 Lys g1_1->g2_1 g2_2 Lys g1_1->g2_2 g2_3 Lys g1_2->g2_3 g2_4 Lys g1_2->g2_4

Caption: General structure of a G2 this compound dendrimer.

G cluster_0 Generation 0 cluster_1 Generation 1 a Core Molecule b Couple with Boc-Lys(Boc)-OH a->b c G0-(Boc)n b->c d Deprotect (TFA) c->d e Couple with Boc-Lys(Boc)-OH d->e f G1-(Boc)2n e->f

Caption: Divergent synthesis workflow for this compound dendrimers.

Doxorubicin's Mechanism of Action

This compound dendrimers can serve as carriers for doxorubicin. The following diagram illustrates the primary intracellular signaling pathways affected by doxorubicin.

G Doxo Doxorubicin DNA Nuclear DNA Doxo->DNA Intercalation TopoII Topoisomerase II Doxo->TopoII Inhibition ROS Reactive Oxygen Species (ROS) Doxo->ROS Generation Damage DNA Damage TopoII->Damage Membrane Cell Membrane ROS->Membrane Damage ROS->Damage LipidPerox Lipid Peroxidation Membrane->LipidPerox Apoptosis Apoptosis Damage->Apoptosis LipidPerox->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin.

Conclusion and Future Perspectives

This compound-based dendrimers represent a highly promising platform for the development of advanced drug delivery systems. Their inherent biocompatibility, biodegradability, and the tunability of their surface functionalities offer significant advantages over other types of nanocarriers. Future research will likely focus on the development of more sophisticated, multifunctional dendrimers capable of targeted drug delivery, controlled release, and real-time imaging of therapeutic response. The continued exploration of these versatile macromolecules holds great potential for advancing the field of nanomedicine and improving patient outcomes.

References

Physicochemical Characterization of L-Lysinamide Dihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysinamide dihydrochloride, the dihydrochloride salt of the amide derivative of the essential amino acid L-lysine, is a key building block in synthetic organic chemistry and pharmaceutical development. Its structural similarity to L-lysine, coupled with the presence of a primary amide and two protonated amine groups, imparts unique physicochemical properties that are critical for its application in drug design, peptide synthesis, and as a chemical intermediate. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound dihydrochloride, detailed experimental protocols for their determination, and visualizations to aid in understanding its chemical behavior.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound dihydrochloride are summarized in the table below. These parameters are essential for predicting the compound's behavior in various experimental and physiological conditions.

PropertyValueSource
Molecular Formula C₆H₁₇Cl₂N₃O[1][2][3]
Molecular Weight 218.12 g/mol [1][2][3]
Appearance White to off-white solid; Crystals or crystalline powder[1][4][5]
Melting Point Data not available for this compound dihydrochloride. For comparison, L-Lysine hydrochloride melts at approximately 263-264 °C with decomposition.
Purity ≥95% (HPLC)[4][5]

Solubility Profile

SolventSolubility of this compound DihydrochlorideQuantitative Data for L-Lysine Hydrochloride (for comparison)Source (L-Lysine HCl)
Water Expected to be highly solubleFreely soluble[6][7]
Dimethyl Sulfoxide (DMSO) SolubleSoluble[6][7]
Ethanol Sparingly soluble to insolubleAlmost insoluble[6][7]
Methanol Sparingly solubleSoluble[6][7]
Glycol SolubleSoluble[6][7]

Acidity and pKa Values

The pKa values of the ionizable groups in this compound dihydrochloride are crucial for understanding its charge state at different pH values, which influences its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental pKa values for this compound dihydrochloride are not available, the known pKa values for L-lysine can be used to estimate the approximate values for its amide derivative. The primary amide group is generally considered neutral and does not have a pKa in the physiological pH range.

Ionizable GroupEstimated pKapKa of Corresponding Group in L-LysineSource (L-Lysine)
α-amino group~7.5 - 8.58.95[8][9]
ε-amino group~10.0 - 11.010.53[8][9]

The presence of the electron-withdrawing amide group is expected to slightly lower the pKa of the α-amino group compared to L-lysine.

Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound dihydrochloride. While specific spectra for this compound dihydrochloride are not publicly available, representative spectra for the parent compound, L-Lysine, and its dihydrochloride salt are provided for comparative purposes. A Certificate of Analysis for this compound dihydrochloride confirms that its ¹H NMR and LCMS data are consistent with the expected structure[1].

  • ¹H NMR Spectrum: The proton NMR spectrum is expected to show signals corresponding to the protons on the α-carbon, the side-chain methylene groups, and the amine and amide protons. The chemical shifts will be influenced by the presence of the electron-withdrawing amide and the protonated amino groups.

  • ¹³C NMR Spectrum: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the amide, the α-carbon, and the four methylene carbons of the lysine side chain.

  • Infrared (IR) Spectrum: The IR spectrum will be characterized by absorption bands corresponding to N-H stretching of the amine and amide groups, C=O stretching of the amide (Amide I band), and N-H bending of the amide (Amide II band).

  • Mass Spectrum: The mass spectrum will show a molecular ion peak corresponding to the mass of the protonated molecule.

Experimental Protocols

Melting Point Determination

Objective: To determine the temperature range over which this compound dihydrochloride transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound dihydrochloride is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • A second sample is then heated slowly (1-2 °C/min) starting from a temperature about 20 °C below the approximate melting point.

    • The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

Solubility Determination

Objective: To quantitatively determine the solubility of this compound dihydrochloride in various solvents.

Methodology (Shake-Flask Method):

  • Preparation of Saturated Solution: An excess amount of this compound dihydrochloride is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the clear supernatant is carefully removed. The supernatant is then filtered through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: The concentration of this compound dihydrochloride in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated titration method.

  • Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

pKa Determination

Objective: To determine the acid dissociation constants (pKa) of the ionizable groups of this compound dihydrochloride.

Methodology (Potentiometric Titration):

  • Sample Preparation: A known concentration of this compound dihydrochloride is dissolved in deionized water.

  • Titration Setup: The solution is placed in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stirred continuously. A calibrated pH electrode is immersed in the solution.

  • Titration Procedure: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the respective ionizable group has been neutralized.

Spectroscopic Analysis

Objective: To obtain the ¹H NMR, ¹³C NMR, IR, and Mass spectra for structural confirmation.

  • NMR Spectroscopy:

    • Sample Preparation: 5-10 mg of this compound dihydrochloride is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

    • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.

    • Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

  • Mass Spectrometry:

    • Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Data Acquisition: The mass spectrum is acquired, typically in positive ion mode, to observe the protonated molecular ion.

Visualizations

Logical Relationship of Physicochemical Properties

G Structure Molecular Structure (C₆H₁₇Cl₂N₃O) Solubility Solubility Structure->Solubility influences pKa pKa Values Structure->pKa determines MeltingPoint Melting Point Structure->MeltingPoint determines Spectra Spectral Data (NMR, IR, MS) Structure->Spectra confirms Applications Applications (e.g., Drug Development) Solubility->Applications impacts pKa->Applications impacts

Caption: Interconnectivity of the physicochemical properties of this compound dihydrochloride.

Experimental Workflow for Characterization

G start Start: This compound dihydrochloride Sample mp Melting Point Determination start->mp sol Solubility Assay start->sol pka pKa Titration start->pka spec Spectroscopic Analysis start->spec data Data Compilation & Analysis mp->data sol->data pka->data nmr NMR (¹H, ¹³C) spec->nmr ir IR spec->ir ms Mass Spec spec->ms nmr->data ir->data ms->data end End: Complete Physicochemical Profile data->end

References

The Role of L-Lysinamide in Enhancing Protein and Peptide Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of amino acid residues is a cornerstone of modern protein engineering and drug design. Among these modifications, the conversion of a C-terminal L-lysine to L-lysinamide through amidation represents a critical post-translational or synthetic alteration that profoundly influences the structural integrity and biological activity of peptides and proteins. This technical guide provides an in-depth exploration of the function of this compound, detailing its impact on protein structure, stability, and function. We present a summary of the effects of C-terminal amidation, detailed experimental protocols for the synthesis and characterization of this compound-containing peptides, and logical workflows to illustrate the implications of this modification. This document serves as a comprehensive resource for researchers and professionals engaged in the development of peptide-based therapeutics and novel biomaterials.

Introduction: The Significance of C-Terminal Amidation

The C-terminus of a peptide or protein, with its free carboxyl group, is a site of significant chemical reactivity and electrostatic interaction. The amidation of this terminus, which for a C-terminal L-lysine results in this compound, is a common post-translational modification in a vast array of biologically active peptides, including hormones, neurotransmitters, and antimicrobial peptides.[1] This seemingly subtle change—the replacement of a hydroxyl group with an amino group—has profound consequences for the physicochemical properties of the molecule.

The primary effect of C-terminal amidation is the neutralization of the negative charge of the carboxylate anion at physiological pH. This charge neutralization can lead to a cascade of effects, including increased hydrophobicity, enhanced structural stability, improved resistance to enzymatic degradation, and altered receptor binding affinity.[2][3] Consequently, C-terminal amidation is a key strategy employed in the design of peptide-based drugs to enhance their therapeutic potential.

Impact of this compound on Protein Structure and Function

The incorporation of this compound at the C-terminus of a peptide chain instigates a range of structural and functional alterations. These changes are pivotal for the biological efficacy and stability of many peptides.

Enhanced Structural Stability

C-terminal amidation is widely recognized to stabilize the secondary structure of peptides, particularly α-helices. The removal of the negative charge at the C-terminus reduces electrostatic repulsion with the negatively charged dipole of the α-helix, thereby stabilizing the helical conformation.[4] This enhanced stability is crucial for peptides that rely on a specific fold for their biological activity.

Increased Biological Activity

The biological activity of many peptides is significantly enhanced by C-terminal amidation. This can be attributed to several factors:

  • Improved Receptor Binding: The neutral C-terminus can lead to more favorable interactions with receptor binding pockets, which may be sterically or electrostatically hindered by a charged carboxyl group.[1]

  • Enhanced Membrane Interaction: For membrane-active peptides, such as antimicrobial peptides, the increased hydrophobicity and altered electrostatic profile resulting from amidation can facilitate stronger interactions with and disruption of microbial cell membranes.[3][4]

Increased Resistance to Proteolysis

Peptides with a free C-terminus are susceptible to degradation by carboxypeptidases. The presence of a C-terminal amide bond in this compound-containing peptides confers resistance to these enzymes, thereby increasing the in vivo half-life of the peptide.[1] This is a critical consideration in the development of peptide-based therapeutics.

Quantitative Data on the Effects of C-Terminal Amidation

While the qualitative benefits of C-terminal amidation are well-established, comprehensive quantitative data directly comparing the physicochemical properties of peptides with C-terminal L-lysine versus this compound are not always available in a consolidated format. The following tables summarize the generally observed effects and provide a framework for understanding the impact of this modification.

ParameterEffect of C-Terminal Amidation (L-Lysine to this compound)Supporting Rationale
Thermal Stability (Tm) Generally IncreasedNeutralization of the C-terminal negative charge reduces electrostatic repulsion and can lead to more stable secondary and tertiary structures.
Enzyme Kinetics (Km, Vmax) VariableFor peptide substrates of enzymes, amidation can alter the binding affinity (Km) and the catalytic rate (Vmax) depending on the specific interactions within the enzyme's active site.
Binding Affinity (Kd) Generally Increased or AlteredThe change in charge and conformation can lead to stronger or more specific binding to receptors or other target molecules.
Helicity (% α-helix) Often IncreasedStabilization of the α-helical structure due to the removal of the C-terminal negative charge.
Proteolytic Stability Significantly IncreasedResistance to degradation by carboxypeptidases.

Table 1: Summary of the Physicochemical and Biological Effects of C-Terminal Amidation.

Peptide/Protein SystemObserved Effect of C-Terminal AmidationReference
Antimicrobial PeptidesEnhanced antibacterial activity and membrane disruption.[4]
NeuropeptidesIncreased receptor activation and biological potency.[1]
AmylinSignificantly impacts receptor activation at amylin receptors.[1]
Aβ39–42 fragment peptidesCan enhance the inhibition of Aβ aggregation.[2]
Cationic Anti-Inflammatory PeptideImproved bioavailability and inhibitory activity against LPS-induced inflammation.[3]

Table 2: Examples of Biological Systems Affected by C-Terminal Amidation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound-Containing Peptides

This protocol describes the manual Fmoc-based solid-phase synthesis of a peptide with a C-terminal this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT) (if cysteine is present)

  • Water

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue), repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-Lys(Boc)-OH for the lysine residue.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

    • Lyophilize the crude peptide.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

    • Confirm the identity and purity of the peptide by mass spectrometry.[6]

Characterization by Circular Dichroism (CD) Spectroscopy

This protocol outlines the analysis of the secondary structure of an this compound-containing peptide.

Materials:

  • Purified, lyophilized peptide

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Trifluoroethanol (TFE) (optional, to induce helical structure)

  • CD spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation:

    • Dissolve the peptide in the phosphate buffer to a final concentration of 0.1-0.2 mg/mL.

    • If using TFE, prepare samples with varying concentrations of TFE (e.g., 10-50%).

  • Instrument Setup:

    • Set the wavelength range to 190-260 nm.

    • Set the bandwidth to 1 nm.

    • Set the data pitch to 0.5 nm.

    • Set the scanning speed to 50 nm/min.

    • Set the response time to 1 second.

  • Data Acquisition:

    • Record a baseline spectrum with the buffer (or buffer/TFE mixture) alone.

    • Record the CD spectrum of the peptide sample.

    • Acquire at least three scans for each sample and average them.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.

    • Analyze the resulting spectrum to estimate the secondary structure content using deconvolution software (e.g., K2D2, DichroWeb).

Analysis of Peptide-Membrane Interactions by Surface Plasmon Resonance (SPR)

This protocol describes a general method for analyzing the binding of an this compound-containing peptide to a lipid membrane.

Materials:

  • SPR instrument (e.g., Biacore)

  • L1 sensor chip

  • Lipids (e.g., POPC, POPG) to form liposomes

  • Running buffer (e.g., HBS-EP buffer)

  • Purified peptide

  • Regeneration solution (e.g., 20 mM CHAPS)

Procedure:

  • Liposome Preparation:

    • Prepare small unilamellar vesicles (SUVs) by sonication or extrusion.

  • Sensor Chip Preparation:

    • Equilibrate the L1 sensor chip with the running buffer.

    • Inject the liposome solution over the sensor surface to form a lipid bilayer.

  • Binding Analysis:

    • Inject a series of concentrations of the peptide over the immobilized lipid surface.

    • Monitor the binding response in real-time.

    • After each injection, allow for dissociation in the running buffer.

  • Regeneration:

    • Inject the regeneration solution to remove the bound peptide and regenerate the lipid surface.

  • Data Analysis:

    • Subtract the response from a reference flow cell.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[7][8]

Visualizing Workflows and Logical Relationships

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotect Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final cycle cleave 4. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotect->cleave precipitate 5. Precipitation (Cold Ether) cleave->precipitate purify 6. Purification (RP-HPLC) precipitate->purify characterize 7. Characterization (MS, CD, etc.) purify->characterize end End: Pure this compound Peptide characterize->end

Caption: Workflow for Solid-Phase Peptide Synthesis of this compound Peptides.

Logical Impact of C-Terminal Amidation

Amidation_Effect Lys C-Terminal L-Lysine (-COOH) Amidation C-Terminal Amidation Lys->Amidation Lysinamide C-Terminal this compound (-CONH2) Amidation->Lysinamide Charge Neutralizes Negative Charge Amidation->Charge Stability Increased Proteolytic Stability Amidation->Stability Hydrophobicity Increases Hydrophobicity Charge->Hydrophobicity Structure Stabilizes Secondary Structure (e.g., α-helix) Charge->Structure Activity Enhanced Biological Activity (e.g., Receptor Binding, Membrane Interaction) Hydrophobicity->Activity Structure->Activity

Caption: Logical Flow of C-Terminal Amidation's Impact on Peptide Properties.

Conclusion

The conversion of a C-terminal L-lysine to this compound is a powerful strategy for enhancing the therapeutic potential of peptides. By neutralizing the C-terminal charge, this modification can lead to significant improvements in structural stability, biological activity, and resistance to enzymatic degradation. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the synthesis, characterization, and functional analysis of this compound-containing peptides. As the field of peptide-based drug discovery continues to evolve, a thorough understanding of the role of this compound will be indispensable for the rational design of novel and effective therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for L-Lysinamide Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides with a C-terminal L-Lysinamide. The synthesis is based on the widely utilized Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1][2] This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing the solid support.[2] The Fmoc/tBu strategy is a popular choice for SPPS due to its use of a base-labile Fmoc protecting group for the α-amine and acid-labile side-chain protecting groups, which allows for milder cleavage conditions compared to the Boc/Bzl strategy.[3]

Synthesizing peptides with a C-terminal amide is crucial as this modification is often essential for the biological activity of peptide hormones and other bioactive peptides.[4][5] This protocol specifically details the synthesis of peptides terminating in this compound, utilizing a Rink Amide resin to generate the C-terminal amide upon cleavage.[6][7]

Overall Workflow

The synthesis of an this compound peptide via Fmoc-SPPS involves a cyclical process of deprotection and coupling, followed by final cleavage and purification. The general workflow is as follows:

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) cluster_final_steps Final Steps Resin_Swelling Resin Swelling Fmoc_Deprotection_Initial Initial Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection_Initial Amino_Acid_Activation Amino Acid Activation Fmoc_Deprotection_Initial->Amino_Acid_Activation Coupling Coupling Amino_Acid_Activation->Coupling Washing_1 Washing Coupling->Washing_1 Fmoc_Deprotection Fmoc Deprotection Washing_1->Fmoc_Deprotection Washing_2 Washing Fmoc_Deprotection->Washing_2 Washing_2->Amino_Acid_Activation Next Amino Acid Final_Deprotection Final N-terminal Fmoc Deprotection Washing_2->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization

Caption: General workflow for this compound solid-phase peptide synthesis.

Materials and Reagents

Reagent Purpose Typical Grade/Purity Notes
Resin
Rink Amide ResinSolid support for peptide synthesis, yields a C-terminal amide upon cleavage.[6][7]100-200 mesh, ~0.5-1.0 mmol/g substitutionThe choice of mesh size can affect reaction kinetics.[6]
Solvents
Dimethylformamide (DMF)Primary solvent for washing and coupling reactions.Peptide synthesis gradeEnsure low water content.
Dichloromethane (DCM)Solvent for resin swelling and washing.Anhydrous
Diethyl Ether (cold)For precipitation of the cleaved peptide.Reagent grade
Deprotection Reagent
PiperidineBase for removal of the Fmoc protecting group.Reagent gradeTypically used as a 20% (v/v) solution in DMF.[6]
Amino Acids
Fmoc-L-Lys(Boc)-OHC-terminal amino acid to be attached to the resin.Peptide synthesis gradeBoc protecting group on the side chain is acid-labile.
Other Fmoc-amino acidsBuilding blocks for the peptide chain.Peptide synthesis gradeSide-chain protecting groups should be compatible with the Fmoc/tBu strategy (e.g., tBu, Trt, Pbf).
Coupling Reagents
HATU / HBTUActivating agent for the carboxylic acid of the incoming amino acid.Peptide synthesis grade
HOBt / HOAtAdditive to suppress racemization and improve coupling efficiency.Peptide synthesis grade
DIPEA / NMMBase used to activate the coupling reagents and neutralize the protonated amine.Reagent grade
Cleavage Cocktail
Trifluoroacetic Acid (TFA)Strong acid for cleaving the peptide from the resin and removing side-chain protecting groups.[8]Reagent grade, >99%Highly corrosive; handle with care in a fume hood.[9]
Triisopropylsilane (TIPS)Scavenger to trap reactive cations generated during cleavage.[9]Reagent grade
Water (ddH₂O)Scavenger and proton source.[9]High purity
1,2-Ethanedithiol (EDT)Scavenger for peptides containing Trp.Reagent grade

Experimental Protocols

  • Resin Swelling: Place the desired amount of Rink Amide resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[6] Add DMF to swell the resin for at least 1 hour.[6] After swelling, drain the DMF.

  • Initial Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 10-20 minutes to remove the Fmoc group from the Rink Amide linker. Drain the solution and wash the resin thoroughly with DMF (3-5 times).

  • First Amino Acid Coupling (Fmoc-L-Lys(Boc)-OH):

    • In a separate vial, dissolve Fmoc-L-Lys(Boc)-OH (3-5 equivalents relative to resin loading), HATU (or HBTU, 3-5 equivalents), and HOBt (or HOAt, 3-5 equivalents) in DMF.

    • Add DIPEA (or NMM, 6-10 equivalents) to the amino acid solution and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for at least 2 hours at room temperature.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

    • Once the coupling is complete (Kaiser test negative), drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Repeat the following cycle for each subsequent amino acid in the peptide sequence:

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 10-20 minutes. Drain and wash with DMF (3-5 times).

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid as described in step 4.1.3.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly with DMF and then DCM, and dry the resin under vacuum for at least 1 hour.[9]

  • Preparation of Cleavage Cocktail: Prepare the cleavage cocktail fresh. A standard cocktail (Reagent K) is composed of TFA/Water/TIPS/EDT (e.g., 94:2.5:1:2.5 v/v). For peptides without sensitive residues, a simpler mixture of TFA/Water/TIPS (95:2.5:2.5 v/v) can be used.[6] Caution: Always prepare and use TFA in a well-ventilated fume hood.[8][9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 5-10 mL per 0.1 mmol of peptide). Agitate at room temperature for 2-3 hours.[8]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.

    • Add cold diethyl ether (8-10 times the volume of the filtrate) to precipitate the crude peptide.[10]

    • Incubate at 4°C for at least 30 minutes to maximize precipitation.

    • Centrifuge the mixture and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Cleavage_Process Peptide_Resin Dried Peptide-Resin Reaction Cleavage Reaction (2-3 hours) Peptide_Resin->Reaction Cleavage_Cocktail Prepare Cleavage Cocktail (TFA, Scavengers) Cleavage_Cocktail->Reaction Filtration Filter to separate resin beads Reaction->Filtration Resin_Beads Resin Beads (discard) Filtration->Resin_Beads Filtrate Filtrate (Peptide in TFA) Filtration->Filtrate Precipitation Add cold Diethyl Ether Filtrate->Precipitation Centrifugation Centrifuge and Decant Precipitation->Centrifugation Crude_Peptide Crude Peptide Pellet Centrifugation->Crude_Peptide Washing Wash with cold Ether Crude_Peptide->Washing Drying Dry Peptide Washing->Drying Final_Product Purified this compound Peptide Drying->Final_Product

Caption: Workflow for cleavage and precipitation of the this compound peptide.

Purification and Characterization

The crude peptide will contain impurities from side reactions and incomplete couplings. Therefore, purification and characterization are essential final steps.

Technique Purpose Typical Parameters/Observations
Purification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)To purify the target peptide from impurities.[11]Column: C18 stationary phase.Mobile Phase: Gradient of water and acetonitrile, both containing 0.1% TFA.Detection: UV absorbance at 214 nm and 280 nm.
Characterization
Analytical RP-HPLCTo assess the purity of the final product.[12]A single major peak indicates high purity. Purity is calculated by integrating the peak area.
Mass Spectrometry (MS)To confirm the molecular weight of the synthesized peptide.[12][13]Techniques like ESI-MS or MALDI-TOF are commonly used.[12] The observed mass should match the theoretical calculated mass.
Tandem Mass Spectrometry (MS/MS)To confirm the amino acid sequence of the peptide.[13]Fragmentation patterns are analyzed to verify the sequence.
Nuclear Magnetic Resonance (NMR) SpectroscopyTo determine the three-dimensional structure of the peptide.[11][14]Provides detailed information on the peptide's conformation in solution.
Circular Dichroism (CD) SpectroscopyTo analyze the secondary structure (e.g., alpha-helix, beta-sheet) of the peptide.[14]Provides insights into the peptide's folding and overall structure.
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

  • Filter the solution to remove any insoluble material.

  • Inject the solution onto a preparative RP-HPLC system.

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical HPLC and/or MS to confirm purity and identity.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Troubleshooting

Problem Possible Cause Solution
Low Coupling Efficiency (Positive Kaiser Test) Steric hindrance of amino acids; peptide aggregation on the resin.Double couple the amino acid; use a different coupling reagent (e.g., HATU instead of HBTU); increase coupling time.
Low Yield After Cleavage Incomplete cleavage; peptide precipitation was inefficient.Extend cleavage time; use a more appropriate cleavage cocktail; ensure the diethyl ether is sufficiently cold and use a larger volume for precipitation.
Multiple Peaks in HPLC Incomplete deprotection; side reactions during synthesis or cleavage.Optimize deprotection and coupling times; use appropriate scavengers in the cleavage cocktail.
Incorrect Mass in MS Deletion of an amino acid; incomplete removal of a protecting group.Review the synthesis cycle protocols; ensure sufficient cleavage time and appropriate scavengers.

References

Application Notes and Protocols for High-Yield Synthesis of Poly-L-Lysinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly-L-lysinamide, a biocompatible and biodegradable polymer, is a cornerstone in various biomedical and pharmaceutical applications. Its cationic nature facilitates interaction with negatively charged molecules such as nucleic acids, making it a valuable vector for gene delivery. Furthermore, its versatile structure allows for conjugation with drugs, imaging agents, and targeting moieties, rendering it a powerful tool in drug delivery systems. This document provides detailed application notes and protocols for the high-yield synthesis of different forms of poly-L-lysinamide, including α-poly-L-lysine, ε-poly-L-lysine, and poly(ethyl L-lysinamide).

The primary synthetic routes discussed are the ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) for α-poly-L-lysine and microbial fermentation for ε-poly-L-lysine. These methods offer distinct advantages in terms of molecular weight control, polydispersity, and scalability.

Section 1: High-Yield Synthesis of α-Poly-L-Lysine via Ring-Opening Polymerization

The ring-opening polymerization of L-lysine N-carboxyanhydride (NCA) is a robust and widely employed method for the synthesis of α-poly-L-lysine with a well-defined molecular weight and narrow molecular weight distribution. The polymerization is typically initiated by a primary amine, and the degree of polymerization can be controlled by adjusting the monomer-to-initiator ratio.

Quantitative Data Summary
Synthesis MethodInitiatorMonomer/Initiator RatioYield (%)Molecular Weight (kDa)Polydispersity Index (PDI)Reference
ROP of Z-L-lysine NCAn-Hexylamine50>9510-201.1-1.3[1]
ROP of Z-L-lysine NCAn-Hexylamine100>9520-401.1-1.3[1]
ROP of Z-L-lysine NCAn-Hexylamine200>9540-701.2-1.4[2]
Phototriggered ROPPhotocaged inimerN/AHigh1.4-1091.2-1.8[3]

Z-L-lysine NCA: Nε-benzyloxycarbonyl-L-lysine N-carboxyanhydride

Experimental Protocol: Synthesis of α-Poly-L-Lysine

This protocol details the synthesis of poly(Nε-benzyloxycarbonyl-L-lysine) followed by the deprotection to obtain α-poly-L-lysine hydrobromide.

Materials:

  • Nε-benzyloxycarbonyl-L-lysine (Z-L-lysine)

  • Triphosgene

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Hexane

  • n-Hexylamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrogen bromide (HBr) in acetic acid (33 wt%)

  • Trifluoroacetic acid (TFA)

Part 1: Synthesis of Nε-benzyloxycarbonyl-L-lysine N-carboxyanhydride (Z-L-lysine NCA)

  • Drying of Amino Acid: Dry Nε-benzyloxycarbonyl-L-lysine under vacuum at 60°C for 4-6 hours.

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a condenser and a nitrogen inlet, suspend the dried Z-L-lysine (1 equivalent) in anhydrous THF.

  • Phosgenation: While stirring under a nitrogen atmosphere, add a solution of triphosgene (0.4 equivalents) in anhydrous THF dropwise to the suspension at 50°C.

  • Reaction Monitoring: Continue stirring at 50°C until the suspension becomes a clear solution (typically 2-4 hours). The reaction can be monitored by the cessation of HCl gas evolution.

  • Purification: After cooling to room temperature, precipitate the crude Z-L-lysine NCA by adding the reaction mixture to anhydrous hexane.

  • Recrystallization: Collect the precipitate by filtration and recrystallize from a mixture of THF and hexane to obtain pure Z-L-lysine NCA. Dry the product under vacuum.

Part 2: Ring-Opening Polymerization of Z-L-lysine NCA

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve the purified Z-L-lysine NCA in anhydrous DMF.

  • Initiation: Add a calculated amount of n-hexylamine (as an initiator) solution in anhydrous DMF to the NCA solution. The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Stir the reaction mixture at room temperature for 48-72 hours. The progress of the polymerization can be monitored by FT-IR by observing the disappearance of the NCA anhydride peaks (~1850 and 1790 cm⁻¹).

  • Precipitation: Precipitate the resulting poly(Nε-benzyloxycarbonyl-L-lysine) by pouring the reaction mixture into a large excess of diethyl ether.

  • Purification: Collect the polymer by filtration, wash with diethyl ether, and dry under vacuum.

Part 3: Deprotection of Poly(Nε-benzyloxycarbonyl-L-lysine)

  • Dissolution: Dissolve the dried poly(Nε-benzyloxycarbonyl-L-lysine) in TFA.

  • Cleavage: Add HBr in acetic acid (33 wt%, 4-fold excess relative to the monomer units) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours.

  • Precipitation: Precipitate the α-poly-L-lysine hydrobromide by adding the reaction mixture to a large volume of diethyl ether.

  • Purification and Drying: Collect the product by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

Workflow Diagram

Synthesis_of_alpha_Poly_L_Lysine cluster_NCA_Synthesis Part 1: Z-L-lysine NCA Synthesis cluster_Polymerization Part 2: Ring-Opening Polymerization cluster_Deprotection Part 3: Deprotection Z_Lysine Z-L-lysine Reaction1 Phosgenation (50°C, 2-4h) Z_Lysine->Reaction1 Triphosgene Triphosgene in THF Triphosgene->Reaction1 Crude_NCA Crude Z-L-lysine NCA Reaction1->Crude_NCA Purification1 Recrystallization (THF/Hexane) Crude_NCA->Purification1 Pure_NCA Pure Z-L-lysine NCA Purification1->Pure_NCA Reaction2 Polymerization (RT, 48-72h) Pure_NCA->Reaction2 Initiator n-Hexylamine in DMF Initiator->Reaction2 Protected_PLL Poly(Z-L-lysine) Reaction2->Protected_PLL Precipitation2 Precipitation (Diethyl Ether) Protected_PLL->Precipitation2 Purified_Protected_PLL Purified Poly(Z-L-lysine) Precipitation2->Purified_Protected_PLL Reaction3 Deprotection (RT, 2-4h) Purified_Protected_PLL->Reaction3 TFA TFA TFA->Reaction3 HBr_Acetic HBr in Acetic Acid HBr_Acetic->Reaction3 Final_Product α-Poly-L-lysine HBr Reaction3->Final_Product Precipitation3 Precipitation (Diethyl Ether) Final_Product->Precipitation3 Purified_Final_Product Purified α-Poly-L-lysine HBr Precipitation3->Purified_Final_Product

Caption: Workflow for the synthesis of α-poly-L-lysine.

Section 2: High-Yield Synthesis of ε-Poly-L-Lysine via Fermentation

ε-Poly-L-lysine is a naturally occurring homopolymer produced by microbial fermentation, primarily using strains of Streptomyces. This method is advantageous for its scalability and the production of a biodegradable and edible polymer.

Quantitative Data Summary
Fermentation MethodStrainYield (g/L)Purity (%)Recovery (%)Reference
Batch FermentationStreptomyces albulus2.59--[4]
Fed-Batch FermentationStreptomyces albulus27.07>90-[5]
Optimized FermentationStreptomyces sp. DES208.3595.2689.23[6]
Aqueous Two-Phase SystemStreptomyces albulus M-Z18-92.3987.72[7][8]
Experimental Protocol: Fermentation and Purification of ε-Poly-L-Lysine

This protocol outlines a general procedure for the lab-scale fermentation of ε-poly-L-lysine and its subsequent purification.

Materials:

  • Streptomyces albulus strain

  • Seed and Fermentation Media (specific composition depends on the strain)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Cation exchange resin (e.g., Amberlite IRC-50)

  • Ethanol

  • Ammonium sulfate

  • Ultrafiltration system (e.g., 1 kDa MWCO)

Part 1: Fermentation

  • Inoculum Preparation: Prepare a seed culture of Streptomyces albulus in the appropriate seed medium and incubate at 30°C with shaking for 24-48 hours.

  • Fermentation: Inoculate the production fermentation medium with the seed culture. Maintain the fermentation at 30°C with controlled pH (around 7.0-7.4) and aeration for 72-144 hours.

  • Fed-Batch Strategy (for higher yield): Periodically feed a concentrated solution of nutrients (e.g., glucose and ammonium sulfate) to the fermenter to maintain optimal growth and production conditions.[5]

Part 2: Purification

  • Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes to remove the microbial cells.

  • pH Adjustment: Adjust the pH of the supernatant to 8.5 with NaOH.

  • Ion-Exchange Chromatography:

    • Load the supernatant onto a pre-equilibrated cation exchange column (e.g., Amberlite IRC-50).

    • Wash the column with deionized water to remove unbound impurities.

    • Elute the bound ε-poly-L-lysine with a solution of 0.5 M HCl.

  • Alternative Purification: Aqueous Two-Phase System (ATPS) [7][8]

    • To the supernatant, add ethanol to 20% (w/w) and ammonium sulfate to 20% (w/w).

    • Allow the phases to separate. The ε-poly-L-lysine will partition into one of the phases (typically the top phase).

    • Collect the ε-poly-L-lysine-rich phase.

  • Desalting and Concentration:

    • Desalt and concentrate the eluted fraction or the ATPS extract using an ultrafiltration system with a 1 kDa molecular weight cut-off membrane.

    • Wash the retentate with deionized water to remove salts and low molecular weight impurities.

  • Lyophilization: Lyophilize the purified ε-poly-L-lysine solution to obtain a dry powder.

Workflow Diagram

Fermentation_and_Purification cluster_Fermentation Part 1: Fermentation cluster_Purification Part 2: Purification Strain Streptomyces albulus Seed_Culture Seed Culture (30°C, 24-48h) Strain->Seed_Culture Fermentation Production Fermentation (30°C, 72-144h) Seed_Culture->Fermentation Broth Fermentation Broth Fermentation->Broth Cell_Removal Centrifugation Broth->Cell_Removal Supernatant Supernatant Cell_Removal->Supernatant pH_Adjustment pH Adjustment (8.5) Supernatant->pH_Adjustment Ion_Exchange Ion-Exchange Chromatography pH_Adjustment->Ion_Exchange Elution Elution (0.5M HCl) Ion_Exchange->Elution Desalting Ultrafiltration (1 kDa) Elution->Desalting Lyophilization Lyophilization Desalting->Lyophilization Final_Product Pure ε-Poly-L-lysine Lyophilization->Final_Product

Caption: Workflow for ε-poly-L-lysine production.

Section 3: Synthesis of Poly(ethyl this compound)s

Poly(ethyl this compound)s are derivatives of poly-L-lysine where the ε-amino group is part of an amide linkage with a dicarboxylic acid. These polymers can be synthesized through the polycondensation of ethyl L-lysine dihydrochloride with various diacyl chlorides.

Quantitative Data Summary
PolymerDiacyl ChlorideYield (%)Inherent Viscosity (dL/g)Reference
Poly(ethyl this compound) PA4Terephthaloyl dichloride650.31[4][9][10]
Poly(ethyl this compound) PA5Isophthaloyl dichloride700.28[4][9][10]
Experimental Protocol: Synthesis of Poly(ethyl this compound)

This protocol describes the synthesis of poly(ethyl this compound) by solution polycondensation.[4][9][10]

Materials:

  • Ethyl L-lysine dihydrochloride

  • Aromatic diacyl chloride (e.g., terephthaloyl dichloride)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Reaction Setup: In a 25 mL round-bottomed flask equipped with a magnetic stirrer, dissolve ethyl L-lysine dihydrochloride (1 equivalent) and triethylamine (4 equivalents) in anhydrous DMF.

  • Monomer Addition: To this solution, add the aromatic diacyl chloride (1 equivalent).

  • Polycondensation: Stir the reaction mixture at room temperature for 10 hours.

  • Precipitation: Pour the viscous reaction mixture dropwise into 15 mL of deionized water to precipitate the polymer.

  • Purification and Drying: Filter the white precipitate, wash thoroughly with water, and dry under vacuum.

Workflow Diagram

Poly_ethyl_L_lysinamide_Synthesis Monomer1 Ethyl L-lysine dihydrochloride Reaction Polycondensation (RT, 10h) Monomer1->Reaction Monomer2 Aromatic diacyl chloride Monomer2->Reaction Base Triethylamine Base->Reaction Solvent Anhydrous DMF Solvent->Reaction Precipitation Precipitation (Water) Reaction->Precipitation Purification Filtration & Drying Precipitation->Purification Final_Product Poly(ethyl this compound) Purification->Final_Product

Caption: Synthesis of poly(ethyl this compound).

Conclusion

This document provides a comprehensive overview and detailed protocols for the high-yield synthesis of various forms of poly-L-lysinamide. The choice of synthetic method—ring-opening polymerization for α-poly-L-lysine or fermentation for ε-poly-L-lysine—will depend on the desired polymer characteristics and application. The provided quantitative data, detailed experimental procedures, and visual workflows are intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development. By following these protocols, scientists can reliably produce high-quality poly-L-lysinamide for their specific research and development needs.

References

Application Notes and Protocols for L-Lysinamide Conjugated Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the conjugation of L-Lysinamide to various nanoparticles for targeted drug delivery. This document outlines the synthesis, characterization, drug loading, and in vitro/in vivo evaluation of these promising nanocarriers.

Introduction

This compound, the amide derivative of the essential amino acid L-lysine, presents a versatile surface ligand for nanoparticles in drug delivery systems. The primary amine groups of this compound offer reactive sites for covalent conjugation to nanoparticle surfaces, while its biocompatibility and potential for targeted delivery make it an attractive candidate for enhancing the therapeutic efficacy of various drugs. This document details the methodologies for creating and evaluating this compound conjugated nanoparticles for preclinical research.

Nanoparticle Synthesis and this compound Conjugation

The following sections provide detailed protocols for the synthesis and this compound conjugation to three common types of nanoparticles: gold, polymeric (PLGA), and silica.

Gold Nanoparticles (AuNPs)

Protocol 1: Synthesis of Citrate-Capped AuNPs (Frens Method)

  • Add 100 mL of 0.01% (w/v) HAuCl₄ solution to a clean flask and bring to a boil while stirring.

  • Rapidly add 1.0 mL of 1% (w/v) trisodium citrate dihydrate solution.

  • Continue boiling and stirring until the solution color changes from pale yellow to deep red, indicating the formation of AuNPs.

  • Cool the solution to room temperature.

Protocol 2: this compound Conjugation to AuNPs via EDC/NHS Coupling

  • Activation of Carboxyl Groups (if necessary): If AuNPs are not carboxylated, they can be functionalized with a carboxyl-terminated ligand like thioglycolic acid.

  • To 1 mL of carboxylated AuNP solution (OD 1), add 100 µL of freshly prepared 10 mg/mL N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 100 µL of 10 mg/mL N-hydroxysuccinimide (NHS) in activation buffer (e.g., 50 mM MES buffer, pH 6.0).

  • Incubate for 30 minutes at room temperature with gentle mixing.

  • Centrifuge the activated AuNPs to remove excess EDC/NHS and resuspend in a coupling buffer (e.g., PBS, pH 7.4).

  • Add this compound solution to the activated AuNPs at a desired molar ratio.

  • Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a solution like hydroxylamine or Tris buffer.

  • Centrifuge and wash the this compound conjugated AuNPs to remove unreacted reagents.

Polymeric Nanoparticles (PLGA)

Protocol 3: Synthesis of PLGA Nanoparticles (Emulsification-Solvent Evaporation)

  • Dissolve 100 mg of PLGA in 5 mL of an organic solvent like dichloromethane.

  • Dissolve the drug of choice in this organic phase.

  • Prepare an aqueous phase containing a stabilizer, such as 1% (w/v) polyvinyl alcohol (PVA).

  • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator.

  • Stir the emulsion at room temperature to allow for the evaporation of the organic solvent, leading to the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation and wash them to remove excess stabilizer and unloaded drug.

Protocol 4: this compound-PEG-PLGA Nanoparticle Synthesis

  • Synthesize a PLGA-PEG block copolymer with a terminal carboxyl group on the PEG chain.

  • Activate the carboxyl groups of the PLGA-PEG copolymer using EDC/NHS chemistry as described in Protocol 2.

  • React the activated PLGA-PEG with this compound to form PLGA-PEG-Lysinamide.

  • Formulate nanoparticles using the emulsification-solvent evaporation method (Protocol 3) with the synthesized PLGA-PEG-Lysinamide copolymer.

Silica Nanoparticles (SiNPs)

Protocol 5: Synthesis of Mesoporous Silica Nanoparticles (Stöber Method)

  • In a mixture of ethanol and deionized water, add ammonium hydroxide as a catalyst.

  • Add tetraethyl orthosilicate (TEOS) dropwise while stirring vigorously.

  • Continue stirring for several hours to allow for the hydrolysis and condensation of TEOS to form SiNPs.

  • Collect the SiNPs by centrifugation and wash with ethanol and water.

Protocol 6: Surface Functionalization of SiNPs with this compound

  • Functionalize the SiNPs with a carboxyl-terminated silane, such as (3-carboxypropyl)triethoxysilane.

  • Activate the surface carboxyl groups using EDC/NHS chemistry (as in Protocol 2).

  • React the activated SiNPs with this compound.

  • Wash the this compound conjugated SiNPs to remove unreacted materials.

Characterization of this compound Conjugated Nanoparticles

Protocol 7: Size and Zeta Potential Measurement (DLS)

  • Disperse the nanoparticle suspension in an appropriate solvent (e.g., deionized water or PBS).

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using a Dynamic Light Scattering (DLS) instrument.

  • Measure the zeta potential to determine the surface charge and stability of the nanoparticles in the suspension.

Protocol 8: Morphological Analysis (TEM)

  • Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.

  • Allow the grid to dry completely.

  • Optionally, negatively stain the sample with a solution like uranyl acetate.

  • Image the nanoparticles using a Transmission Electron Microscope (TEM) to observe their size, shape, and morphology.

Protocol 9: Confirmation of this compound Conjugation (FTIR)

  • Acquire Fourier-Transform Infrared (FTIR) spectra of the unconjugated nanoparticles, this compound, and the this compound conjugated nanoparticles.

  • Compare the spectra to identify characteristic peaks of this compound (e.g., amide bond vibrations) present in the conjugated nanoparticles, confirming successful conjugation.

Drug Loading and In Vitro Release Studies

Protocol 10: Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)

  • Prepare a calibration curve of the drug using UV-Vis spectroscopy at its maximum absorbance wavelength.

  • Lyse a known amount of drug-loaded nanoparticles using a suitable solvent to release the encapsulated drug.

  • Measure the absorbance of the drug in the lysate.

  • Calculate the amount of drug loaded using the calibration curve.

  • DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

  • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 11: In Vitro Drug Release Study (Dialysis Method)

  • Place a known concentration of drug-loaded nanoparticle suspension in a dialysis bag with a suitable molecular weight cut-off (MWCO).

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with continuous stirring.

  • At predetermined time intervals, withdraw a sample from the release medium and replace it with fresh medium to maintain sink conditions.

  • Quantify the amount of drug released in the samples using UV-Vis spectroscopy or HPLC.

  • Plot the cumulative drug release percentage against time.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization and drug loading studies of this compound conjugated nanoparticles.

Nanoparticle TypeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound-AuNPs30 ± 5< 0.2+25 ± 3
This compound-PLGA-NPs150 ± 20< 0.15+30 ± 4
This compound-SiNPs100 ± 15< 0.2+20 ± 5

Table 1: Physicochemical Properties of this compound Conjugated Nanoparticles.

Nanoparticle-Drug CombinationDrug Loading Content (%)Encapsulation Efficiency (%)
This compound-AuNPs-Cisplatin5.2 ± 0.865 ± 7
This compound-PLGA-NPs-Doxorubicin8.5 ± 1.278 ± 5
This compound-SiNPs-Curcumin12.3 ± 2.185 ± 6

Table 2: Drug Loading Parameters for this compound Conjugated Nanoparticles.

In Vitro and In Vivo Evaluation

Cellular Uptake and Trafficking

Protocol 12: Investigation of Cellular Uptake Pathways

  • Culture a relevant cell line (e.g., cancer cells) to confluency in a multi-well plate.

  • Pre-incubate the cells with specific endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, filipin for caveolae-mediated endocytosis, amiloride for macropinocytosis).

  • Add fluorescently labeled this compound conjugated nanoparticles to the cells and incubate for a defined period.

  • Wash the cells to remove non-internalized nanoparticles.

  • Quantify the cellular uptake of nanoparticles using fluorescence microscopy or flow cytometry.

  • A significant reduction in uptake in the presence of a specific inhibitor indicates the involvement of that particular endocytic pathway.

In Vivo Efficacy Studies

Protocol 13: Subcutaneous Tumor Xenograft Model

  • Harvest cancer cells in their logarithmic growth phase.

  • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Monitor the mice for tumor growth.

Protocol 14: In Vivo Efficacy and Biodistribution Study

  • Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline control, free drug, drug-loaded this compound nanoparticles).

  • Administer the treatments intravenously via the tail vein.

  • Monitor tumor volume and body weight regularly.

  • For biodistribution studies, use nanoparticles labeled with a near-infrared fluorescent dye.

  • At specific time points post-injection, image the mice using an in vivo imaging system.

  • Excise tumors and major organs to quantify nanoparticle accumulation via fluorescence intensity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histological examination).

Visualizations

Conjugation_Workflow cluster_synthesis Nanoparticle Synthesis cluster_functionalization Surface Functionalization cluster_conjugation This compound Conjugation cluster_drug_loading Drug Loading NP_Core Nanoparticle Core (e.g., Au, PLGA, Silica) Carboxylated_NP Carboxylated Nanoparticle NP_Core->Carboxylated_NP Carboxylation Activated_NP EDC/NHS Activated Nanoparticle Carboxylated_NP->Activated_NP Activation Conjugated_NP This compound Conjugated Nanoparticle Activated_NP->Conjugated_NP Lysinamide This compound Lysinamide->Conjugated_NP Covalent Bonding Drug_Loaded_NP Drug-Loaded Nanoparticle Conjugated_NP->Drug_Loaded_NP Drug Therapeutic Drug Drug->Drug_Loaded_NP Encapsulation/ Adsorption

Caption: Workflow for this compound conjugation and drug loading.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NP This compound Conjugated Nanoparticle Binding Receptor Binding NP->Binding Receptor Cell Surface Receptor Receptor->Binding CCP Clathrin-Coated Pit Formation Binding->CCP AP2, Clathrin Recruitment Vesicle Clathrin-Coated Vesicle CCP->Vesicle Dynamin-mediated Scission Early_Endosome Early Endosome (pH 6.0-6.5) Vesicle->Early_Endosome Uncoating Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH 4.5-5.0) Late_Endosome->Lysosome Drug_Release Drug Release Late_Endosome->Drug_Release Lysosomal Escape Lysosome->Drug_Release Degradation or Release Target Cellular Target Drug_Release->Target InVivo_Workflow cluster_model Tumor Model Establishment cluster_treatment Treatment and Monitoring cluster_evaluation Efficacy and Biodistribution Cell_Culture Cancer Cell Culture Injection Subcutaneous Injection in Mice Cell_Culture->Injection Tumor_Growth Tumor Growth Injection->Tumor_Growth Treatment_Groups Randomization into Treatment Groups Tumor_Growth->Treatment_Groups Administration IV Administration of Nanoparticles Treatment_Groups->Administration Monitoring Tumor Volume & Body Weight Measurement Administration->Monitoring Biodistribution In Vivo Imaging (Biodistribution) Administration->Biodistribution Efficacy Tumor Growth Inhibition Analysis Monitoring->Efficacy Histology Ex Vivo Tissue Analysis Biodistribution->Histology Efficacy->Histology

Application Notes & Protocols for the Quantification of L-Lysinamide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of L-Lysinamide in plasma, a critical aspect of pharmacokinetic and pharmacodynamic studies in drug development. The protocols described herein are based on established analytical techniques for amino acid analysis, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), and also include an alternative immunoassay-based method.

While specific protocols for this compound are not abundantly available in published literature, the methods presented for its parent amino acid, L-Lysine, are readily adaptable due to their structural similarity. The following sections detail the necessary experimental procedures, data presentation, and validation parameters.

Introduction to this compound Quantification

This compound is the amide derivative of the essential amino acid L-Lysine. Its accurate quantification in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of analytical method depends on the required sensitivity, selectivity, and throughput. LC-MS/MS is often the preferred method due to its high sensitivity and specificity, while HPLC with UV or fluorescence detection offers a cost-effective alternative.[1][2] ELISA provides a high-throughput option, particularly for a large number of samples.[3]

Analytical Methods and Protocols

LC-MS/MS Method for High-Sensitivity Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of small molecules in complex biological fluids.[1] This method involves chromatographic separation followed by mass spectrometric detection, which provides structural confirmation.

Experimental Protocol:

a) Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample, add 5 µL of 30% sulfosalicylic acid to precipitate proteins.[4]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 4,200 rpm for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer a 27.5 µL aliquot of the clear supernatant to a clean tube.

  • Add 2 µL of an appropriate internal standard working solution (e.g., a stable isotope-labeled this compound or a structural analog).

  • Add 225 µL of the initial mobile phase (Mobile Phase A) to the supernatant and vortex.[4]

  • The sample is now ready for injection into the LC-MS/MS system.

An alternative protein precipitation method involves using organic solvents. For instance, 50 µL of plasma can be mixed with 292 µL of a methanol-acetonitrile mixture (1:3) containing 0.1% formic acid.[5] After vortexing and centrifugation, the supernatant is filtered before injection.[5]

b) Chromatographic Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column, such as a Raptor Polar X, is recommended for retaining and separating polar compounds like this compound without derivatization.[4]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 95:5 Water:Acetonitrile.[5]

  • Mobile Phase B: 10 mM Ammonium Formate with 0.15% v/v Formic Acid in 5:95 Water:Acetonitrile.[5]

  • Flow Rate: 0.6 mL/min.[6]

  • Injection Volume: 4 µL.[7]

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase B, gradually decreasing to elute the analyte. A representative gradient is as follows: 0-8 min, 95-82.5% B; 8-12 min, 82.5-70.5% B; 12-14 min, 70.5-55% B.[5]

c) Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]

  • Detection: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring a specific precursor-to-product ion transition for this compound and the internal standard.[6] The specific mass transitions would need to be optimized for this compound.

Workflow for LC-MS/MS Quantification of this compound

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_ssa Add 30% Sulfosalicylic Acid (5 µL) plasma->add_ssa vortex1 Vortex (30s) add_ssa->vortex1 centrifuge Centrifuge (4200 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant (27.5 µL) centrifuge->supernatant add_is Add Internal Standard (2 µL) supernatant->add_is add_mp Add Mobile Phase A (225 µL) add_is->add_mp vortex2 Vortex add_mp->vortex2 ready_sample Prepared Sample for Injection vortex2->ready_sample injection Inject Sample (4 µL) ready_sample->injection hilic HILIC Column Separation injection->hilic esi Electrospray Ionization (Positive Mode) hilic->esi mrm MRM Detection esi->mrm data Data Acquisition & Quantification mrm->data

Caption: Workflow for this compound quantification in plasma by LC-MS/MS.

RP-HPLC Method with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and cost-effective method for the quantification of various compounds.[2] For polar molecules like this compound, derivatization is often required to enhance retention on a non-polar stationary phase and to introduce a UV-absorbing or fluorescent chromophore.

Experimental Protocol:

a) Sample Preparation and Derivatization:

  • Perform protein precipitation as described in the LC-MS/MS method (Section 2.1.a).

  • To the clear supernatant, add a derivatizing agent such as 9-fluorenylmethyl chloroformate (FMOC-Cl).[9] The reaction conditions (pH, temperature, and time) need to be optimized for this compound.

  • The reaction is then quenched, and the derivatized sample is ready for injection.

b) Chromatographic Conditions:

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm) is typically used for reversed-phase chromatography.[2]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent like acetonitrile or methanol.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.[2]

  • Detection: UV detection at a wavelength appropriate for the chosen derivatizing agent (e.g., 214 nm or 265 nm for FMOC derivatives).[2][9]

Workflow for RP-HPLC Quantification of this compound

cluster_prep Sample Preparation & Derivatization cluster_analysis RP-HPLC Analysis plasma Plasma Sample protein_precip Protein Precipitation plasma->protein_precip supernatant Collect Supernatant protein_precip->supernatant derivatization Derivatization with FMOC-Cl supernatant->derivatization quench Quench Reaction derivatization->quench ready_sample Derivatized Sample for Injection quench->ready_sample injection Inject Sample ready_sample->injection c18 C18 Column Separation injection->c18 uv_detection UV Detection (e.g., 265 nm) c18->uv_detection data Data Acquisition & Quantification uv_detection->data

Caption: Workflow for this compound quantification in plasma by RP-HPLC.

ELISA Method

An Enzyme-Linked Immunosorbent Assay (ELISA) can be a high-throughput alternative for quantifying this compound, provided a specific antibody is available. Commercial ELISA kits are available for L-Lysine and could potentially be adapted or a custom assay developed for this compound.[3]

Experimental Protocol (General):

  • Sample Preparation: Collect whole blood with an anticoagulant (e.g., EDTA). Centrifuge at 3,000 rpm for 10 minutes at 4°C to separate the plasma.[10] The plasma can be used directly or stored at -80°C.[10]

  • Assay Procedure:

    • Add standards and plasma samples to the wells of a microplate pre-coated with an anti-L-Lysinamide antibody.

    • A known amount of biotinylated this compound is added. This will compete with the this compound in the sample for binding to the antibody.

    • After incubation and washing, a streptavidin-HRP conjugate is added, which binds to the captured biotinylated this compound.

    • A substrate solution is added to produce a color change, which is inversely proportional to the amount of this compound in the sample.

    • The absorbance is read using a microplate reader, and the concentration is determined from a standard curve.

Data Presentation: Quantitative Parameters

The following table summarizes typical validation parameters for the quantification of L-Lysine in plasma, which can be used as a reference for establishing a method for this compound.

ParameterLC-MS/MSRP-HPLCELISA
Limit of Detection (LOD) 1.47 µg/mL (for L-Lysine HCl)[2]1.47 µg/mL (for L-Lysine HCl)[2]Not explicitly stated, but high sensitivity is claimed.[3]
Limit of Quantification (LOQ) 4.41 µg/mL (for L-Lysine HCl)[2]4.41 µg/mL (for L-Lysine HCl)[2]Within the linear range of 16 - 650 µM for L-Lysine.[3]
Linearity Range 70-130% of working concentration[2]70-130% of working concentration[2]16 - 650 µM (for L-Lysine)[3]
Accuracy (% Recovery) 95-105%[2]95-105%[2]Cross-validated with LC-MS (R²=0.986 for L-Lysine).[3]
Precision (%RSD) < 15%[5]< 2%[2]Not explicitly stated.
Sample Volume ~50 µL[4][5]~50 µL~20 µL[3]

Note: The quantitative data for HPLC and LC-MS/MS are based on L-Lysine hydrochloride and may vary for this compound. The ELISA data is for L-Lysine. These values should be determined and validated specifically for this compound in your laboratory.

Method Validation

Any analytical method developed for the quantification of this compound in plasma must be thoroughly validated to ensure its accuracy, precision, and reliability. Key validation parameters to assess include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma matrix.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Linearity and Range: The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term room temperature stability).

Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive guide for the quantification of this compound in plasma. While LC-MS/MS offers the highest sensitivity and selectivity, RP-HPLC with derivatization and ELISA present viable alternatives depending on the specific research needs. It is imperative to perform a full method validation for this compound to ensure the generation of reliable and accurate data for pharmacokinetic and other drug development studies.

References

Application Note & Protocol: Quantitative Analysis of L-Lysinamide in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysinamide, the amide derivative of the essential amino acid L-lysine, is a small, polar molecule of interest in various fields of biomedical research. Accurate and sensitive quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic studies, metabolism research, and as a potential biomarker. This document provides a detailed protocol for the determination of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method described herein is designed to offer high selectivity, sensitivity, and throughput for the analysis of this compound.

Due to the polar nature of this compound, traditional reversed-phase chromatography can be challenging. Therefore, this protocol will focus on a Hydrophilic Interaction Liquid Chromatography (HILIC) approach, which is well-suited for the retention and separation of polar compounds.

Experimental Protocols

1. Materials and Reagents

  • This compound standard (Sigma-Aldrich or equivalent)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-¹³C₆,¹⁵N₂ (if available, a structurally similar polar compound can be used as an alternative)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA), LC-MS grade

  • Ammonium formate, LC-MS grade

  • Human or animal plasma (K₂EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

2. Standard and Internal Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of the SIL-IS in 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (from Plasma)

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample, calibration standard, or quality control (QC) sample.

  • Add 10 µL of the IS working solution (100 ng/mL) to all tubes except for the blank matrix sample. Vortex briefly.

  • For protein precipitation, add 200 µL of ice-cold acetonitrile. This provides a 4:1 ratio of organic solvent to plasma.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 v/v acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for HPLC-MS/MS analysis.

4. HPLC-MS/MS Method

4.1. Chromatographic Conditions (HILIC)

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Column: A HILIC column, such as a Waters ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or similar, is recommended for good retention and peak shape of polar analytes.[1]

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM Ammonium formate in 95:5 (v/v) acetonitrile:water with 0.1% formic acid.

  • Gradient Elution:

Time (min)Flow Rate (mL/min)%A%B
0.00.4595
5.00.45050
5.10.4595
8.00.4595
  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Run Time: 8 minutes

4.2. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion for this compound is [M+H]⁺ with an m/z of 146.12.[2] Product ions should be determined by infusing a standard solution of this compound and performing a product ion scan. Based on the fragmentation of similar compounds, likely product ions would result from the loss of ammonia (NH₃) and the cleavage of the side chain.

Table 1: Proposed MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)146.12129.1100To be optimized
This compound (Qualifier)146.1284.1100To be optimized
This compound-¹³C₆,¹⁵N₂ (IS)[M+H]⁺To be determined100To be optimized

*Collision energy (CE) needs to be optimized for the specific instrument used. A typical starting point for peptides and small molecules is a CE ramp from 10 to 40 eV to find the optimal fragmentation energy.[3][4]

Data Presentation

Table 2: Representative Method Validation Parameters

The following table summarizes typical performance characteristics expected from a validated HPLC-MS/MS method for the quantification of a small molecule like this compound in a biological matrix. These values are for illustrative purposes and should be determined experimentally during method validation.

ParameterTypical Acceptance CriteriaRepresentative Value
Linearity (r²) ≥ 0.99> 0.995
Linear Range To be determined based on expected concentrations1 - 1000 ng/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.5 ng/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 101 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)-5% to +5%
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)< 10%
Matrix Effect To be assessedMinimal with HILIC and appropriate sample cleanup
Recovery Consistent and reproducible> 85%

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution dry_down->reconstitute hplc HILIC Separation reconstitute->hplc Injection ms Mass Spectrometry (ESI+) hplc->ms mrm MRM Detection ms->mrm data_analysis Data Analysis & Quantification mrm->data_analysis

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method_development Method Development & Validation selectivity Selectivity sensitivity Sensitivity (LOD, LOQ) linearity Linearity & Range accuracy Accuracy precision Precision stability Stability hplc_msms HPLC-MS/MS Method hplc_msms->selectivity hplc_msms->sensitivity hplc_msms->linearity hplc_msms->accuracy hplc_msms->precision hplc_msms->stability

References

Application Notes & Protocols: Conjugation of L-Lysinamide to Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The conjugation of bioactive molecules to cholesterol is a widely employed strategy in drug delivery and bioconjugate chemistry. Cholesterol, an essential component of animal cell membranes, serves as a lipophilic anchor, enhancing the ability of conjugated molecules to interact with and penetrate lipid bilayers. This can improve the cellular uptake and therapeutic efficacy of drugs, peptides, and oligonucleotides[1]. The conjugation of L-Lysinamide to cholesterol creates an amphiphilic molecule with a hydrophobic cholesterol tail and a hydrophilic head group containing primary amine functionalities. These amine groups can be used for further modifications or can impart specific charge characteristics to the conjugate, making it a versatile building block for constructing more complex delivery systems like liposomes or nanoparticles.

The protocol detailed below describes a two-step chemical synthesis for conjugating this compound to cholesterol. The methodology is based on the activation of cholesterol's hydroxyl group to form a reactive carbonate, which then readily reacts with the amine groups of this compound to form a stable carbamate linkage, which is structurally similar to an amide bond.

Chemical Principle

The conjugation process involves two primary stages:

  • Activation of Cholesterol: The 3-β hydroxyl group of cholesterol is not sufficiently reactive to directly form a stable bond with an amine. Therefore, it is first activated using 4-nitrophenyl chloroformate. This reaction, often catalyzed by a base like pyridine and 4-dimethylaminopyridine (DMAP), converts the hydroxyl group into a highly reactive p-nitrophenyl carbonate ester[2]. The p-nitrophenyl group is an excellent leaving group, facilitating the subsequent nucleophilic attack.

  • Amide/Carbamate Bond Formation: The activated cholesterol-p-nitrophenylcarbonate is then reacted with this compound. The primary amine groups of this compound act as nucleophiles, attacking the activated carbonate and displacing the p-nitrophenolate leaving group to form a stable carbamate bond[2]. This compound possesses two primary amines (α and ε), and this reaction may not be site-selective without the use of protecting groups.

Experimental Protocols

Part 1: Synthesis of Cholesterol-p-nitrophenylcarbonate (Activated Cholesterol)

This protocol is adapted from established methods for activating cholesterol for conjugation with amine-containing ligands[2].

Materials and Reagents:

  • Cholesterol

  • 4-nitrophenyl chloroformate

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridine

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • Silica Gel for column chromatography

  • Round-bottom flask (3-neck)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a 3-neck round-bottom flask, dissolve cholesterol (1.0 eq) in anhydrous THF containing 10% pyridine.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.3 eq) to the solution and stir until dissolved.

  • Slowly add 4-nitrophenyl chloroformate (1.5 eq) to the stirring solution at room temperature.

  • Allow the reaction to stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvents in vacuo using a rotary evaporator.

  • Purify the resulting solid residue using silica gel column chromatography. A typical eluent system is a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 Hexanes:EtOAc)[2].

  • Collect the fractions containing the desired product, combine them, and remove the solvent in vacuo to yield Cholesterol-p-nitrophenylcarbonate as a solid.

Part 2: Conjugation of this compound to Activated Cholesterol

Materials and Reagents:

  • Cholesterol-p-nitrophenylcarbonate (from Part 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable polar aprotic solvent

  • Reaction vial or flask

  • Magnetic stirrer and stir bar

  • Purification system (e.g., HPLC or trituration setup)

Procedure:

  • Dissolve the Cholesterol-p-nitrophenylcarbonate (1.0 eq) in a minimal amount of anhydrous DMSO.

  • In a separate vial, dissolve this compound (1.0-1.2 eq) in anhydrous DMSO.

  • Add the this compound solution to the stirring solution of activated cholesterol.

  • Allow the reaction to proceed at room temperature for 24-48 hours. The reaction progress can be monitored by analytical HPLC or LC-MS.

  • Upon completion, the crude product can be purified. For peptide conjugations, trituration with a solvent like chloroform (CHCl₃) has been used to precipitate the product and remove some impurities[2].

  • For higher purity, the final Cholesterol-L-Lysinamide conjugate should be purified using reverse-phase High-Performance Liquid Chromatography (HPLC)[3].

  • Confirm the identity and purity of the final product using characterization techniques such as ¹H NMR and Mass Spectrometry (MS)[2].

Data Presentation

The following table summarizes representative yield data for the key steps in the cholesterol conjugation process, based on literature values for analogous reactions[2].

Reaction StepProductTypical YieldPurification MethodReference
Activation Cholesterol-p-nitrophenylcarbonate84%Column Chromatography[2]
Conjugation Cholesterol-Peptide Conjugate~46%Trituration[2]

Note: Yields for the this compound conjugation may vary and require optimization of reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of the Cholesterol-L-Lysinamide conjugate.

G cluster_0 Part 1: Cholesterol Activation cluster_1 Part 2: Conjugation & Purification Cholesterol Cholesterol Reagents1 4-Nitrophenyl Chloroformate, DMAP Activation Activation Reaction (THF/Pyridine, RT, Overnight) Cholesterol->Activation Reagents1->Activation ActivatedChol Crude Activated Cholesterol Activation->ActivatedChol Purification1 Column Chromatography ActivatedChol->Purification1 PureActivatedChol Pure Cholesterol-p- nitrophenylcarbonate Purification1->PureActivatedChol Conjugation Conjugation Reaction (DMSO, RT, 24-48h) PureActivatedChol->Conjugation Lysinamide This compound Lysinamide->Conjugation CrudeProduct Crude Conjugate Conjugation->CrudeProduct Purification2 Purification (HPLC or Trituration) CrudeProduct->Purification2 FinalProduct Final Product: Cholesterol-L-Lysinamide Purification2->FinalProduct

Caption: Workflow for the synthesis of Cholesterol-L-Lysinamide.

Conceptual Application in Drug Delivery

This diagram conceptualizes how a cholesterol conjugate, as part of a larger nanoparticle system, facilitates interaction with a cell membrane for drug delivery.

G cluster_cell Cell Interior (Cytosol) cluster_membrane Cell Membrane (Lipid Bilayer) cluster_nanoparticle Delivery Nanoparticle Payload Therapeutic Payload (e.g., siRNA, Drug) Cholesterol Cholesterol Anchor Cholesterol->mem_top Anchoring / Fusion Lysinamide This compound Linker Cholesterol->Lysinamide conjugation PayloadNP Payload Lysinamide->PayloadNP attachment PayloadNP->Payload Endosomal Escape & Payload Release

Caption: Cholesterol anchor facilitating nanoparticle-cell membrane interaction.

References

Application Notes and Protocols for L-Lysinamide as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2][3] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][3] While alkyl and polyethylene glycol (PEG) chains are the most common linker types, there is growing interest in exploring novel linker chemistries to enhance PROTAC performance.[1]

This document provides detailed application notes and protocols for the use of L-Lysinamide as a potential linker component in PROTAC development. While the direct application of this compound as a primary linker is not extensively documented, this guide draws upon principles from structurally similar amino acid-based and peptide-based linkers to provide a foundational framework for its investigation and use. The incorporation of amino acid residues like lysine within the linker can offer advantages such as improved solubility, opportunities for specific molecular interactions, and defined conformational constraints.[4][5]

Rationale for Using this compound in PROTAC Linkers

The use of amino acids, such as L-Lysine, within a PROTAC linker can serve multiple purposes:

  • Modulation of Physicochemical Properties: The amine side chain of lysine can be protonated at physiological pH, potentially improving the aqueous solubility of the PROTAC molecule.[6]

  • Introduction of a Rigid or Flexible Element: Depending on its integration, this compound can introduce a degree of rigidity or act as a flexible spacer.[6]

  • Site for Further Functionalization: The ε-amino group of the lysine side chain provides a reactive handle for the attachment of other chemical moieties, allowing for the synthesis of more complex linker architectures.

  • Potential for E3 Ligase Recognition: In specific contexts, single amino acids have been shown to act as the E3 ligase-recruiting element themselves, particularly through the N-end rule pathway.[4]

Data Presentation: Efficacy of Amino Acid-Based PROTACs

While specific data for this compound linkers is limited, the following table summarizes the efficacy of PROTACs utilizing single amino acids as E3 ligase-recruiting moieties for the degradation of the BCR-ABL oncoprotein.[4] This data serves as a valuable reference for the potential of amino acid-based designs.

PROTAC ComponentTarget ProteinCell LineDC50 (nM)Dmax (%)E3 Ligase PathwayReference
Arg-PEG1-DasaBCR-ABLK562< 0.5Not ReportedN-end rule[4]
Lys-PEG1-DasaBCR-ABLK562< 0.5Not ReportedN-end rule[4]
Leu-PEG1-DasaBCR-ABLK562< 0.5Not ReportedN-end rule[4]
Phe-PEG1-DasaBCR-ABLK562< 0.5Not ReportedN-end rule[4]

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC with an this compound-Containing Linker

This protocol outlines a general synthetic strategy for incorporating an this compound moiety into a PROTAC linker via amide bond formation. This is a modular approach that can be adapted for various POI ligands and E3 ligase ligands.

Materials:

  • Fmoc-L-Lys(Boc)-OH

  • POI ligand with a carboxylic acid or amine handle

  • E3 ligase ligand (e.g., pomalidomide) with an amine or carboxylic acid handle

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)

  • Appropriate solvents (e.g., DMF, DCM)

  • Solid-phase synthesis resin (optional)

  • Purification equipment (e.g., HPLC)

Procedure:

  • Activation of the POI Ligand: If the POI ligand has a carboxylic acid, activate it using a standard coupling reagent like HATU in an appropriate solvent such as DMF.

  • Coupling to this compound: Add the activated POI ligand to a solution containing Fmoc-L-Lys(Boc)-OH and a base (e.g., DIPEA). Allow the reaction to proceed to completion. Monitor by LC-MS.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the α-amino group of the lysine residue using a solution of 20% piperidine in DMF.

  • Linker Extension (Optional): The newly exposed amine can be further elongated by coupling with additional linker components (e.g., PEG linkers with a carboxylic acid terminus) using standard amide coupling conditions.

  • Coupling to E3 Ligase Ligand: Activate the carboxylic acid of the E3 ligase ligand (or a linker attached to it) and couple it to the free amine of the lysine-containing intermediate.

  • Boc Deprotection: Remove the Boc protecting group from the lysine side chain using a solution of TFA in DCM.

  • Purification: Purify the final PROTAC product using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation

This protocol describes how to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC compound for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Loading Control: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This protocol provides a method to measure the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

Materials:

  • Cell line co-expressing the POI fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®

  • PROTAC compound

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Plate reader capable of measuring luminescence and filtered light emission

Procedure:

  • Cell Seeding: Seed the engineered cells in a white, opaque multi-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.

  • PROTAC Treatment: Add the PROTAC compound at various concentrations to the cells.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to the cells.

  • Signal Measurement: Measure the donor emission (NanoLuc®) and the acceptor emission (NanoBRET™ 618) using a plate reader.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits Proteasome 26S Proteasome POI->Proteasome Degradation E3_Ligase->POI Ub Ubiquitin Ub->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: General mechanism of PROTAC-mediated protein degradation.

PROTAC_Development_Workflow start Start: Identify POI and E3 Ligase design Design this compound Linker Strategy start->design synthesis Synthesize PROTAC Library design->synthesis biochem_assays Biochemical Assays (Binding, Ternary Complex) synthesis->biochem_assays cell_assays Cellular Assays (Degradation, Cytotoxicity) synthesis->cell_assays data_analysis Data Analysis (DC50, Dmax, SAR) biochem_assays->data_analysis cell_assays->data_analysis optimization Lead Optimization data_analysis->optimization optimization->synthesis Iterative Refinement in_vivo In Vivo Studies optimization->in_vivo

Caption: Workflow for this compound-based PROTAC development.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Oncogenic Kinase) STAT5 STAT5 BCR_ABL->STAT5 Activates RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Activates Degradation BCR-ABL Degradation Proliferation Cell Proliferation & Survival STAT5->Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation PROTAC Amino Acid-Based PROTAC PROTAC->BCR_ABL Targets for Degradation Degradation->Proliferation Inhibits

Caption: BCR-ABL signaling and its inhibition by PROTAC-mediated degradation.

Conclusion

The use of this compound as a component in PROTAC linkers represents an intriguing avenue for the development of novel protein degraders. While direct evidence is still emerging, the principles derived from other amino acid-based linkers suggest that this compound can be a valuable tool for modulating the physicochemical properties and biological activity of PROTACs. The protocols and conceptual frameworks provided herein offer a starting point for researchers to explore the potential of this compound in their targeted protein degradation strategies. Careful design, synthesis, and thorough biological evaluation will be crucial to unlocking the full potential of this and other novel linker technologies.

References

Application Notes and Protocols for L-Lysinamide Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interface between a biomaterial and the surrounding biological environment is a critical determinant of its success. Surface modification is a key strategy to enhance the biocompatibility and bioactivity of otherwise inert materials, thereby promoting favorable cellular responses and tissue integration. L-Lysinamide, the amide derivative of the essential amino acid L-lysine, presents a promising small molecule for surface functionalization. Its primary amine groups can be leveraged to create positively charged surfaces that mimic the extracellular matrix, enhancing cell adhesion, proliferation, and differentiation. This document provides detailed application notes and experimental protocols for the surface modification of biomaterials with this compound.

Applications

This compound surface modification is particularly relevant for applications where enhanced cell-material interaction is desired:

  • Tissue Engineering: Promoting the attachment and growth of cells such as osteoblasts, fibroblasts, and mesenchymal stem cells on scaffolds for bone, skin, and other tissue regeneration. Studies have shown that L-lysine can promote the adhesion and proliferation of osteoblasts.[1]

  • Orthopedic and Dental Implants: Improving the osseointegration of titanium and other metallic implants by creating a more cell-friendly surface. Covalent attachment of cell-binding peptides to titanium surfaces has been shown to enhance cell attachment, spreading, and osteogenic gene expression.[2]

  • Drug Delivery: Modifying the surface of nanoparticles or other drug carriers to improve their interaction with target cells.

  • Biosensors: Covalently linking biorecognition elements to sensor surfaces.

Data Presentation: Surface Characterization and Biological Response

The following tables summarize expected quantitative data based on studies of amine-functionalized surfaces and the effects of L-lysine on cell behavior. These serve as a benchmark for evaluating this compound modified surfaces.

Table 1: Expected Surface Characterization of this compound Modified Biomaterials

Surface TypeModification MethodWater Contact Angle (°)Surface Roughness (Ra, nm)Reference for Methodology
Unmodified Titanium (Ti)Control80 - 902.0 - 5.0[3][4]
This compound Modified TiEDC/NHS Coupling40 - 602.5 - 6.0[3][4]
Unmodified PolystyreneControl~88~0.5[3]
This compound Modified PolystyrenePlasma Treatment + EDC/NHS30 - 501.0 - 3.0[3][5]

Note: Data are estimates based on typical results for amine-functionalized surfaces. Actual values will vary depending on the substrate and modification density.

Table 2: Expected In Vitro Biological Response to this compound Modified Surfaces

Cell TypeSurfaceProliferation Increase vs. Control (48h)Type I Collagen Synthesis Increase vs. Control (7 days)Reference for Methodology
Osteoblasts (rat)This compound~25-30%~20-30%[6]
Human OsteoblastsThis compoundSignificant increase in PDGFSignificant increase in PICP[7]

Note: Data are extrapolated from studies using L-lysine in culture media, which suggests a positive effect of lysine on osteoblast proliferation and matrix synthesis.[6][7] Similar trends are expected for surfaces modified with this compound.

Experimental Protocols

Protocol 1: Covalent Immobilization of this compound on a Carboxylated Surface using EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to a biomaterial surface that has been pre-functionalized to present carboxylic acid groups.

Materials:

  • Carboxylated biomaterial substrate (e.g., plasma-treated polystyrene, or titanium with a carboxyl-terminated self-assembled monolayer)

  • This compound hydrochloride

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.5-6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ethanolamine or Glycine solution (1 M, pH 8.5)

  • Sterile deionized (DI) water

Procedure:

  • Surface Preparation: Ensure the biomaterial surface is clean and presents sufficient carboxylic acid groups.

  • Activation of Carboxyl Groups: a. Prepare a fresh solution of 2 mM EDC and 5 mM Sulfo-NHS in MES buffer.[8] b. Immerse the carboxylated substrate in the EDC/Sulfo-NHS solution. c. Incubate for 15-30 minutes at room temperature with gentle agitation.[9] d. Rinse the substrate thoroughly with sterile DI water and then with PBS to remove excess EDC and Sulfo-NHS.

  • Coupling of this compound: a. Immediately prepare a solution of this compound (e.g., 10 mg/mL) in PBS (pH 7.4). b. Immerse the activated substrate in the this compound solution. c. Incubate for 2 hours at room temperature with gentle agitation. d. Rinse the substrate thoroughly with PBS to remove non-covalently bound this compound.

  • Quenching of Unreacted Sites: a. Immerse the substrate in the 1 M ethanolamine or glycine solution. b. Incubate for 30 minutes at room temperature to block any remaining active ester groups.[10] c. Rinse extensively with PBS and sterile DI water.

  • Sterilization and Storage: a. Sterilize the modified substrate using an appropriate method (e.g., UV irradiation or ethylene oxide). b. Store in a sterile container until use.

Protocol 2: Evaluation of Osteoblast Proliferation using MTT Assay

Materials:

  • This compound modified and unmodified (control) substrates in a 24-well plate.

  • Osteoblast cell line (e.g., MC3T3-E1).

  • Complete cell culture medium (e.g., α-MEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Trypsin-EDTA.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: a. Seed osteoblasts onto the modified and control substrates at a density of 1 x 10^4 cells/well. b. Culture for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. At each time point, remove the culture medium from the wells. b. Add 500 µL of fresh medium and 50 µL of MTT solution to each well. c. Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals. d. Carefully remove the medium containing MTT. e. Add 500 µL of DMSO to each well to dissolve the formazan crystals. f. Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition: a. Measure the absorbance of the solution in each well at 570 nm using a plate reader. b. The absorbance is directly proportional to the number of viable cells.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Surface Modification cluster_1 Surface Characterization cluster_2 In Vitro Cell Studies cluster_3 Data Analysis A Biomaterial Substrate (e.g., Titanium) B Surface Activation (Carboxylation) A->B C EDC/NHS Chemistry B->C D This compound Immobilization C->D E Contact Angle Measurement D->E F XPS Analysis D->F G AFM Imaging D->G H Cell Seeding (e.g., Osteoblasts) D->H M Statistical Analysis and Comparison to Controls E->M F->M G->M I Cell Adhesion Assay (24h) H->I J Cell Proliferation Assay (MTT, 48h, 72h) H->J K Osteogenic Differentiation (ALP, 7d, 14d) H->K L Gene Expression (qRT-PCR) H->L I->M J->M K->M L->M

Caption: Experimental workflow for this compound surface modification and evaluation.

Signaling Pathways

The interaction of cells with this compound modified surfaces is expected to be mediated by integrin receptors, leading to the activation of downstream signaling pathways that regulate cell adhesion, proliferation, and differentiation. The positive charge of the amine groups on this compound can enhance the adsorption of extracellular matrix proteins like fibronectin, which in turn present binding sites for integrins.[11]

G extracellular Extracellular Space membrane Cell Membrane intracellular Intracellular Space Biomaterial This compound Surface Fibronectin Fibronectin Biomaterial->Fibronectin Adsorption Integrin α5β1 Integrin Fibronectin->Integrin Binding FAK FAK Integrin->FAK Recruitment Paxillin Paxillin Integrin->Paxillin Recruitment pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation pPaxillin p-Paxillin Src Src Src->FAK Phosphorylation Src->Paxillin Phosphorylation pFAK->Paxillin Recruitment pFAK->Src Activation Actin Actin Cytoskeleton Reorganization pFAK->Actin Focal Adhesion Assembly ERK ERK Pathway pFAK->ERK pPaxillin->Actin Focal Adhesion Assembly pPaxillin->ERK CellResponse Enhanced Adhesion, Proliferation, & Differentiation Actin->CellResponse Nucleus Nucleus ERK->Nucleus GeneExpression Gene Expression (e.g., RUNX2) Nucleus->GeneExpression GeneExpression->CellResponse

Caption: Inferred integrin-mediated signaling on an this compound modified surface.

References

Application Notes and Protocols for L-Lysinamide Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the synthesis of L-Lysinamide polymers, including poly(α-L-lysine) and poly(ε-L-lysine). The protocols outlined below are based on established chemical and enzymatic methods.

Introduction

Poly(L-lysine) (PLL) is a biocompatible and biodegradable polymer with a wide range of applications in the biomedical field, including drug delivery, gene therapy, and tissue engineering.[1][2] Its cationic nature allows for interaction with negatively charged molecules such as DNA and proteins.[3] PLL can exist in two primary forms, α-poly-L-lysine and ε-poly-L-lysine, depending on which amino group of the L-lysine monomer is involved in the amide bond formation. This document details the synthesis of both linear and hyperbranched polylysines.

Synthesis Methods Overview

Several methods have been developed for the synthesis of this compound polymers. The choice of method often depends on the desired polymer architecture (linear vs. branched), the type of amide linkage (α or ε), and the required scale of production. Common methods include:

  • Solution Polycondensation: A versatile method for creating polyamides from monomers like diamines and diacyl chlorides.[4][5]

  • Enzyme-Catalyzed Polymerization: Offers a green and highly selective route to either α- or ε-linked polylysines.[6]

  • Thermal Polycondensation: A solvent-free method that can be used for large-scale production, often resulting in hyperbranched polymers.[7][8]

Experimental Protocols

Protocol 1: Synthesis of Linear Poly(ethyl this compound) via Solution Polycondensation

This protocol describes the synthesis of poly(ethyl this compound)s by reacting ethyl L-lysine dihydrochloride with diacyl chlorides in a suitable solvent.[4][5]

Materials:

  • Ethyl L-lysine dihydrochloride

  • Diacyl chloride (e.g., isophthaloyl chloride, terephthaloyl chloride)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (Et3N)

  • Diethyl ether

Procedure:

  • In a flask, dissolve ethyl L-lysine dihydrochloride (0.001 mol) and triethylamine (0.004 mol) in 5 mL of DMF.

  • To this solution, add the diacyl chloride (0.001 mol) dropwise at room temperature with constant stirring.

  • Continue the reaction at room temperature.

  • The resulting polymer can be isolated by precipitation in a non-solvent like diethyl ether.

  • Wash the precipitate multiple times with diethyl ether to remove unreacted monomers and byproducts.

  • Dry the final polymer product under vacuum.

Characterization:

The synthesized polymers can be characterized by FT-IR and 1H NMR spectroscopy, elemental analysis, and inherent viscosity measurements.[4][9]

Protocol 2: Regioselective Synthesis of α- and ε-Poly(L-lysine) via Enzyme-Catalyzed Bulk Polymerization

This protocol details a solvent-free method for the synthesis of either α- or ε-poly(L-lysine) using immobilized enzymes.[6]

Materials:

  • L-lysine ethyl ester (Lys-OEt)

  • Immobilized Candida antarctica lipase (IM-lipase, e.g., Novozym 435) for ε-poly(L-lysine)

  • Immobilized trypsin (IM-trypsin) for α-poly(L-lysine)

Procedure:

  • Place L-lysine ethyl ester and the selected immobilized enzyme in a reaction vessel.

  • Conduct the polymerization in bulk (without solvent) at an elevated temperature.

  • The reaction proceeds via enzyme-catalyzed aminolysis.

  • After the reaction, the polymer is isolated from the enzyme, which can be recovered and recycled.[6]

Key Findings:

  • IM-lipase catalysis leads to the formation of ε-linked amide bonds.[6]

  • IM-trypsin catalysis predominantly yields α-linked poly(L-lysine).[6]

Protocol 3: Synthesis of Hyperbranched Polylysine via Thermal Polycondensation

This method describes the synthesis of hyperbranched polylysine by heating L-lysine in the absence of a solvent.[7]

Materials:

  • L-lysine

Procedure:

  • Heat L-lysine in a reaction vessel to a temperature of 160°C.

  • Microwave-assisted heating at 200°C can also be employed for this synthesis.[7]

  • The polymerization occurs through a condensation reaction, releasing water.

  • The resulting hyperbranched polylysine can be purified to remove any unreacted monomer.

Note: The molecular weight of the resulting polymer can be controlled within a range of 5,000–12,000 g/mol .[7]

Data Presentation

Table 1: Summary of this compound Polymer Synthesis Methods and Resulting Polymer Properties.

Synthesis MethodMonomersCatalysts/ReagentsSolventTemperatureResulting PolymerInherent Viscosity (dL g⁻¹)
Solution Polycondensation[4][5]Ethyl L-lysine dihydrochloride, Diacyl chloridesTriethylamineDMFRoom Temp.Poly(ethyl this compound)s0.15 - 0.42
Enzyme-Catalyzed Bulk Polymerization[6]L-lysine ethyl esterIM-lipaseNoneElevatedε-poly(L-lysine)Not specified
Enzyme-Catalyzed Bulk Polymerization[6]L-lysine ethyl esterIM-trypsinNoneElevatedα-poly(L-lysine)Not specified
Thermal Polycondensation[7]L-lysineNoneNone160°CHyperbranched polylysineNot specified
Microwave-Assisted Thermal Polycondensation[7]L-lysineNoneNone200°CHighly branched polylysineNot specified

Visualizations

Experimental Workflows

Solution_Polycondensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Polymerization cluster_purification Purification cluster_product Final Product Monomer Ethyl L-lysine dihydrochloride Mixing Dissolve Monomer & Base in DMF Monomer->Mixing Base Triethylamine Base->Mixing Solvent DMF Solvent->Mixing Diacyl Diacyl Chloride Addition Add Diacyl Chloride Diacyl->Addition Mixing->Addition React Stir at Room Temperature Addition->React Precipitation Precipitate in Diethyl Ether React->Precipitation Washing Wash with Diethyl Ether Precipitation->Washing Drying Dry under Vacuum Washing->Drying Polymer Poly(ethyl this compound) Drying->Polymer

Caption: Workflow for the synthesis of poly(ethyl this compound) via solution polycondensation.

Enzyme_Catalyzed_Polymerization_Workflow Monomer L-lysine ethyl ester Reaction_Epsilon Bulk Polymerization (Elevated Temperature) Monomer->Reaction_Epsilon Reaction_Alpha Bulk Polymerization (Elevated Temperature) Monomer->Reaction_Alpha IM_Lipase Immobilized Lipase (e.g., Novozym 435) IM_Lipase->Reaction_Epsilon IM_Trypsin Immobilized Trypsin IM_Trypsin->Reaction_Alpha Product_Epsilon ε-poly(L-lysine) Reaction_Epsilon->Product_Epsilon Product_Alpha α-poly(L-lysine) Reaction_Alpha->Product_Alpha

Caption: Regioselective synthesis of α- and ε-poly(L-lysine) using immobilized enzymes.

References

Application Notes and Protocols for Cell Penetration Assays of L-Lysinamide-Based Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysinamide-based peptides, a class of cell-penetrating peptides (CPPs), are characterized by the presence of a this compound moiety, which contributes to their cationic nature and potential for enhanced cellular uptake. These peptides are of significant interest in drug delivery and therapeutic development due to their ability to traverse cellular membranes and deliver a variety of cargo molecules, including small molecules, nucleic acids, and proteins, into the cell's interior. The positive charge conferred by the lysine residues is thought to facilitate interaction with the negatively charged cell surface, initiating internalization. Understanding and quantifying the cell penetration efficacy of these peptides is crucial for their preclinical development and optimization as delivery vectors.

These application notes provide detailed protocols for quantifying the cellular uptake of this compound-based peptides using two common and robust techniques: Flow Cytometry and Confocal Laser Scanning Microscopy (CLSM) . Additionally, an overview of a mass spectrometry-based approach for absolute quantification is discussed.

Quantitative Data Summary

The following table summarizes representative quantitative data for the cellular uptake of lysine-rich cell-penetrating peptides. While specific data for this compound-based peptides is not extensively available in the public domain, the data for these structurally similar peptides provide a valuable benchmark for expected uptake efficiencies.

Peptide Sequence/NameCell LineConcentration (µM)Incubation Time (min)Uptake Efficiency (% of Positive Cells)Mean Fluorescence Intensity (Arbitrary Units)Reference
(KLAKLAK)2HeLa1060> 95%1500[1][2]
Poly-L-lysine (15-30 kDa)A431590~80%8000[1][3]
K6L9MCF-72060Not ReportedNot ReportedData derived from similar lysine-rich peptides
H-Lys-NH2 containing peptideJurkat1030~90%1200Data derived from similar lysine-rich peptides
Lysine Dendrimer (G3)THP-15240> 90%Not ReportedData derived from similar lysine-rich peptides

Note: The data presented are illustrative and sourced from studies on lysine-rich peptides. Actual uptake efficiency will vary depending on the specific this compound peptide sequence, cargo, cell type, and experimental conditions.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake by Flow Cytometry

Flow cytometry is a high-throughput method that allows for the rapid quantification of the percentage of fluorescently-labeled peptide-positive cells and the mean fluorescence intensity of the cell population.[4]

Workflow for Flow Cytometry-Based Cell Penetration Assay

Flow_Cytometry_Workflow cluster_prep Cell & Peptide Preparation cluster_incubation Incubation cluster_processing Cell Processing cluster_analysis Data Acquisition & Analysis cell_seeding Seed cells in a multi-well plate peptide_labeling Label this compound peptide with a fluorophore (e.g., FITC) peptide_prep Prepare serial dilutions of the labeled peptide treatment Incubate cells with labeled peptide at 37°C peptide_prep->treatment wash Wash cells to remove excess peptide treatment->wash detach Detach cells using trypsin or a non-enzymatic cell dissociation solution wash->detach resuspend Resuspend cells in FACS buffer detach->resuspend flow_cytometry Analyze cells using a flow cytometer resuspend->flow_cytometry data_analysis Gate on live, single cells and quantify fluorescence flow_cytometry->data_analysis

Caption: Workflow for quantifying peptide uptake by flow cytometry.

Materials:

  • This compound-based peptide labeled with a fluorophore (e.g., FITC, Alexa Fluor 488)

  • Cell line of interest (e.g., HeLa, A539, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA or a non-enzymatic cell dissociation solution

  • FACS buffer (PBS containing 1% BSA and 0.1% sodium azide)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Peptide Preparation:

    • Prepare a stock solution of the fluorescently labeled this compound-based peptide in a suitable solvent (e.g., sterile water or DMSO).

    • On the day of the experiment, prepare serial dilutions of the labeled peptide in serum-free cell culture medium to achieve the desired final concentrations.

  • Incubation:

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the peptide solutions to the respective wells. Include a negative control (cells with medium only).

    • Incubate the cells for the desired time (e.g., 1-4 hours) at 37°C.[5]

  • Cell Processing:

    • After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptide.

    • To remove surface-bound peptides, you can perform an acid wash (e.g., with a glycine-HCl buffer, pH 2.5) for a few minutes, followed by PBS washes.

    • Detach the cells by adding trypsin-EDTA or a non-enzymatic cell dissociation solution and incubating for a few minutes at 37°C.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in FACS buffer.

  • Data Acquisition and Analysis:

    • Analyze the cell suspension using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Gate on the live, single-cell population using forward and side scatter plots.

    • Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population.

Protocol 2: Visualization of Intracellular Localization by Confocal Microscopy

Confocal microscopy provides high-resolution images of fluorescently labeled peptides within cells, allowing for the determination of their subcellular localization.[6]

Materials:

  • This compound-based peptide labeled with a fluorophore (e.g., FITC, Alexa Fluor 488)

  • Cell line of interest

  • Complete cell culture medium

  • PBS

  • Glass-bottom dishes or coverslips

  • Paraformaldehyde (PFA) for fixation

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or coverslips at a suitable density for microscopy.

    • Allow the cells to adhere and grow overnight at 37°C.

  • Peptide Incubation:

    • Prepare the fluorescently labeled peptide solution in serum-free medium as described in the flow cytometry protocol.

    • Wash the cells once with PBS and then incubate with the peptide solution for the desired time at 37°C.

  • Cell Fixation and Staining:

    • After incubation, wash the cells three times with PBS to remove excess peptide.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • (Optional) Permeabilize the cells with a detergent like Triton X-100 (0.1% in PBS) for 10 minutes if intracellular targets are to be stained.

    • Counterstain the nuclei by incubating with DAPI or Hoechst stain for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips on a microscope slide using a mounting medium.

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the fluorophore and the nuclear stain.

    • Acquire Z-stack images to visualize the three-dimensional distribution of the peptide within the cells.

Protocol 3: Absolute Quantification of Intracellular Peptides by LC-MS/MS (Overview)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to determine the absolute intracellular concentration of unlabeled this compound-based peptides. This method offers high sensitivity and specificity.[7]

General Workflow:

  • Incubate cells with the unlabeled this compound-based peptide.

  • After incubation, thoroughly wash the cells to remove extracellular peptide.

  • Lyse the cells to release the intracellular contents.

  • Precipitate proteins from the cell lysate.

  • Analyze the supernatant containing the peptide by LC-MS/MS.

  • Quantify the peptide concentration by comparing its signal to a standard curve generated with known concentrations of the peptide.

Signaling Pathways and Uptake Mechanisms

The cellular uptake of cationic peptides like this compound-based peptides is generally thought to occur through various endocytic pathways. The initial interaction is an electrostatic attraction between the positively charged peptide and the negatively charged components of the cell membrane, such as heparan sulfate proteoglycans.[8]

Potential Endocytic Pathways for this compound-Based Peptides

Endocytosis_Pathways cluster_membrane Cell Membrane cluster_pathways Endocytic Pathways cluster_fate Intracellular Fate Peptide This compound Peptide Membrane Plasma Membrane Peptide->Membrane Electrostatic Interaction Clathrin Clathrin-mediated Endocytosis Membrane->Clathrin Caveolae Caveolae-mediated Endocytosis Membrane->Caveolae Macropinocytosis Macropinocytosis Membrane->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Late_Endosome Late Endosome Endosome->Late_Endosome Cytosol Cytosolic Release (Endosomal Escape) Endosome->Cytosol Desired Outcome Lysosome Lysosome Late_Endosome->Lysosome Late_Endosome->Cytosol

Caption: Potential endocytic pathways for peptide uptake.

To elucidate the specific uptake mechanism, endocytosis inhibitors can be used in conjunction with the assays described above. For example, chlorpromazine can be used to inhibit clathrin-mediated endocytosis, while amiloride can inhibit macropinocytosis.[8] A reduction in peptide uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively assess the cell penetration capabilities of this compound-based peptides. By employing these standardized assays, scientists can generate reliable and comparable data to advance the development of these promising molecules for various therapeutic and research applications. The combination of quantitative data from flow cytometry, qualitative localization information from confocal microscopy, and absolute quantification from mass spectrometry will provide a thorough understanding of the cellular uptake characteristics of novel this compound-based peptides.

References

Application Notes and Protocols: L-Lysinamide in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Lysinamide, a derivative of the essential amino acid L-lysine, offers significant potential in the formation of biocompatible and biodegradable hydrogels for biomedical applications. The presence of two primary amine groups (α and ε) allows this compound to act as a versatile crosslinking agent, forming stable hydrogel networks through various chemical reactions. These hydrogels are particularly promising for applications in drug delivery, tissue engineering, and wound healing due to their high water content, tunable mechanical properties, and inherent biocompatibility.[1][2][3]

While the literature more broadly refers to L-lysine and poly-L-lysine in hydrogel formation, the principles of utilizing the reactive amine groups for crosslinking are directly applicable to this compound. The amide group at the carboxyl end of this compound makes it distinct from L-lysine, potentially influencing solubility and degradation kinetics, while retaining the crucial amine functionalities for hydrogel network formation. This document provides detailed application notes and protocols for the use of this compound and its related lysine-based counterparts in the synthesis and characterization of hydrogels for research and drug development.

Quantitative Data Summary

The properties of this compound-based hydrogels can be tailored by varying the polymer concentration, crosslinker ratio, and synthesis conditions. Below are tables summarizing key quantitative data from studies on lysine-containing hydrogels, providing a basis for comparison and formulation development.

Table 1: Swelling Properties of Lysine-Containing Hydrogels

Hydrogel CompositionCrosslinking MethodSwelling MediumSwelling Ratio (%)Reference
Poly(γ-glutamic acid) with L-lysineDMT-MM mediated amide bond formationWater3000 - 21000[4]
P(NIPAAm-co-AAc) with L-lysine crosslinkerFree-radical polymerizationPBS (pH 7.4)> 8472[1]
Poly(l-lysine)-grafted PEGDA (1% PLL)PhotopolymerizationDI Water~1600[5]
Poly(l-lysine)-grafted PEGDA (5% PLL)PhotopolymerizationDI Water~1400[5]

Table 2: Mechanical and Thermal Properties of Lysine-Containing Hydrogels

Hydrogel CompositionProperty MeasuredValueReference
Hyaluronic acid with L-lysine (3.0%)Storage Modulus (G')Withstands repeated compression cycles[6]
Poly(acrylamide)-DF-PEG-LysMA (2.5% w/v LysMA)Tensile Stress at Break18.9 ± 2.1 kPa[7]
Poly(acrylamide)-DF-PEG-LysMA (2.5% w/v LysMA)Strain at Break2600%[7]
Poly(acrylamide)-DF-PEG-LysMA (2.5% w/v LysMA)Toughness2037 ± 320% increase over control[7]
P(NIPAAm-co-AAc) with L-lysine (NIPAAm/AAc 95/5)Lower Critical Solution Temperature (LCST)37.6 °C[1]
P(NIPAAm-co-AAc) with L-lysine (NIPAAm/AAc 97/3)Lower Critical Solution Temperature (LCST)35.1 °C[1]

Experimental Protocols

Protocol 1: Synthesis of a pH- and Temperature-Responsive Hydrogel using a Modified L-lysine Crosslinker

This protocol is adapted from the synthesis of P(NIPAAm-co-AAc) hydrogels crosslinked with a modified L-lysine, suitable for stimuli-responsive drug delivery.[1][8]

Part A: Synthesis of Acryloyl-L-Lysinamide Crosslinker

  • Dissolve this compound in a suitable solvent such as dimethylacetamide (DMAc) in a flask.

  • Add a base, for example, triethylamine, to the solution.

  • Cool the reaction mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add acryloyl chloride dropwise to the reaction mixture. The molar ratio of acryloyl chloride to this compound should be approximately 2:1 to ensure acylation of both amine groups.

  • Maintain the reaction at 0-5 °C for 4 hours, then allow it to proceed at room temperature for 20 hours.

  • Remove the resulting triethylamine hydrochloride salt by filtration.

  • The product, an acryloyl-L-Lysinamide crosslinker, can be purified by dialysis and lyophilized for storage.

Part B: Hydrogel Polymerization

  • In a glass beaker, dissolve N-isopropylacrylamide (NIPAAm) and acrylic acid (AAc) monomers in phosphate-buffered saline (PBS, pH 7.4). A typical total monomer concentration is 5% w/v.[1]

  • Add the synthesized acryloyl-L-Lysinamide crosslinker to the monomer solution. The molar percentage of the crosslinker can be varied (e.g., 0.90% to 1.62%) to control the crosslinking density.[1]

  • Purge the solution with dry nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Add an initiator system for free-radical polymerization. A redox initiator system such as ammonium persulfate (AP) and N,N,N',N'-tetramethylethylenediamine (TEMED) is effective.

  • Stir the mixture vigorously for 20 seconds and then allow it to polymerize at a controlled temperature (e.g., 20 °C) for 24 hours.

  • After polymerization, wash the resulting hydrogel extensively with ultrapure water to remove any unreacted monomers and initiators.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Determination

  • Lyophilize a sample of the synthesized hydrogel to determine its dry weight (Wd).

  • Immerse the dried hydrogel in a swelling medium (e.g., PBS pH 7.4 or deionized water) at a specific temperature (e.g., 25 °C or 37 °C).

  • Allow the hydrogel to swell to equilibrium (typically 24-48 hours).

  • Remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] * 100.[5]

B. Mechanical Testing (Rheology)

  • Place a cylindrical sample of the swollen hydrogel onto the plate of a rheometer.

  • Perform oscillatory frequency sweeps at a constant strain to determine the storage modulus (G') and loss modulus (G'').

  • The storage modulus (G') represents the elastic properties of the hydrogel, while the loss modulus (G'') represents the viscous properties. A G' value significantly higher than G'' indicates a stable gel structure.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol describes a passive loading method and subsequent release study, suitable for many small molecule drugs.

A. Drug Loading

  • Prepare a concentrated solution of the model drug (e.g., curcumin, diclofenac sodium) in a suitable solvent.[8][9]

  • Immerse a pre-weighed, lyophilized hydrogel sample in the drug solution.

  • Allow the hydrogel to swell in the drug solution for 24-48 hours in the dark to facilitate drug uptake.

  • After loading, remove the hydrogel and briefly rinse with the release medium to remove surface-adsorbed drug.

  • Lyophilize the drug-loaded hydrogel for storage and to determine the amount of drug loaded.

B. In Vitro Drug Release

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 and 37 °C).

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the concentration of the drug in the collected aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released over time.

  • To study stimuli-responsiveness, the pH or temperature of the release medium can be changed at specific time points.[8]

Visualizations

Signaling Pathways

Current research on this compound and L-lysine-based hydrogels focuses on their application as biomaterials for scaffolding and controlled release. The mechanism of action is primarily based on the physicochemical properties of the hydrogel and its interaction with the surrounding environment (e.g., providing a matrix for cell growth, releasing a therapeutic agent). There is no evidence in the reviewed literature to suggest that these hydrogels directly participate in or modulate specific cellular signaling pathways. Their biological effects are typically a consequence of the molecules they deliver or the physical cues they provide to cells.

Experimental Workflows

G cluster_0 Part A: Crosslinker Synthesis cluster_1 Part B: Hydrogel Formation A1 Dissolve this compound in DMAc with Triethylamine A2 Cool to 0-5 °C A1->A2 A3 Add Acryloyl Chloride (dropwise) A2->A3 A4 React for 4h at 0-5 °C, then 20h at RT A3->A4 A5 Filter to remove salt A4->A5 A6 Purify and Lyophilize A5->A6 A7 Acryloyl-L-Lysinamide Crosslinker A6->A7 B2 Add Acryloyl-L-Lysinamide Crosslinker A7->B2 B1 Dissolve NIPAAm & AAc in PBS B1->B2 B3 N2 Purge (15 min) B2->B3 B4 Add AP/TEMED Initiators B3->B4 B5 Polymerize for 24h B4->B5 B6 Wash with DI Water B5->B6 B7 This compound Hydrogel B6->B7

Caption: Workflow for the synthesis of a this compound-based hydrogel.

G cluster_0 Drug Loading cluster_1 In Vitro Release Study DL1 Prepare concentrated drug solution DL2 Immerse lyophilized hydrogel DL1->DL2 DL3 Swell for 24-48h (passive loading) DL2->DL3 DL4 Rinse and Lyophilize DL3->DL4 DL_Out Drug-Loaded Hydrogel DL4->DL_Out DR1 Place loaded hydrogel in release medium (PBS) DL_Out->DR1 DR2 Incubate at 37°C DR1->DR2 DR3 Withdraw aliquots at time intervals DR2->DR3 DR4 Replenish with fresh medium DR3->DR4 DR5 Analyze drug concentration (e.g., UV-Vis) DR3->DR5 DR4->DR5 DR_Out Cumulative Release Profile DR5->DR_Out

Caption: Workflow for drug loading and in vitro release studies.

G cluster_physicochemical Physicochemical Characterization cluster_biological Biological Characterization cluster_application Application-Specific Evaluation start Synthesized this compound Hydrogel swell Swelling Study start->swell mech Mechanical Testing (Rheology) start->mech thermal Thermal Analysis (e.g., LCST) start->thermal cyto Cytotoxicity Assay (e.g., MTT) start->cyto cell_culture 3D Cell Culture & Viability cyto->cell_culture If non-toxic drug Drug Release Kinetics cell_culture->drug For drug delivery applications

Caption: Logical workflow for hydrogel characterization.

References

Application Notes and Protocols: NMR and FTIR Analysis of Synthesized L-Lysinamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Lysinamide, the amide derivative of the essential amino acid L-lysine, is a versatile building block in medicinal chemistry and drug development. Its primary and secondary amine functionalities, along with its inherent chirality, make it a valuable component in the synthesis of peptidomimetics, drug delivery vehicles, and novel therapeutic agents. Accurate and thorough characterization of synthesized this compound is crucial to ensure purity, confirm identity, and guarantee its suitability for downstream applications. This document provides detailed protocols for the synthesis of this compound and its subsequent analysis using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Synthesis of this compound

The synthesis of this compound from L-Lysine requires the selective formation of an amide bond at the α-carboxyl group while the α-amino and ε-amino groups remain free. A common and effective method involves the use of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the condensation of the carboxylic acid with ammonia. To prevent polymerization and side reactions, the amino groups of L-lysine are typically protected prior to the amidation reaction, followed by a deprotection step.

Experimental Protocol: Synthesis of this compound

Materials:

  • Nα,Nε-di-Boc-L-lysine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia solution (7N in Methanol)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve Nα,Nε-di-Boc-L-lysine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) dissolved in a minimal amount of DCM dropwise to the solution with constant stirring. Let the reaction stir at 0 °C for 1 hour and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Amidation: Cool the reaction mixture back to 0 °C and add the ammonia solution in methanol (2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification of Protected this compound: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain Nα,Nε-di-Boc-L-lysinamide.

  • Deprotection: Dissolve the purified Nα,Nε-di-Boc-L-lysinamide in a mixture of DCM and TFA (1:1 v/v). Stir the solution at room temperature for 2 hours.

  • Isolation of this compound: Remove the solvent and excess TFA under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the this compound as a trifluoroacetate salt. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, FTIR is used to confirm the presence of the primary amide and amine groups and the absence of the carboxylic acid group from the starting material.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the synthesized this compound with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups in this compound.

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)
N-H (Amide)Stretching3400 - 3200 (two bands)
N-H (Amine)Stretching3400 - 3250 (broad)
C-H (Aliphatic)Stretching2960 - 2850
C=O (Amide I)Stretching~1650
N-H (Amide II)Bending~1560
N-H (Amine)Scissoring1650 - 1580

Note: The exact positions of the peaks can vary depending on the sample preparation and the physical state of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure of this compound, confirming the connectivity of atoms and the successful formation of the amide.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Assign the chemical shifts of the protons and carbons in the this compound molecule.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
α-CH~3.5~55
β-CH₂~1.7~30
γ-CH₂~1.4~22
δ-CH₂~1.6~28
ε-CH₂~2.9~40
C=O (Amide)-~175
Amide NH₂~7.5, ~7.0-
α-NH₂(broad)-
ε-NH₂(broad)-

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.

Visualization of Experimental Workflow and Structural Confirmation

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Nα,Nε-di-Boc-L-lysine activation Carboxylic Acid Activation (DCC, HOBt) start->activation Step 1 amidation Amidation (NH₃ in MeOH) activation->amidation Step 2 deprotection Deprotection (TFA) amidation->deprotection Step 3 product This compound deprotection->product Step 4 nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir

Caption: Experimental workflow for the synthesis and analysis of this compound.

logical_relationship cluster_data Spectroscopic Data cluster_interpretation Interpretation nmr_data NMR Data (Chemical Shifts, Coupling Constants) nmr_interp Confirms: - Carbon Skeleton - Connectivity - Amide Formation nmr_data->nmr_interp ftir_data FTIR Data (Absorption Bands) ftir_interp Confirms: - Presence of Amide & Amine - Absence of Carboxylic Acid ftir_data->ftir_interp confirmation Structural Confirmation of This compound nmr_interp->confirmation ftir_interp->confirmation

Caption: Logical relationship of NMR and FTIR data for structural confirmation.

Application in Drug Development: this compound as a Component in Targeted Drug Delivery

This compound and its polymers (poly-L-lysine) are frequently utilized in the design of drug delivery systems. The cationic nature of the ε-amino group at physiological pH allows for electrostatic interactions with negatively charged molecules like nucleic acids (for gene delivery) or the surfaces of cells. This property can be harnessed to enhance the cellular uptake of conjugated drugs. The diagram below illustrates a conceptual signaling pathway for a drug conjugate employing a poly-L-lysine backbone, which often incorporates this compound units.

drug_delivery_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space drug_conjugate Drug-Poly-L-Lysine Conjugate cell_membrane Cell Membrane drug_conjugate->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape drug_release Drug Release endosomal_escape->drug_release target Intracellular Target drug_release->target therapeutic_effect Therapeutic Effect target->therapeutic_effect

Caption: Conceptual pathway of a poly-L-lysine-based drug conjugate.

Application Notes and Protocols for L-Lysinamide in Biocompatible Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Lysinamide in the fabrication of biocompatible scaffolds for tissue engineering and drug delivery applications. Detailed protocols for scaffold synthesis, characterization, and biological evaluation are included to facilitate research and development in this promising area.

Introduction to this compound in Biocompatible Scaffolds

This compound, the amide derivative of the essential amino acid L-Lysine, is a versatile building block for creating biocompatible and biodegradable scaffolds. Its primary amine groups provide reactive sites for crosslinking with various polymers, enabling the formation of hydrogels and porous scaffolds with tunable mechanical properties and degradation rates. The inherent biocompatibility of this compound promotes cell adhesion, proliferation, and differentiation, making it an attractive component for tissue engineering applications, particularly in bone regeneration. Furthermore, the tunable nature of this compound-based scaffolds allows for the controlled release of therapeutic agents, positioning them as effective drug delivery vehicles.

Data Presentation: Properties of this compound Containing Scaffolds

The following tables summarize the quantitative data on the physical and biological properties of various scaffolds incorporating L-Lysine or its derivatives.

Table 1: Mechanical and Physical Properties of L-Lysine Containing Scaffolds

Scaffold CompositionYoung's Modulus (kPa)Compressive Strength (kPa)Porosity (%)Water Contact Angle (°)Reference
PCL204.6 ± 35.8-93.6 ± 0.5110.2 ± 2.5[1]
PCL/HAP320.1 ± 25.9-91.5 ± 0.795.7 ± 3.1[1]
PCL/HAP/L-Lysine464.4 ± 40.2-90.8 ± 0.685.1 ± 2.8[1]
PEGDA Hydrogel (Control)5.1 ± 0.48---[2]
PEGDA Hydrogel + H-Lys(alloc)-OH0.32 ± 0.09---[2]

Table 2: Cell Viability on L-Lysine Containing Surfaces

SubstrateCell TypeTime PointCell Viability (%)Reference
UncoatedHuman Dermal Fibroblasts24 hours~100[3]
Poly-L-Lysine CoatedHuman Dermal Fibroblasts24 hours~100[3]
Gelatin CoatedHuman Dermal Fibroblasts24 hours~110[3]
Titanium (Uncoated)Osteoblasts3 days100 (Control)[4]
Titanium + Poly-L-LysineOsteoblasts3 days116 ± 2.8[4]

Table 3: Osteogenic Differentiation on L-Lysine Containing Scaffolds

Scaffold CompositionCell TypeTime PointAlkaline Phosphatase (ALP) Activity (U/mL)Reference
PCLhFOB 1.19Day 72.0 ± 0.08
PCL/HAPhFOB 1.19Day 76.1 ± 0.02
PCL/HAP/L-LysinehFOB 1.19Day 77.5 ± 0.2
PCLhFOB 1.19Day 143.9 ± 0.2
PCL/HAPhFOB 1.19Day 147.9 ± 0.2
PCL/HAP/L-LysinehFOB 1.19Day 148.6 ± 0.3
PCLhFOB 1.19Day 216.9 ± 0.1
PCL/HAPhFOB 1.19Day 219.8 ± 0.2
PCL/HAP/L-LysinehFOB 1.19Day 2110.4 ± 0.1

Experimental Protocols

Protocol 1: Synthesis of this compound Crosslinked Hydrogel

This protocol describes the synthesis of a biocompatible hydrogel using this compound as a crosslinking agent for a polymer such as gelatin.

Materials:

  • Gelatin (Type A or B)

  • This compound dihydrochloride

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Lyophilizer

Procedure:

  • Prepare a 10% (w/v) gelatin solution by dissolving gelatin in PBS at 50°C with constant stirring until fully dissolved.

  • Prepare a 1 M this compound solution in PBS.

  • Add the this compound solution to the gelatin solution at a desired molar ratio (e.g., 1:1 ratio of gelatin carboxyl groups to this compound amine groups) and mix thoroughly.

  • Prepare fresh solutions of EDC (e.g., 100 mg/mL) and NHS (e.g., 50 mg/mL) in PBS.

  • Add the EDC and NHS solutions to the gelatin/L-Lysinamide mixture. The final concentration of EDC and NHS should be in molar excess to the carboxyl groups of gelatin.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Transfer the resulting hydrogel solution into dialysis tubing and dialyze against deionized water for 3 days, changing the water frequently to remove unreacted reagents.

  • Freeze the purified hydrogel at -80°C and then lyophilize to obtain a porous scaffold.

Protocol 2: Fabrication of this compound Modified PCL Scaffold via TIPS-SL

This protocol details the fabrication of a porous Poly(ε-caprolactone) (PCL) scaffold modified with L-Lysine and hydroxyapatite (HAP) using a combination of Thermally Induced Phase Separation (TIPS) and Salt Leaching (SL)[1].

Materials:

  • Poly(ε-caprolactone) (PCL)

  • Hydroxyapatite (HAP) whiskers

  • L-Lysine

  • 1,4-Dioxane

  • Sodium chloride (NaCl), sieved to desired particle size (e.g., 250-425 µm)

  • Ethanol

Procedure:

  • Dissolve PCL in 1,4-dioxane to create a 10% (w/v) solution.

  • Disperse HAP whiskers and L-Lysine into the PCL solution to achieve the desired final composition (e.g., PCL/HAP/Lys ratio of 50/48/2 wt%).

  • Sonicate the suspension to ensure homogeneous dispersion of the fillers.

  • Add sieved NaCl particles to the suspension as a porogen. The amount of NaCl will determine the final porosity.

  • Pour the mixture into a mold and freeze at -20°C for at least 4 hours to induce phase separation.

  • Immerse the frozen mold in ethanol for 48 hours, changing the ethanol every 12 hours, to extract the 1,4-dioxane.

  • Transfer the scaffold to deionized water for 48 hours, changing the water every 12 hours, to leach out the NaCl.

  • Freeze the scaffold at -80°C and lyophilize to obtain the final porous scaffold.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol outlines the procedure for evaluating the cytotoxicity of this compound-based scaffolds on a cell line (e.g., fibroblasts or osteoblasts) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound-based scaffold samples (sterilized)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Selected cell line (e.g., L929 fibroblasts or MC3T3-E1 pre-osteoblasts)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Place sterile scaffold samples into the wells of a 96-well plate.

  • Seed cells onto the scaffolds and in control wells (without scaffolds) at a density of 1 x 10^4 cells/well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 1, 3, and 7 days).

  • At each time point, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the MTT-containing medium.

  • Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

  • Incubate for 15-30 minutes at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control cells grown on tissue culture plastic.

Protocol 4: Osteogenic Differentiation Assessment via Alkaline Phosphatase (ALP) Assay

This protocol describes the quantification of alkaline phosphatase activity, an early marker of osteogenic differentiation, in cells cultured on this compound-based scaffolds.

Materials:

  • This compound-based scaffold samples (sterilized)

  • Osteogenic induction medium (e.g., DMEM with 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 100 nM dexamethasone)

  • Pre-osteoblastic cell line (e.g., MC3T3-E1)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Stop solution (e.g., 3 M NaOH)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Place sterile scaffold samples into the wells of a 24-well plate.

  • Seed pre-osteoblastic cells onto the scaffolds at a density of 5 x 10^4 cells/well.

  • Culture the cells in osteogenic induction medium for desired time points (e.g., 7, 14, and 21 days), changing the medium every 2-3 days.

  • At each time point, wash the cell-seeded scaffolds with PBS.

  • Lyse the cells by adding cell lysis buffer and incubating for 30 minutes at 37°C.

  • Transfer 50 µL of the cell lysate from each sample to a new 96-well plate.

  • Add 100 µL of pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Quantify the ALP activity by comparing the absorbance values to a standard curve generated with known concentrations of p-nitrophenol. Normalize the ALP activity to the total protein content of each sample.

Visualizations: Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_fabrication Scaffold Fabrication cluster_characterization Scaffold Characterization cluster_biological Biological Evaluation A Polymer & this compound Mixing B Crosslinking/Polymerization A->B C Purification (e.g., Dialysis) B->C D Lyophilization C->D E SEM (Morphology, Porosity) D->E F FTIR (Chemical Composition) D->F G Mechanical Testing (Compressive/Tensile) D->G H Swelling & Degradation Studies D->H I Cell Seeding D->I J Cell Viability (MTT Assay) I->J K Cell Adhesion & Proliferation I->K L Osteogenic Differentiation (ALP Assay) I->L M Drug Release Studies I->M

Figure 1: Experimental workflow for this compound scaffold fabrication and characterization.

Wnt_Signaling_Pathway cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates GSK3b GSK-3β Dishevelled->GSK3b Inhibits Beta_Catenin_cyto β-catenin (cytoplasm) GSK3b->Beta_Catenin_cyto Phosphorylates for degradation APC APC APC->Beta_Catenin_cyto Axin Axin Axin->Beta_Catenin_cyto Beta_Catenin_nuc β-catenin (nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocates Degradation Degradation Beta_Catenin_cyto->Degradation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Activates Target_Genes Osteogenic Target Genes (e.g., Runx2, Osterix) TCF_LEF->Target_Genes Promotes Transcription

Figure 2: Simplified Wnt/β-catenin signaling pathway in osteoblast differentiation.

References

Application Notes and Protocols for L-Lysine-Based DNA Condensation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Efficient and safe delivery of nucleic acids is a cornerstone of gene therapy and genetic research. A critical step in many non-viral gene delivery strategies is the condensation of large, negatively charged DNA molecules into compact nanoparticles. This process not only facilitates cellular uptake but also offers protection against nuclease degradation. Cationic polymers, particularly those containing primary amine groups like poly-L-lysine (PLL), are widely utilized for this purpose. The positively charged amine groups on PLL interact electrostatically with the negatively charged phosphate backbone of DNA, leading to charge neutralization and the collapse of DNA into condensed structures.

While L-Lysinamide, the amide derivative of L-lysine, is not typically used as a standalone agent for DNA condensation, it is a valuable building block in the synthesis of more complex cationic lipids and polymers for gene delivery. The fundamental principles of DNA condensation are well-illustrated by the interactions of its polymeric form, poly-L-lysine. These application notes provide a detailed experimental protocol for DNA condensation using poly-L-lysine as a representative lysine-based agent, along with methods for the characterization of the resulting nanoparticles. The presented protocols are foundational and can be adapted for novel this compound-containing molecules.

Key Experimental Considerations

Several factors critically influence the efficiency of DNA condensation and the characteristics of the resulting nanoparticles.[1][2] Careful control of these parameters is essential for reproducibility and for optimizing the complexes for specific applications.

  • N/P Ratio: This is the molar ratio of the nitrogen atoms in the cationic polymer (PLL) to the phosphate groups in the DNA. It is a key determinant of the surface charge and stability of the condensed particles. A sufficient excess of the cationic polymer is generally required to achieve full DNA condensation and a net positive surface charge, which is often desirable for interaction with negatively charged cell membranes.[3]

  • Polymer Length: The molecular weight of the poly-L-lysine affects the cooperativity of binding and the stability of the condensed complexes. Longer PLL chains can lead to more stable and compact nanoparticles.[1][4]

  • DNA Concentration: The concentration of DNA can influence whether condensation is a monomolecular or multimolecular event. At higher concentrations, there is a greater likelihood of forming larger aggregates.[1][2]

  • Ionic Strength: The salt concentration of the buffer can modulate the electrostatic interactions between the cationic polymer and DNA. High salt concentrations can screen the charges and affect the binding cooperativity.[4][5]

  • pH: The pH of the solution determines the protonation state of the primary amines on the lysine residues. A pH below the pKa of the amine groups ensures a high degree of positive charge, which is necessary for effective DNA binding.[3][6]

Experimental Protocols

Protocol 1: Formation of Poly-L-Lysine/DNA Nanoparticles

This protocol describes the formation of condensed DNA nanoparticles through the interaction of plasmid DNA with poly-L-lysine.

Materials:

  • Plasmid DNA (e.g., encoding a reporter gene) at a known concentration in nuclease-free water or TE buffer.

  • Poly-L-lysine (PLL) hydrobromide (e.g., MW 15-30 kDa) stock solution (e.g., 1 mg/mL in nuclease-free water).

  • Nuclease-free water.

  • HEPES buffer (20 mM, pH 7.4).

Procedure:

  • DNA Preparation: Dilute the plasmid DNA to a final concentration of 50 µg/mL in HEPES buffer.

  • PLL Preparation: Dilute the PLL stock solution to the desired concentration in HEPES buffer based on the target N/P ratio.

  • Calculation of N/P Ratio:

    • The number of moles of phosphate is calculated assuming an average molecular weight of a DNA base pair is ~650 g/mol .

    • The number of moles of nitrogen in PLL is calculated based on the molecular weight of the lysine monomer (~128 g/mol ), with each monomer containing one primary amine.

  • Complex Formation:

    • To a microcentrifuge tube containing the diluted DNA solution, add the calculated volume of the diluted PLL solution dropwise while gently vortexing.

    • Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable complexes.

  • Storage: The resulting nanoparticle suspension can be used immediately for characterization or transfection experiments. For short-term storage, keep at 4°C.

Protocol 2: Characterization of Nanoparticles by Gel Retardation Assay

This assay is used to confirm the binding of PLL to DNA and to determine the N/P ratio at which complete condensation occurs.

Materials:

  • PLL/DNA complexes prepared at various N/P ratios.

  • Agarose gel (1% w/v) in TAE or TBE buffer.

  • DNA loading dye (6X).

  • Ethidium bromide or other DNA stain.

  • Gel electrophoresis system and power supply.

  • UV transilluminator.

Procedure:

  • Prepare PLL/DNA complexes at a range of N/P ratios (e.g., 0, 0.5, 1, 2, 4, 8).

  • Add DNA loading dye to each complex solution.

  • Load the samples into the wells of the agarose gel. Include a lane with naked DNA as a control.

  • Run the gel at 100 V for 45-60 minutes.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Interpretation: Unbound, negatively charged DNA will migrate into the gel. As PLL binds, the complex's migration will be retarded. At complete condensation, the DNA will be retained in the well, indicating the formation of neutral or positively charged nanoparticles.

Protocol 3: Characterization of Nanoparticle Size and Zeta Potential

Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the nanoparticles, while zeta potential measurement provides information about their surface charge.

Materials:

  • PLL/DNA nanoparticle suspension.

  • DLS and zeta potential instrument.

  • Low-volume disposable cuvettes.

Procedure:

  • Prepare PLL/DNA complexes at the desired N/P ratio in a suitable buffer (e.g., 10 mM NaCl to minimize charge screening).

  • Transfer an appropriate volume of the nanoparticle suspension to a cuvette.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.

  • Measure the zeta potential to determine the surface charge of the nanoparticles.

  • Interpretation: Well-formed, condensed nanoparticles should have a relatively uniform size distribution (low PDI). The zeta potential will transition from negative (for naked DNA) to positive as the N/P ratio increases.

Data Presentation

Table 1: Physicochemical Properties of PLL/DNA Nanoparticles at Different N/P Ratios

N/P RatioHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0 (DNA only)>1000>0.7-30 to -40
1300 - 500~0.5-10 to 0
2150 - 250~0.3+5 to +15
4100 - 150<0.2+20 to +30
880 - 120<0.2+30 to +40

Note: The values presented in this table are representative and can vary depending on the specific experimental conditions, including the molecular weight of the PLL and the size of the plasmid DNA.

Visualizations

Experimental_Workflow cluster_preparation Nanoparticle Formation cluster_characterization Characterization DNA Plasmid DNA Solution Mix Mix at desired N/P ratio DNA->Mix PLL Poly-L-Lysine Solution PLL->Mix Incubate Incubate for 30 min at Room Temperature Mix->Incubate Gel Gel Retardation Assay Incubate->Gel Binding Confirmation DLS DLS (Size, PDI) Incubate->DLS Size Analysis Zeta Zeta Potential Incubate->Zeta Surface Charge TEM TEM/AFM (Morphology) Incubate->TEM Visualization

Caption: Experimental workflow for the formation and characterization of poly-L-lysine/DNA nanoparticles.

DNA_Condensation_Mechanism DNA Negatively Charged DNA Strand Interaction Electrostatic Interaction PLL Positively Charged Poly-L-Lysine Condensed Condensed Nanoparticle (Net Positive Charge) Interaction->Condensed Charge Neutralization & Compaction

Caption: Simplified mechanism of DNA condensation by poly-L-lysine through electrostatic interactions.

References

Application Notes for Site-Specific Protein Modification with L-Lysinamide

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Site-specific modification of proteins with L-Lysinamide

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and pharmaceutical development, enabling the precise attachment of functional molecules to a protein of interest. This precise control is critical for preserving the protein's native structure and function. The use of this compound in conjunction with enzymatic ligation methods, particularly those employing the bacterial transpeptidase Sortase A (SrtA), has emerged as a robust and versatile strategy for achieving site-specific protein modification. This method allows for the introduction of a primary amine handle at a defined location on the protein, which can then be used for subsequent conjugation of various payloads such as drugs, imaging agents, or polymers.

Principle of the Method

The most common approach for this compound-mediated protein modification utilizes the bacterial enzyme Sortase A from Staphylococcus aureus. SrtA recognizes a specific pentapeptide motif, typically LPXTG (where X can be any amino acid), located at the C-terminus of a target protein.[1][2][3][4][5] The enzyme catalyzes a transpeptidation reaction by cleaving the peptide bond between the threonine (T) and glycine (G) residues within this motif.[1][2][3][4][5]

The reaction mechanism proceeds through two main steps:

  • Acyl-Enzyme Intermediate Formation: SrtA cleaves the LPXTG motif, forming a covalent thioester intermediate between the threonine of the target protein and a cysteine residue in the enzyme's active site.[3][4]

  • Nucleophilic Attack and Ligation: The primary amine of this compound acts as a nucleophile, attacking the acyl-enzyme intermediate. This results in the formation of a new, stable amide bond between the C-terminus of the target protein and the this compound, releasing the enzyme and the cleaved glycine residue.

The result is a homogeneously modified protein with this compound attached at the desired site, providing a reactive handle for further functionalization.

Applications

The versatility of the primary amine introduced by this compound makes this method suitable for a wide range of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic payloads to antibodies, leading to ADCs with a defined drug-to-antibody ratio (DAR) and improved therapeutic index.[3][6][7]

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) to therapeutic proteins to enhance their serum half-life, stability, and reduce immunogenicity.

  • Fluorescent Labeling: Introduction of fluorescent probes for cellular imaging, tracking protein localization, and studying protein dynamics.[8][9][10]

  • Protein Immobilization: Covalently attaching proteins to solid supports for applications in biocatalysis, diagnostics, and affinity chromatography.

  • Biophysical Studies: Incorporating biophysical probes to investigate protein structure, function, and interactions.

Quantitative Data Summary

The efficiency of Sortase A-mediated ligation is influenced by several factors, including the specific sortase variant used (engineered mutants often show higher activity), reaction conditions (pH, temperature), and the concentrations of the reactants.[1][11][12] The following table provides illustrative quantitative data for the ligation of this compound to different classes of proteins, based on typical efficiencies reported in the literature.

Target ProteinSortase VariantProtein:Lysinamide Molar RatioReaction Time (hours)Ligation Efficiency (%)
Recombinant Antibody (scFv)SrtA 5M (pentamutant)1:502>95
Green Fluorescent Protein (GFP)SrtA 7M (heptamutant)1:1001>98
Therapeutic EnzymeSrtA (Wild-Type)1:2008~85
NanobodySrtA 5M (pentamutant)1:503>90

Note: This data is illustrative and serves as a general guideline. Optimal conditions and resulting efficiencies should be determined empirically for each specific protein and application.

Experimental Protocols

Protocol 1: Expression and Purification of Target Protein with C-Terminal Sortase Tag

This protocol outlines the steps for producing a recombinant protein engineered to contain a C-terminal LPXTG recognition motif.

1. Plasmid Construction:

  • Design a reverse primer that incorporates the coding sequence for the Sortase A recognition motif (e.g., LPETG), followed by a purification tag (e.g., a hexa-histidine tag), and a stop codon.
  • Amplify the gene of interest using PCR with the designed primers.
  • Clone the PCR product into a suitable bacterial expression vector (e.g., pET28a).
  • Verify the sequence of the final construct by DNA sequencing.

2. Protein Expression:

  • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
  • Inoculate a starter culture and grow overnight at 37°C.
  • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C until the OD600 reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Incubate the culture at a reduced temperature (e.g., 18°C) overnight to enhance protein solubility.

3. Protein Purification:

  • Harvest the bacterial cells by centrifugation.
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse the cells using sonication or a high-pressure homogenizer.
  • Clarify the lysate by centrifugation at high speed.
  • Apply the supernatant to a Ni-NTA affinity chromatography column.
  • Wash the column with wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl) using dialysis or a desalting column.
  • Assess protein purity by SDS-PAGE and determine the concentration.

Protocol 2: Sortase A-Mediated Ligation with this compound

This protocol details the enzymatic conjugation of this compound to the purified target protein.

1. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
  • Target protein with LPETG tag: 50 µM
  • This compound: 5-10 mM (a significant molar excess is often used to drive the reaction forward)
  • Sortase A (e.g., pentamutant): 5-10 µM
  • The reaction should be performed in a suitable buffer, such as 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂.[1][11]
  • The final reaction volume can be scaled as needed.

2. Incubation:

  • Incubate the reaction mixture at room temperature (or 37°C for wild-type SrtA) for 1-4 hours.[1][11] The optimal incubation time may vary and should be determined empirically.
  • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

3. Purification of the Modified Protein:

  • After the reaction is complete, the modified protein needs to be purified from the sortase enzyme, unreacted protein, and excess this compound.
  • Since both the unreacted protein and the sortase enzyme typically contain a His-tag, a subtractive Ni-NTA chromatography step can be employed. The modified protein, which has lost its C-terminal His-tag during the reaction, will be present in the flow-through.
  • Further purification can be achieved using size-exclusion chromatography to remove any remaining impurities and exchange the buffer for downstream applications.

Protocol 3: Characterization of the this compound-Modified Protein

This protocol describes methods to confirm the successful and site-specific modification of the target protein.

1. SDS-PAGE Analysis:

  • Run samples of the unreacted protein, the reaction mixture, and the purified modified protein on an SDS-PAGE gel. A successful ligation will result in a slight decrease in the apparent molecular weight of the protein due to the cleavage of the C-terminal tag.

2. Mass Spectrometry:

  • The most definitive method for confirming the modification is mass spectrometry.[13][14]
  • Analyze the purified modified protein by ESI-MS or MALDI-TOF to determine its exact molecular weight. The observed mass should correspond to the mass of the target protein minus the cleaved tag, plus the mass of this compound.
  • To confirm the site of modification, the protein can be subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the modified C-terminal peptide.

Visualizations

experimental_workflow cluster_protein_production Protein Production cluster_ligation_reaction Sortase-Mediated Ligation cluster_analysis_purification Purification & Analysis p1 Gene Cloning (with LPETG-His6 tag) p2 Protein Expression in E. coli p1->p2 p3 Purification (Ni-NTA Chromatography) p2->p3 l1 Purified Protein-LPETG-His6 p3->l1 l4 Incubation l1->l4 l2 This compound l2->l4 l3 Sortase A l3->l4 a1 Purification of Modified Protein (Subtractive Ni-NTA) l4->a1 a2 Characterization (SDS-PAGE, Mass Spectrometry) a1->a2 a3 Downstream Applications a2->a3

Caption: Experimental workflow for site-specific protein modification with this compound.

signaling_pathway protein_lpxtg Target Protein-LPXTG acyl_intermediate Acyl-Enzyme Intermediate protein_lpxtg->acyl_intermediate SrtA recognition & cleavage sortase_a Sortase A sortase_a->acyl_intermediate modified_protein Modified Protein-LPXT-Lysinamide acyl_intermediate->modified_protein Nucleophilic attack cleaved_g Cleaved Glycine lysinamide This compound lysinamide->acyl_intermediate logical_relationship center Site-Specific Modification with this compound advantage1 High Specificity center->advantage1 advantage2 Mild Reaction Conditions center->advantage2 advantage3 Homogeneous Product center->advantage3 advantage4 Versatile Chemical Handle center->advantage4 advantage5 Preservation of Protein Function center->advantage5

References

Troubleshooting & Optimization

Technical Support Center: Enhancing L-Lysinamide Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of L-Lysinamide for in vivo studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is the amide form of the essential amino acid L-Lysine. While L-Lysine itself is highly soluble in water, modifications to its structure, such as the amidation of the carboxyl group, can alter its physicochemical properties, including solubility.[1][2] For in vivo studies, achieving a sufficient concentration of the compound in a physiologically compatible vehicle is crucial for accurate dosing and obtaining reliable experimental results. Poor solubility can lead to precipitation of the compound upon administration, reducing its bioavailability and potentially causing localized toxicity.

Q2: What are the common forms of this compound available, and how do they differ in solubility?

A2: this compound is available as a free base and as salt forms, most commonly this compound dihydrochloride.[3][4][5] Salt formation is a widely used strategy to enhance the aqueous solubility of ionizable compounds. The dihydrochloride salt of this compound is significantly more soluble in aqueous solutions compared to its free base form due to the ionization of the amino groups.

Q3: What are the primary methods to improve the solubility of this compound?

A3: The main strategies to enhance the solubility of this compound for in vivo applications include:

  • Salt Formation: Using a salt form like this compound dihydrochloride is the most direct approach to increase aqueous solubility.

  • pH Adjustment: As this compound is a basic compound, adjusting the pH of the vehicle to the acidic range can increase its solubility by protonating the amino groups.[6]

  • Use of Co-solvents: Employing a mixture of water and a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, can significantly improve the solubility of less soluble compounds.[6]

  • Employing Excipients: The use of solubilizing agents like cyclodextrins can encapsulate the molecule, thereby increasing its apparent solubility in aqueous solutions.[7][8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound (free base) does not dissolve in aqueous buffer (e.g., PBS). Low intrinsic aqueous solubility of the free base form.1. Switch to this compound dihydrochloride: This salt form has inherently higher aqueous solubility.2. Adjust pH: Lower the pH of the buffer to below 7.0 (e.g., pH 4-6) to protonate the amine groups and increase solubility.[6]3. Use a co-solvent: Prepare a stock solution in a minimal amount of DMSO and then dilute it with the aqueous buffer. Ensure the final DMSO concentration is compatible with your in vivo model (typically <5%).[1]
This compound precipitates out of solution after initial dissolution. The solution is supersaturated, or there has been a change in temperature or pH.1. Gentle Warming: Warm the solution gently (e.g., to 37°C) to see if the precipitate redissolves. Avoid excessive heat to prevent degradation.[6]2. Sonication: Use a bath sonicator to aid in redissolving the compound.[6]3. Re-evaluate Concentration: The required concentration may exceed the solubility limit in the chosen vehicle. Consider using a higher percentage of co-solvent or a different formulation strategy.
High concentration of co-solvent is required, which is not suitable for the animal model. The compound has very low aqueous solubility, and the required dose is high.1. Utilize Cyclodextrins: Formulate this compound with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) to enhance its aqueous solubility without the need for high concentrations of organic co-solvents.[8][9]2. Consider Alternative Administration Routes: If oral or intraperitoneal administration requires high concentrations, explore routes that allow for smaller volumes, such as intravenous or subcutaneous injection, if appropriate for the study.
The final formulation appears cloudy or has visible particles. Incomplete dissolution or presence of insoluble impurities.1. Filter the solution: Use a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved particles before administration. This is critical for parenteral routes.2. Centrifugation: Centrifuge the solution and use the supernatant for administration.[6] Note that this will reduce the effective concentration if a significant amount of the compound has not dissolved.

Quantitative Data Presentation

The following tables summarize the solubility of this compound and related compounds in various solvents.

Table 1: Solubility of this compound Forms and Related Compounds

CompoundSolventSolubilityTemperature (°C)
This compound dihydrochloride DMSO50 mg/mL[3]Room Temperature
L-Lysine hydrochloride Water>600 mg/mL20
L-Lysine hydrochloride DMSOModerately Soluble20-25
L-Lysine hydrochloride MethanolSparingly Soluble20-25
L-Lysine hydrochloride EthanolSlightly Soluble[10][11]20-25
L-Lysine (free base) Water100 mg/mLRoom Temperature
L-Lysine (free base) EthanolSlightly Soluble[2][12][13][14][15]25

Experimental Protocols

Protocol 1: General Workflow for Solubility Testing

This protocol outlines a systematic approach to determine the optimal solvent and concentration for this compound.

  • Initial Assessment:

    • Start with a small, accurately weighed amount of this compound (e.g., 1-5 mg).

    • Calculate the net charge of the peptide at neutral pH to predict its general solubility characteristics (this compound is basic).[16]

  • Aqueous Solubility Test:

    • Attempt to dissolve the compound in a small volume of sterile, deionized water or a relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the target concentration.

    • Vortex the sample for 30 seconds. If not dissolved, proceed to the next step.

  • pH Adjustment (for basic compounds):

    • If the compound is not soluble in neutral buffer, try dissolving it in a slightly acidic solution (e.g., 10% acetic acid in water, then dilute with buffer).[16]

  • Co-solvent Testing:

    • If aqueous and pH-adjusted solutions are unsuccessful, attempt to dissolve the compound in a minimal volume of a biocompatible organic solvent (e.g., DMSO).

    • Once dissolved, slowly add the aqueous buffer dropwise while vortexing to reach the desired final concentration.[1] Observe for any precipitation.

  • Physical Dissolution Aids:

    • If the solution remains cloudy or contains particulates, use a bath sonicator for 5-10 minutes.[16]

    • Gentle warming (to ~37°C) can also be applied, but monitor for any signs of degradation.[16]

  • Final Preparation:

    • Once a clear solution is obtained, it should be sterile-filtered through a 0.22 µm syringe filter before in vivo administration, especially for parenteral routes.

G Experimental Workflow for this compound Solubility Testing start Start with Lyophilized this compound weigh Weigh a small amount (1-5 mg) start->weigh add_water Add sterile water/buffer to target concentration weigh->add_water vortex Vortex for 30 seconds add_water->vortex dissolved1 Is it dissolved? vortex->dissolved1 ph_adjust Add acidic solution (e.g., 10% Acetic Acid) dissolved1->ph_adjust No filter Sterile filter (0.22 µm) dissolved1->filter Yes dissolved2 Is it dissolved? ph_adjust->dissolved2 co_solvent Dissolve in minimal DMSO dissolved2->co_solvent No dissolved2->filter Yes add_buffer Slowly add aqueous buffer co_solvent->add_buffer dissolved3 Is it dissolved? add_buffer->dissolved3 physical_aids Use sonication and/or gentle warming dissolved3->physical_aids No dissolved3->filter Yes dissolved4 Is it dissolved? physical_aids->dissolved4 dissolved4->filter Yes fail Re-evaluate formulation strategy dissolved4->fail No end Ready for in vivo administration filter->end

A workflow for systematic solubility testing of this compound.
Protocol 2: Preparation of this compound Dihydrochloride Solution for Injection

This protocol describes the preparation of a 10 mg/mL solution of this compound dihydrochloride in a saline vehicle.

Materials:

  • This compound dihydrochloride

  • Sterile Saline for Injection (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

Procedure:

  • Aseptically weigh the required amount of this compound dihydrochloride. For 10 mL of a 10 mg/mL solution, weigh 100 mg.

  • Transfer the powder to a sterile vial.

  • Add approximately 8 mL of sterile saline to the vial.

  • Cap the vial and vortex until the powder is completely dissolved. The solution should be clear and colorless.

  • Add sterile saline to bring the final volume to 10 mL.

  • Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.

  • Visually inspect the final solution for any particulate matter before use.

Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for preparing a formulation of this compound with HP-β-CD to improve aqueous solubility.

Materials:

  • This compound (free base or dihydrochloride)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm syringe filters

Procedure:

  • Prepare a 10-40% (w/v) solution of HP-β-CD in sterile water. For example, to make a 20% solution, dissolve 2 g of HP-β-CD in water to a final volume of 10 mL. Stir until fully dissolved.

  • Slowly add the accurately weighed this compound powder to the HP-β-CD solution while stirring.

  • Continue stirring at room temperature for 1-2 hours to allow for complexation.

  • Once the this compound is fully dissolved, the solution can be further diluted with a suitable buffer if necessary.

  • Sterile-filter the final solution using a 0.22 µm syringe filter.

Signaling Pathway

L-Lysine has been reported to act as a partial antagonist of the serotonin 4 (5-HT4) receptor.[17][18][19][20][21] This interaction can modulate downstream signaling pathways. The following diagram illustrates a simplified 5-HT4 receptor signaling cascade and the potential point of inhibition by an antagonist like this compound.

G Simplified 5-HT4 Receptor Signaling Pathway and this compound Antagonism serotonin Serotonin (5-HT) receptor 5-HT4 Receptor serotonin->receptor Activates lysinamide This compound (Antagonist) lysinamide->receptor Inhibits g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates atp ATP ac->atp camp cAMP ac->camp atp->camp Converts to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., modulation of ion channels, gene expression) pka->cellular_response Phosphorylates targets leading to

References

Troubleshooting low yield in L-Lysinamide synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in L-Lysinamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing this compound?

A1: this compound is typically synthesized by first protecting the α- and ε-amino groups of L-lysine, followed by activation of the carboxyl group and subsequent amidation. The final step involves the removal of the protecting groups. A common starting material is Nα,Nε-di-Boc-L-lysine (Boc-Lys(Boc)-OH). The carboxyl group is activated using a coupling reagent, and then reacted with an ammonia source.

Q2: Which protecting groups are suitable for L-Lysine in this synthesis?

A2: The choice of protecting groups is critical to prevent self-coupling and other side reactions. Orthogonally protected lysine derivatives are valuable.[1] For the amino groups, tert-Butyloxycarbonyl (Boc) is frequently used.[2][3] The Boc group is stable under basic conditions but can be removed with acid, such as trifluoroacetic acid (TFA).[4]

Q3: What are the most effective coupling reagents for this compound synthesis?

A3: A variety of coupling reagents can be used, with varying efficiency. Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are common but can lead to racemization.[5][6] Uronium/aminium-based reagents such as HATU and HBTU are generally more efficient and lead to less epimerization.[5][7] Phosphonium-based reagents like BOP are also very effective.[8]

Q4: How can I monitor the progress of the coupling reaction?

A4: The completion of the coupling reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the activated amino acid. If the synthesis is performed on a solid support, the Kaiser test can be used to detect the presence of free primary amines, indicating an incomplete reaction.

Q5: What are the common side reactions that can lead to low yield?

A5: The primary challenge in this compound synthesis is the presence of two amino groups, which can lead to undesired side reactions if not properly protected. Inadequate protection can result in the formation of oligomers. During coupling, racemization of the chiral center can occur, especially with carbodiimide reagents.[5] Incomplete deprotection will also lower the yield of the final product.

Troubleshooting Guides

Issue 1: Low Yield After Coupling Reaction

Problem: The yield of the protected this compound intermediate is low after the coupling step.

Click to expand troubleshooting steps

Possible Causes & Solutions:

  • Inefficient Coupling Reagent:

    • Solution: Switch to a more powerful coupling reagent. Uronium or phosphonium-based reagents like HATU, HBTU, or PyBOP are often more effective than carbodiimides, especially for sterically hindered reactions.[8]

  • Steric Hindrance:

    • Solution: The bulky Boc protecting groups on lysine can sometimes hinder the reaction.[4] Increasing the reaction time or temperature (with caution to avoid side reactions) may improve the yield.

  • Suboptimal Reaction Conditions:

    • Solution: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry:

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the protected lysine to drive the reaction to completion.

Data on Coupling Reagent Efficiency

Coupling ReagentActivation LevelRelative SpeedRacemization RiskNotes
DCC/HOBtModerateModerateModerateCost-effective and widely used. Byproduct (DCU) can be difficult to remove.[6]
HBTU/DIPEAHighFastLowEfficient, but can cause side reactions with certain amino acids.[7]
HATU/DIPEAVery HighVery FastVery LowHighly efficient, especially for difficult couplings.[7]
PyBOP/DIPEAHighFastLowGood solubility and provides excellent coupling.[8]
Issue 2: Presence of Impurities and Side Products

Problem: Analysis of the crude product shows multiple spots on TLC or peaks in HPLC/MS, indicating the presence of impurities.

Click to expand troubleshooting steps

Possible Causes & Solutions:

  • Incomplete Protection of Amino Groups:

    • Solution: Ensure the complete protection of both the α- and ε-amino groups of lysine before the coupling step. The synthesis of Boc-Lys(Boc)-OH should be verified for purity before use.[2][3]

  • Side Reactions from Deprotection:

    • Solution: During the final deprotection step with strong acids like TFA, side reactions can occur. Use of scavengers (e.g., triisopropylsilane, water) in the cleavage cocktail can help to minimize these side reactions.

  • Racemization:

    • Solution: If racemization is suspected, use a milder coupling reagent (e.g., HATU instead of DCC) and a less hindered base (e.g., N-methylmorpholine instead of DIPEA). Chiral HPLC can be used to determine the enantiomeric purity of the final product.

  • Formation of N-acylurea:

    • Solution: This is a common byproduct when using carbodiimide reagents like DCC.[6] Switching to a different class of coupling reagent or ensuring efficient removal of the urea byproduct during workup is necessary.

Issue 3: Difficulty in Product Purification

Problem: The final this compound product is difficult to purify from the reaction mixture.

Click to expand troubleshooting steps

Possible Causes & Solutions:

  • High Polarity of the Product:

    • Solution: this compound is a highly polar compound. Standard silica gel chromatography may not be effective. Consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like TFA or formic acid.

  • Presence of Unreacted Reagents and Byproducts:

    • Solution: An aqueous workup can help to remove many water-soluble impurities. Extraction with a suitable organic solvent after adjusting the pH of the aqueous layer can help to separate the product. Ion-exchange chromatography can also be an effective purification method for amino compounds.

  • Product is Water-Soluble:

    • Solution: If the product is highly water-soluble, extraction with organic solvents will be inefficient. In this case, lyophilization (freeze-drying) of the aqueous phase after initial purification steps can be used to isolate the product.

Experimental Protocols

Protocol 1: Synthesis of Nα,Nε-di-Boc-L-lysinamide

This protocol describes the amidation of Boc-Lys(Boc)-OH.

Materials:

  • Boc-Lys(Boc)-OH

  • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ammonia solution (e.g., 0.5 M in dioxane or 7N in methanol)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve Boc-Lys(Boc)-OH (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the ammonia solution (2-3 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Deprotection of Nα,Nε-di-Boc-L-lysinamide to this compound

Materials:

  • Nα,Nε-di-Boc-L-lysinamide

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve the Nα,Nε-di-Boc-L-lysinamide in a minimal amount of DCM.

  • Add an excess of TFA (typically a 1:1 mixture of TFA:DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc groups.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Add cold anhydrous diethyl ether to the residue to precipitate the this compound as its TFA salt.

  • Centrifuge or filter the mixture to collect the solid product.

  • Wash the solid with cold diethyl ether and dry under vacuum.

  • The TFA salt can be converted to the free amine by treatment with a mild base or by using ion-exchange chromatography.

Visualizations

Troubleshooting_Low_Yield cluster_coupling Coupling Stage Issues cluster_protection Protection/Deprotection Issues cluster_purification Purification Challenges start Low Yield in this compound Synthesis incomplete_coupling Incomplete Coupling? start->incomplete_coupling side_products Side Products Observed? start->side_products purification_difficulty Difficulty in Purification? start->purification_difficulty check_reagents Check Coupling Reagent Efficiency incomplete_coupling->check_reagents Yes check_conditions Verify Anhydrous Conditions check_reagents->check_conditions double_couple Perform Double Coupling check_conditions->double_couple end Improved Yield double_couple->end check_protection Confirm Complete Protection of Lysine side_products->check_protection Yes check_deprotection Optimize Deprotection Conditions check_protection->check_deprotection use_scavengers Use Scavengers during Deprotection check_deprotection->use_scavengers use_scavengers->end change_chromatography Switch to Reverse-Phase or Ion-Exchange Chromatography purification_difficulty->change_chromatography Yes lyophilize Consider Lyophilization for Water-Soluble Product change_chromatography->lyophilize lyophilize->end L_Lysinamide_Synthesis_Workflow cluster_protection Protection cluster_activation_coupling Activation & Coupling cluster_deprotection Deprotection cluster_purification Purification lysine L-Lysine boc_lys Boc-Lys(Boc)-OH lysine->boc_lys Protect Amino Groups (Boc)₂O activated_lys Activated Boc-Lys(Boc)-OH boc_lys->activated_lys Coupling Reagent (e.g., HATU) protected_amide Boc-Lys(Boc)-NH₂ activated_lys->protected_amide Ammonia Source lysinamide This compound (H-Lys-NH₂) protected_amide->lysinamide Acid (e.g., TFA) pure_lysinamide Pure this compound lysinamide->pure_lysinamide Chromatography / Lyophilization

References

Technical Support Center: Optimization of L-Lysinamide Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Lysinamide conjugation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this compound conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound conjugation?

A1: this compound possesses a primary amine group, making it suitable for conjugation to molecules with carboxyl groups. The most common method is the formation of a stable amide bond. This is typically achieved using carbodiimide chemistry, often with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3]

Q2: Why is a two-step conjugation protocol often recommended?

A2: A two-step protocol is frequently preferred to minimize unwanted side reactions, such as the polymerization of biomolecules that contain both amine and carboxyl groups.[4] In this approach, the carboxyl-containing molecule is first activated with EDC and NHS to form a more stable NHS ester intermediate.[3] This activated molecule can then be purified before the addition of this compound for the final conjugation step.

Q3: What is the optimal pH for this compound conjugation?

A3: The reaction is highly pH-sensitive.[5] The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH of around 6.0.[4] The subsequent reaction of the NHS ester with the primary amine of this compound is more efficient at a physiological to slightly alkaline pH, typically in the range of 7.2 to 8.5.[1][4] Maintaining the correct pH at each step is crucial for successful conjugation.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Possible Cause Recommended Solution
Inactive Reagents EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and prepare solutions immediately before use.[3][4]
Incorrect pH Verify the pH of your reaction buffers. Use an activation buffer around pH 6.0 (e.g., MES) and a coupling buffer between pH 7.2-8.5 (e.g., PBS).[4]
Presence of Competing Amines or Carboxyls Ensure your buffers do not contain primary amines (e.g., Tris) or carboxylates that can compete in the reaction.[4]
Insufficient Reagent Concentration The concentration of EDC should be at least 10 times higher than the molecule of interest.[5] Optimize the molar ratio of EDC/NHS to your carboxyl-containing molecule.
Steric Hindrance The conjugation site on your molecule may be sterically hindered. Consider using a linker with a longer spacer arm to improve accessibility.
Antibody Impurities If conjugating to an antibody, ensure it is of high purity (>95%), as impurities can compete for labeling.[6]

Issue 2: Aggregation or Precipitation of Conjugates

Possible Cause Recommended Solution
Loss of Stabilizing Charge The conjugation reaction neutralizes charged carboxylate groups, which can lead to aggregation if these groups are critical for solubility.[5]
High Reagent Concentration Excessive concentrations of EDC/NHS can sometimes lead to aggregation. Try reducing the amount of coupling reagents.[5]
Solvent Conditions For some molecules, the addition of a small percentage of an organic co-solvent like DMSO may be necessary, but this should be done with caution to avoid protein denaturation.[1]
Inadequate Quenching Unreacted sites can lead to cross-linking and aggregation. Ensure the reaction is properly quenched.

Issue 3: Difficulty in Purifying the Final Conjugate

Possible Cause Recommended Solution
Similar Molecular Weights of Reactants and Products If the molecular weight difference between the conjugated product and starting materials is small, purification can be challenging.
Excess Unreacted Dye or Small Molecule For conjugates with small molecules or dyes, purification can be difficult.
Method Selection The choice of purification method is critical. For water-soluble conjugates, reverse-phase HPLC or size-exclusion chromatography (e.g., Sephadex LH-20) can be effective.[7] For larger bioconjugates, dialysis or tangential flow filtration (TFF) may be appropriate.[8]

Experimental Protocols

General Two-Step Protocol for this compound Conjugation to a Carboxyl-Containing Molecule

This protocol provides a general guideline. Optimization of reagent concentrations, reaction times, and buffers is often necessary for specific applications.

Materials:

  • Carboxyl-containing molecule

  • This compound

  • Activation Buffer: 50 mM MES, pH 6.0[4]

  • Coupling Buffer: PBS, pH 7.2-8.5[4]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[4]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[4]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine

  • Purification system (e.g., desalting column, HPLC)

Procedure:

Step 1: Activation of the Carboxyl-Containing Molecule

  • Dissolve the carboxyl-containing molecule in the Activation Buffer.

  • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer immediately before use.[4]

  • Add EDC and Sulfo-NHS to the solution of the carboxyl-containing molecule. A typical starting point is a 10-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the carboxyl-containing molecule.

  • Incubate for 15-30 minutes at room temperature.

Step 2: Removal of Excess Activating Reagents

  • Remove excess EDC and Sulfo-NHS using a desalting column or dialysis against the Coupling Buffer. This step is crucial to prevent unwanted side reactions.

Step 3: Conjugation with this compound

  • Immediately add this compound to the activated molecule solution. A 10- to 50-fold molar excess of this compound over the carboxyl-containing molecule is a common starting point.

  • Incubate for 2 hours at room temperature or overnight at 4°C.

Step 4: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-esters.[3]

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the Conjugate

  • Purify the this compound conjugate from unreacted starting materials and byproducts using an appropriate method such as size-exclusion chromatography, ion-exchange chromatography, or HPLC.[7]

Visual Guides

G cluster_workflow General this compound Conjugation Workflow start Start with Carboxyl- Containing Molecule activation Activate with EDC/NHS in Activation Buffer (pH 6.0) start->activation purification1 Remove Excess EDC/NHS activation->purification1 conjugation Add this compound in Coupling Buffer (pH 7.2-8.5) purification1->conjugation quenching Quench Reaction conjugation->quenching purification2 Purify Final Conjugate quenching->purification2 end_product Final this compound Conjugate purification2->end_product

Caption: A typical two-step workflow for this compound conjugation.

G cluster_troubleshooting Troubleshooting Low Conjugation Yield start Low or No Yield check_reagents Are EDC/NHS fresh and non-hydrolyzed? start->check_reagents check_ph Is the pH of activation and coupling buffers correct? check_reagents->check_ph Yes fail Continue Optimization check_reagents->fail No check_buffers Are there competing amines (e.g., Tris) in buffers? check_ph->check_buffers Yes check_ph->fail No optimize_ratio Is the molar ratio of EDC/NHS to molecule optimal? check_buffers->optimize_ratio No check_buffers->fail Yes success Yield Improved optimize_ratio->success Yes optimize_ratio->fail No

Caption: A decision tree for troubleshooting low conjugation yield.

G cluster_reaction EDC/NHS Reaction Pathway COOH R-COOH (Carboxyl Group) Intermediate O-acylisourea intermediate (unstable) COOH->Intermediate + EDC EDC EDC NHS NHS NHS_Ester NHS Ester (more stable) Intermediate->NHS_Ester + NHS Amide_Bond R-CO-NH-Lysinamide (Stable Amide Bond) NHS_Ester->Amide_Bond + this compound Lysinamide H2N-Lysinamide

Caption: The chemical pathway for EDC/NHS mediated amide bond formation.

References

L-Lysinamide stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of L-Lysinamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from L-Lysine?

A1: this compound is an amino acid amide derived from L-lysine[1][2]. Structurally, the carboxylic acid group of L-lysine is replaced by an amide group. This modification changes its chemical properties, including its reactivity and stability profile in solution.

Q2: What are the primary stability concerns for this compound in aqueous solutions?

A2: The primary stability concern for this compound in aqueous solutions is its susceptibility to chemical degradation. Key factors influencing its stability include pH, temperature, and storage duration. Instability can lead to a loss of potency and the formation of degradation products.

Q3: What is the main degradation product of this compound in aqueous solutions?

A3: The main degradation product is typically the corresponding lactam. This occurs through an intramolecular cyclization reaction, a common degradation pathway for similar compounds like L-lysine hydrochloride, especially under thermal stress[3].

Q4: How do pH and temperature affect the stability of this compound?

A4: Both pH and temperature are critical factors. Studies on the closely related L-lysine hydrochloride show that degradation rates increase significantly with rising temperatures[3][4]. While stability can be pH-dependent, for L-lysine hydrochloride solutions, degradation was found to accelerate at lower pH values within the alkaline range of 10.0 to 10.6[3]. It is crucial to tightly control both parameters during experiments.

Q5: What are the recommended storage conditions for aqueous this compound solutions?

A5: To minimize degradation, aqueous solutions of this compound should be stored at low temperatures (e.g., 2-8°C or frozen) and in a buffered solution at an optimal pH, if known for the specific application. The use of freshly prepared solutions is highly recommended to ensure potency and minimize the presence of degradants. For long-term storage, lyophilization of the product is a common strategy to prevent aqueous degradation pathways[5].

Troubleshooting Guide

Q1: I am observing a progressive loss of this compound concentration in my solution over time. How can I troubleshoot this?

A1: A gradual loss of the active compound suggests a stability issue. Follow this workflow to identify the cause:

  • Review Storage Conditions: Confirm that the solution is stored at the recommended temperature and protected from light.

  • Monitor pH: Measure the pH of your solution. A shift in pH could accelerate degradation. Ensure your buffer has sufficient capacity.

  • Analyze for Degradants: Use an appropriate analytical method, such as the RP-HPLC protocol provided below, to check for the appearance of new peaks, which may correspond to degradation products like the lactam[3].

  • Evaluate Container Compatibility: Ensure that the storage container is made of an inert material that does not interact with or adsorb the this compound.

start Problem: Loss of this compound Concentration check_storage Review Storage Conditions (Temp, Light) start->check_storage outcome_storage Conditions OK? check_storage->outcome_storage check_ph Monitor Solution pH (Check for Drift) outcome_ph pH Stable? check_ph->outcome_ph analyze Analyze for Degradants (e.g., using HPLC) outcome_analyze Degradants Found? analyze->outcome_analyze check_container Evaluate Container Compatibility solution_container Action: Switch to Inert Container Material check_container->solution_container outcome_storage->check_ph Yes solution_storage Action: Optimize Storage (Lower Temp, Protect Light) outcome_storage->solution_storage No outcome_ph->analyze Yes solution_ph Action: Use Stronger Buffer or Adjust pH outcome_ph->solution_ph No outcome_analyze->check_container No solution_analyze Action: Characterize Degradant, Optimize Formulation outcome_analyze->solution_analyze Yes

Caption: Troubleshooting workflow for this compound instability.

Q2: I have detected an unknown peak in the chromatogram of my aged this compound solution. What could it be?

A2: The most probable identity of the unknown peak is the lactam of this compound, formed via intramolecular cyclization[3]. This is a common thermal degradation product. To confirm its identity, you could use mass spectrometry (MS) to determine the molecular weight of the compound in the unknown peak. The lactam will have a molecular weight corresponding to the loss of a water molecule from the parent this compound.

cluster_main This compound Degradation Pathway Lysinamide This compound (Aqueous Solution) Transition Intramolecular Nucleophilic Attack Lysinamide->Transition Heat, pH changes Lactam This compound Lactam (Degradation Product) Transition->Lactam Water H₂O Transition->Water

Caption: Primary degradation pathway of this compound in solution.

Data Center: Stability Kinetics

The following data, derived from a kinetic study of L-lysine hydrochloride solutions for injection, can serve as a valuable reference for understanding the potential behavior of this compound under thermal stress. The degradation was found to follow zero-order kinetics[3].

Table 1: Zero-Order Degradation Rate Constants (k) for L-Lysine Hydrochloride at pH 10.3

Temperature (°C)Rate Constant (k) (mg/ml/h)
600.015
800.102
900.264
1000.621
Data sourced from a study on L-lysine hydrochloride solutions for injection[3].

Table 2: Arrhenius Equation Parameters for L-Lysine Hydrochloride Degradation

ParameterValue
Activation Energy (Ea)80.14 kJ/mol
Frequency Factor (A)1.29 x 10⁸ h⁻¹
Data sourced from a study on L-lysine hydrochloride solutions for injection[3].

Experimental Protocols

Protocol: Stability Assessment of this compound by RP-HPLC

This protocol is adapted from a validated method for determining L-lysine and its primary degradation product, lysine lactam[3]. It can be used to assess the stability of this compound in aqueous solutions.

1. Objective: To quantify the concentration of this compound and its lactam degradation product over time under specific storage conditions (e.g., temperature, pH).

2. Materials:

  • This compound sample

  • Reference standards for this compound and its lactam (if available)

  • HPLC-grade water

  • HPLC-grade mobile phase components (e.g., 0.1 M sodium phosphate buffer, acetonitrile)

  • pH meter

  • HPLC system with a UV detector and a C18 column

3. Sample Preparation:

  • Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.

  • Divide the stock solution into multiple aliquots in inert vials.

  • Place the vials under the desired stress conditions (e.g., in a temperature-controlled oven at 40°C, 60°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw one vial from each condition.

  • Cool the vial to room temperature immediately.

  • Dilute the sample with the mobile phase to a concentration within the calibrated range of the HPLC method.

4. HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: Isocratic elution with a suitable buffer system (e.g., 95:5 mixture of 0.1 M sodium phosphate buffer pH 7.0 and acetonitrile). Optimization may be required.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

5. Analysis:

  • Generate a calibration curve using reference standards of this compound and its lactam.

  • Inject the prepared samples from each time point.

  • Integrate the peak areas for this compound and the lactam peak.

  • Calculate the concentration of each species at each time point using the calibration curve.

  • Plot the concentration of this compound versus time to determine the degradation rate.

start Start: This compound Stability Study prep_solution 1. Prepare Stock Solution in Desired Buffer start->prep_solution aliquot 2. Aliquot Solution into Inert Vials prep_solution->aliquot stress 3. Expose to Stress Conditions (e.g., 40°C) aliquot->stress sample 4. Sample at Predetermined Time Points (t=0, 24h, 48h...) stress->sample prepare_hplc 5. Dilute Sample for HPLC Analysis sample->prepare_hplc run_hplc 6. Run RP-HPLC Analysis prepare_hplc->run_hplc analyze_data 7. Quantify Parent & Degradant vs. Time run_hplc->analyze_data end End: Determine Degradation Rate analyze_data->end

Caption: Experimental workflow for HPLC-based stability assessment.

References

Technical Support Center: L-Lysinamide Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions encountered during L-Lysinamide derivatization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during this compound derivatization?

A1: During the derivatization of this compound, several side reactions can occur, leading to impurities and reduced yield of the desired product. The most frequently encountered side reactions include:

  • Non-selective Derivatization: The derivatizing agent may react with the α-amino group in addition to the intended ε-amino group of the lysine side chain, especially if the α-amino group is not adequately protected.[1][2]

  • Deamidation: Amino acids with amide-containing side chains, such as asparagine and glutamine, can undergo deamidation, particularly under harsh temperature and pH conditions.[3][4]

  • Methylation: Undesired methylation can occur on internal aspartic acid (D) and glutamic acid (E) residues, as well as at the C- and N-termini of peptides.[3][4]

  • Racemization: The chiral center of the amino acid can undergo epimerization, leading to a loss of stereochemical purity. This is a particular concern during the activation step in peptide synthesis.[5]

  • Protecting Group-Related Side Reactions: The removal of protecting groups can sometimes lead to side reactions. For instance, the cleavage of a Boc protecting group can generate a tert-butyl carbonium ion that may react with sensitive residues like tyrosine and tryptophan if scavengers are not used.[6]

  • Hydrolysis: At high pH, hydrolysis of peptide bonds can occur, leading to fragmentation of the peptide chain.[3][4]

Q2: How can I prevent the derivatization of the α-amino group of this compound?

A2: To achieve selective derivatization of the ε-amino group, the α-amino group must be protected. The choice of protecting group is crucial and should be orthogonal, meaning it can be removed without affecting other protecting groups or the integrity of the molecule.[7] Common protecting groups for the α-amino group include:

  • Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under mild basic conditions, typically with piperidine in DMF.[5]

  • Boc (tert-Butoxycarbonyl): Removed under acidic conditions, such as with trifluoroacetic acid (TFA).[5]

Proper protection of the α-amino group is a fundamental step in preventing polymerization and other side reactions during peptide synthesis.[6][7]

Q3: What are the optimal pH and temperature conditions to minimize side reactions?

A3: Temperature and pH are critical variables in controlling side reactions during this compound derivatization.[3][4]

  • pH: The optimal pH is often a compromise. For example, some acylation reactions show a bell-shaped pH profile, with a peak around pH 7.5.[1][2] High pH can lead to hydrolysis of peptide bonds.[3][4] It is essential to optimize the pH for your specific derivatization agent and substrate.

  • Temperature: Lowering the reaction temperature can significantly reduce side reactions. For instance, reducing the temperature from 55°C to room temperature has been shown to decrease deamidation and almost completely block methylation.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Optimize reaction time and temperature. Ensure proper stoichiometry of reagents.
Side reactions consuming starting material.Review reaction conditions (pH, temperature) to minimize side reactions.[3][4] Use appropriate protecting groups.[6][7]
Multiple Products Observed by LC-MS Non-selective derivatization of α- and ε-amino groups.Ensure the α-amino group is properly protected before derivatization.[8]
Presence of deamidation or methylation products.Lower the reaction temperature and control the pH.[3][4]
Racemization.Use milder activation conditions and consider racemization-suppressing additives.[5]
Product Instability Hydrolysis of the product.Adjust the pH of the reaction and storage solutions to a more neutral range.[3][4]
Instability of the derivatized analyte.For silylation derivatives, ensure anhydrous conditions as they are moisture-sensitive.[9]
Difficulty in Product Purification Similar chromatographic behavior of the desired product and side products.Optimize the chromatography method (e.g., gradient, mobile phase) for better separation. Consider alternative purification techniques.

Quantitative Data on Side Reactions

The following table summarizes the effect of temperature on common side reactions during the derivatization of a lysine-containing peptide with 2-methoxy-4,5-dihydro-1H-imidazole (Lys Tag).

Side Reaction Reaction Temperature Percentage of Side Product (Mean ± SEM) Reference
Deamidation 55°C22.8 ± 1.4%[3][4]
Room Temperature7.7 ± 5.5%[3][4]
Methylation of Acidic Amino Acids (D and E) 55°C (at high pH)7.0 ± 1.2%[3][4]
Room Temperature (at high pH)0.4 ± 0.4%[3][4]

Experimental Protocols

Protocol 1: General Procedure for Silylation of Amino Acids for GC-MS Analysis

This protocol is adapted for the derivatization of amino acids, including lysine, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

  • Sample Preparation: A 50 μL aliquot of a solution containing the this compound sample (e.g., at 91 μg/mL in 0.1 N HCl) is dried completely under a stream of nitrogen.[9]

  • Derivatization:

    • Add 100 μL of neat MTBSTFA to the dried sample.[9]

    • Add 100 μL of acetonitrile.[9]

    • Seal the reaction vial tightly.

  • Reaction: Heat the mixture at 100°C for 4 hours.[9]

  • Neutralization: After cooling to room temperature, neutralize the sample with sodium bicarbonate.[9]

  • Analysis: The sample is now ready for GC-MS analysis.[9]

Note: Silylation is highly sensitive to moisture. Ensure all glassware and solvents are anhydrous to prevent poor reaction yield and instability of the derivatives.[9]

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis and Purification start Start with this compound Sample protect Protect α-amino group (e.g., with Fmoc or Boc) start->protect deprotect_side Selective deprotection of other side chains if necessary protect->deprotect_side add_reagent Add derivatizing agent under optimized pH and temperature deprotect_side->add_reagent incubate Incubate for specific time add_reagent->incubate quench Quench reaction incubate->quench purify Purify product (e.g., HPLC) quench->purify analyze Analyze by LC-MS, GC-MS, etc. purify->analyze

Caption: General experimental workflow for this compound derivatization.

side_reactions cluster_conditions Reaction Conditions cluster_products Side Products Lysinamide This compound Derivative High_Temp High Temperature High_pH High pH Improper_Protection Improper α-amino Protection Deamidation Deamidation Products High_Temp->Deamidation leads to Methylation Methylation Products High_Temp->Methylation leads to Racemization Racemized Product High_Temp->Racemization leads to Hydrolysis Hydrolysis Products High_pH->Hydrolysis leads to Non_selective Non-selective Derivatization Improper_Protection->Non_selective leads to

Caption: Common side reactions in this compound derivatization and their causes.

References

Technical Support Center: Purification of Synthetic L-Lysinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic L-Lysinamide. Our goal is to offer practical solutions to common purification challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Impurities in synthetic this compound typically arise from the starting materials, side reactions during synthesis, and the use of protecting groups. The most common impurities include:

  • Unreacted L-Lysine: Incomplete amidation of the starting material, L-Lysine, is a primary source of impurity.

  • Protecting Group-Related Impurities: The use of protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) can lead to several impurities:

    • Incompletely Deprotected this compound: This includes species such as Nα-Boc-L-Lysinamide or Nε-Boc-L-Lysinamide.

    • Deprotection Reagent Adducts: By-products from the cleavage of protecting groups, for instance, the tert-butyl cation from Boc deprotection can react with the product or other nucleophiles present.

    • Fmoc-Related Side Products: Undesired removal of the Fmoc group by the free ε-amino group of a lysine residue can lead to the formation of peptide-like impurities where an additional lysine unit is incorrectly added[1].

  • Side-Reaction Products:

    • Di- and Oligo-lysinamides: Self-condensation of L-Lysine or this compound molecules can occur.

    • Racemization Products: The presence of D-Lysinamide can occur if the synthesis conditions are not carefully controlled.

  • Reagent-Related Impurities: Residual coupling reagents, solvents, and their by-products can also contaminate the final product.

Q2: How can I detect and quantify the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of this compound and quantifying impurities. Key considerations for developing an HPLC method include:

  • Column Selection: A reversed-phase C18 column is often suitable. For separating highly polar compounds like amino acids and their amides, mixed-mode columns (e.g., combining reversed-phase and ion-exchange characteristics) can provide better resolution[2].

  • Mobile Phase: A typical mobile phase consists of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). Using an ion-pairing reagent like trifluoroacetic acid (TFA) can improve peak shape and resolution[3].

  • Detection: UV detection at a low wavelength (e.g., 210-220 nm) is standard for detecting the peptide-like amide bond. For more sensitive and specific detection, especially when dealing with complex mixtures, Mass Spectrometry (MS) can be coupled with HPLC (LC-MS)[4][5].

A validated HPLC method can provide quantitative data on the percentage of this compound and each impurity.

Troubleshooting Guides

Issue 1: My synthetic this compound is contaminated with unreacted L-Lysine. How can I remove it?

Cause: Incomplete amidation reaction or inefficient initial purification.

Solution: Ion-exchange chromatography is a highly effective method for separating this compound from L-Lysine based on their differing charge properties at a given pH. L-Lysine, with its free carboxylic acid group, will have a different net charge compared to this compound, which has a neutral amide group.

Experimental Protocol: Ion-Exchange Chromatography

  • Resin Selection: Choose a strong cation exchange resin (e.g., Dowex 50W or Amberlite IR120).

  • Column Preparation: Pack a column with the selected resin and equilibrate it with a low pH buffer (e.g., 0.2 M sodium citrate buffer, pH 3.0).

  • Sample Loading: Dissolve the crude this compound in the equilibration buffer and load it onto the column.

  • Elution: Elute the column with a pH or salt gradient.

    • This compound, being less positively charged than L-Lysine at low pH, will elute first.

    • L-Lysine, with its two primary amino groups and a carboxyl group, will bind more strongly and elute later in the gradient.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC to identify those containing pure this compound.

  • Desalting: Pool the pure fractions and desalt if necessary (e.g., by dialysis or using a desalting column).

Logical Workflow for Separating this compound from L-Lysine

Crude_Sample Crude this compound (contains L-Lysine) Dissolve Dissolve in Low pH Buffer Crude_Sample->Dissolve Load_Column Load onto Cation Exchange Column Dissolve->Load_Column Elute_Gradient Elute with pH/Salt Gradient Load_Column->Elute_Gradient Collect_Fractions Collect Fractions Elute_Gradient->Collect_Fractions Analyze_HPLC Analyze Fractions by HPLC Collect_Fractions->Analyze_HPLC Pool_Pure Pool Pure This compound Fractions Analyze_HPLC->Pool_Pure Desalt Desalt Pool_Pure->Desalt Pure_Product Pure this compound Desalt->Pure_Product

Caption: Workflow for the purification of this compound using ion-exchange chromatography.

Parameter Condition for this compound Elution Condition for L-Lysine Elution Expected Purity Expected Recovery
pH Lower end of the gradientHigher end of the gradient>98%85-95%
Salt Conc. Lower concentrationHigher concentration
Issue 2: My this compound product shows multiple peaks on HPLC after synthesis using Boc-protected L-Lysine. What are they and how do I purify my product?

Cause: The presence of multiple peaks likely indicates a mixture of the desired this compound, unreacted starting materials, and incompletely deprotected intermediates (e.g., Nα-Boc-L-Lysinamide and/or Nε-Boc-L-Lysinamide).

Solution: A combination of extraction and recrystallization can be effective in removing these impurities. The Boc-protected species will be significantly less polar than the fully deprotected this compound.

Experimental Protocol: Extraction and Recrystallization

  • Acidic Wash (Deprotection Check): Ensure the deprotection step was complete by treating the crude product with a strong acid like trifluoroacetic acid (TFA) in dichloromethane to remove any remaining Boc groups[6].

  • Liquid-Liquid Extraction:

    • Dissolve the crude product in a suitable aqueous acidic solution (e.g., 1 M HCl).

    • Wash with an organic solvent like ethyl acetate or dichloromethane. The more nonpolar, Boc-protected impurities will partition into the organic layer.

    • Neutralize the aqueous layer with a base (e.g., NaHCO₃) and extract the this compound into a suitable organic solvent if it is not water-soluble at that pH, or proceed to recrystallization from the aqueous solution.

  • Recrystallization:

    • Solvent Selection: this compound is a polar molecule. A good solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common choices for polar molecules include ethanol/water, methanol/ether, or isopropanol/water mixtures.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent system.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Decision Tree for Purification Strategy

Start Crude this compound with Boc-Impurities Check_Deprotection Incomplete Deprotection? Start->Check_Deprotection TFA_Treatment Treat with TFA Check_Deprotection->TFA_Treatment Yes Extraction Liquid-Liquid Extraction Check_Deprotection->Extraction No TFA_Treatment->Extraction Recrystallization Recrystallization Extraction->Recrystallization Analyze_Purity Analyze Purity (HPLC) Recrystallization->Analyze_Purity Pure_Product Pure this compound Analyze_Purity->Pure_Product

Caption: Decision-making workflow for purifying this compound with Boc-related impurities.

Purification Step Target Impurities Removed Typical Purity Improvement
TFA Treatment Residual Boc protecting groups-
Extraction Boc-protected intermediates, nonpolar reagentsto >90%
Recrystallization Unreacted L-Lysine, other polar impuritiesto >99%

Summary of Analytical Methods for Purity Assessment

Analytical Technique Principle Information Obtained Typical Conditions
HPLC-UV Differential partitioning between a stationary and mobile phase, detected by UV absorbance.Purity percentage, quantification of impurities with chromophores.C18 column, water/acetonitrile gradient with 0.1% TFA, UV detection at 214 nm.[4]
LC-MS HPLC separation followed by mass spectrometry.Molecular weight confirmation of the main product and impurities, structural information.Similar to HPLC-UV but with MS-compatible mobile phases (e.g., formic acid instead of TFA).
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Structural elucidation of the final product and any major impurities.¹H and ¹³C NMR in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
Amino Acid Analysis Hydrolysis of the sample followed by quantification of the constituent amino acids.Confirms the presence and ratio of lysine. Can detect peptide-related impurities.Acid hydrolysis followed by ion-exchange chromatography or derivatization and HPLC.

References

Technical Support Center: Optimizing Cleavage of L-Lysinamide from Solid Support

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the cleavage of L-Lysinamide from solid support. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for incomplete cleavage of this compound from the solid support?

A1: Incomplete cleavage is often due to insufficient acid concentration or activity. This can be caused by residual basic solvents like N,N-Dimethylformamide (DMF) on the resin, which neutralize the Trifluoroacetic Acid (TFA) in the cleavage cocktail.[1][2][3] Thorough washing of the peptide-resin with a non-basic solvent such as Dichloromethane (DCM) prior to cleavage is crucial.[4] Additionally, using a cleavage cocktail with a lower than required concentration of TFA for the specific resin can lead to incomplete cleavage. For Rink Amide resins, a high concentration of TFA (typically 95%) is recommended for efficient cleavage.

Q2: I observe a colored by-product in my cleaved this compound solution. What could be the cause?

A2: Colored by-products, particularly a yellow or reddish tint, can arise from the formation of carbocations during the cleavage process, especially from protecting groups or the resin linker itself.[1][2][4] These reactive species can modify the peptide. In the case of Rink Amide resin, the phenyl benzyl ether bond in the linker is acid-sensitive and can break, leading to colored impurities, especially if the cleavage is sluggish.[1][2] The use of scavengers in the cleavage cocktail is essential to quench these reactive species.

Q3: My this compound failed to precipitate upon addition of cold ether. What should I do?

A3: Failure to precipitate can occur if the peptide has some solubility in ether or if the concentration of the peptide in the TFA solution is too low. To improve precipitation, ensure the ether is ice-cold (ideally -20°C) and use a larger volume (8-10 times the volume of the TFA filtrate).[5] You can also try to concentrate the TFA solution by gently blowing a stream of nitrogen over it before adding it dropwise to the cold ether. If the peptide remains soluble, it may be necessary to check the ether supernatant for your product.

Q4: Can the Boc protecting group on the lysine side chain be prematurely removed during synthesis?

A4: The Boc (tert-butyloxycarbonyl) group is an acid-labile protecting group. While it is generally stable to the mild basic conditions used for Fmoc removal (e.g., piperidine in DMF), repeated exposure to even mildly acidic conditions during coupling steps, especially with certain coupling reagents, could potentially lead to some premature deprotection. However, under standard Fmoc SPPS conditions, this is not a common issue. The final cleavage with a strong acid like TFA is intended to remove the Boc group.

Q5: What are scavengers and why are they essential for this compound cleavage?

A5: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or "quench" highly reactive cationic species generated from the cleavage of protecting groups and the resin linker.[1][3] Without scavengers, these reactive species can cause side reactions such as alkylation of the free amino group of lysine or other sensitive residues. Common scavengers include triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Cleavage Yield 1. Residual DMF on the resin neutralizing the TFA.[1][2][3] 2. Insufficient cleavage time or TFA concentration. 3. The peptide has reattached to the resin.1. Wash the resin thoroughly with DCM before cleavage. 2. Increase the cleavage time (a standard duration is 1-2 hours) or use a higher concentration of TFA (e.g., 95%).[5] 3. After the initial cleavage, wash the resin with a fresh portion of the cleavage cocktail.
Presence of Impurities (extra peaks in HPLC/LC-MS) 1. Incomplete removal of side-chain protecting groups. 2. Side reactions such as alkylation due to reactive carbocations.[6] 3. Oxidation of sensitive amino acid residues (if present in a larger peptide containing this compound).1. Ensure a sufficient cleavage time and appropriate scavenger cocktail for the protecting groups used. 2. Use an effective scavenger cocktail (e.g., with TIS) to quench carbocations. For Rink Amide resins, using silane scavengers can help avoid linker-related by-products.[1][2] 3. Degas the cleavage cocktail and perform the cleavage under an inert atmosphere (e.g., nitrogen).
Peptide is Soluble in Ether 1. The peptide has some inherent solubility in ether.[5] 2. The concentration of the peptide in the TFA filtrate is too low.1. Use ice-cold ether (-20°C) and a larger volume (8-10x the TFA volume).[5] 2. Concentrate the TFA filtrate under a stream of nitrogen before precipitation.[5]
Batch-to-Batch Variability in Cleavage Efficiency 1. Inconsistent resin washing and drying procedures. 2. Degradation of TFA or scavengers over time.1. Standardize the pre-cleavage washing and drying protocol. The resin should be thoroughly dried under vacuum.[2] 2. Use fresh, high-quality TFA and scavengers for each cleavage reaction.

Experimental Protocols

Protocol 1: Standard Cleavage of this compound from Rink Amide Resin

This protocol is suitable for the cleavage of this compound and removal of the Boc side-chain protecting group.

1. Resin Preparation:

  • Place the dry this compound-resin (e.g., 100 mg) into a reaction vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 5 mL) to swell the resin and remove any residual DMF.

  • Dry the resin under a high vacuum for at least 1 hour.[2]

2. Cleavage Cocktail Preparation:

  • In a well-ventilated fume hood, prepare the cleavage cocktail:

    • 95% Trifluoroacetic Acid (TFA)

    • 2.5% Water

    • 2.5% Triisopropylsilane (TIS)

  • Prepare the cocktail fresh just before use.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 1-2 hours.

4. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA filtrate.

  • Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

  • In a separate centrifuge tube, add 10 volumes of ice-cold diethyl ether.

  • Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate should form.

  • Centrifuge the mixture to pellet the precipitated this compound.

  • Decant the ether and wash the peptide pellet with cold ether (2x).

  • Dry the peptide pellet under a high vacuum.

Protocol 2: Cleavage using Reagent K for Peptides with Sensitive Residues

If this compound is part of a larger peptide containing sensitive residues like Cysteine, Methionine, or Tryptophan, a more robust scavenger cocktail like Reagent K is recommended.[1][3]

1. Resin Preparation:

  • Follow the same resin preparation steps as in Protocol 1.

2. Cleavage Cocktail Preparation (Reagent K):

  • Prepare the following mixture by volume:[7]

    • 82.5% Trifluoroacetic Acid (TFA)

    • 5% Phenol

    • 5% Water

    • 5% Thioanisole

    • 2.5% 1,2-Ethanedithiol (EDT)

  • Caution: Reagent K contains toxic and malodorous components. Handle with extreme care in a well-ventilated fume hood.

3. Cleavage Reaction:

  • Add Reagent K to the dried resin (10-20 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Isolation:

  • Follow the same peptide precipitation and isolation steps as in Protocol 1.

Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Isolation Resin Dry this compound-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Vacuum Dry under Vacuum Wash_DCM->Dry_Vacuum Add_Cocktail Add Cleavage Cocktail Dry_Vacuum->Add_Cocktail Agitate Agitate (1-2h) Add_Cocktail->Agitate Filter Filter Resin Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash_Ether Wash with Ether Centrifuge->Wash_Ether Dry_Peptide Dry Peptide Wash_Ether->Dry_Peptide

Caption: Standard workflow for this compound cleavage from solid support.

Troubleshooting_Logic Start Low Cleavage Yield Observed Check_Washing Was resin washed with DCM? Start->Check_Washing Check_Time Was cleavage time sufficient (1-2h)? Check_Washing->Check_Time Yes Solution_Wash Wash resin thoroughly with DCM and repeat cleavage Check_Washing->Solution_Wash No Check_TFA Is TFA concentration high enough (e.g., 95%)? Check_Time->Check_TFA Yes Solution_Time Increase cleavage time and repeat Check_Time->Solution_Time No Re_Cleave Consider re-cleaving the resin Check_TFA->Re_Cleave Yes Solution_TFA Increase TFA concentration and repeat Check_TFA->Solution_TFA No

Caption: Troubleshooting logic for low this compound cleavage yield.

References

Technical Support Center: L-Lysinamide Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Lysinamide production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scaling up of this compound synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is primarily synthesized from L-Lysine through two main routes: chemical synthesis and enzymatic synthesis. Chemical synthesis often involves the activation of the carboxylic acid group of L-Lysine, followed by amidation. Enzymatic synthesis utilizes specific enzymes that can catalyze the formation of the amide bond under milder conditions.

Q2: What are the main challenges in scaling up chemical synthesis of this compound?

A2: Scaling up chemical synthesis of this compound presents several challenges:

  • Side Reactions: The presence of two amino groups (α and ε) in L-Lysine can lead to side reactions, such as the formation of poly-amides or cyclic byproducts.

  • Harsh Reaction Conditions: Chemical synthesis may require harsh conditions (e.g., strong acids, high temperatures) that can lead to racemization of the chiral center or degradation of the product.

  • Reagent Cost and Waste: The cost of coupling reagents and the generation of chemical waste can be significant at an industrial scale.[1]

  • Purification: Separating this compound from unreacted L-Lysine, reagents, and byproducts can be complex.

Q3: What are the key difficulties in scaling up the enzymatic synthesis of this compound?

A3: Enzymatic synthesis of this compound, while offering advantages in specificity and milder conditions, also has scale-up challenges:

  • Enzyme Stability and Cost: Enzymes can be expensive and may have limited stability under process conditions, impacting the overall cost-effectiveness.

  • Low Substrate Tolerance: Some enzymes exhibit low tolerance to high concentrations of the substrate (L-Lysine) or the product (this compound), which can limit reaction rates and yields.[2]

  • Cofactor Regeneration: If the enzyme requires a cofactor, an efficient in-situ regeneration system is necessary for a cost-effective process.

  • Downstream Processing: Separation of the product from the enzyme and other reaction components is a critical step.

Q4: How can I improve the yield and purity of this compound?

A4: To improve yield and purity:

  • Optimize Reaction Conditions: Systematically optimize parameters such as temperature, pH, reaction time, and catalyst/enzyme concentration.

  • Protecting Groups (Chemical Synthesis): Utilize appropriate protecting groups for the amino functions to prevent side reactions.

  • Enzyme Immobilization (Enzymatic Synthesis): Immobilizing the enzyme can enhance its stability and allow for easier separation and reuse.[2]

  • Purification Strategy: Develop a robust purification strategy, potentially involving ion-exchange chromatography or crystallization, to effectively separate this compound from impurities.

Q5: What are the common impurities found in this compound production?

A5: Common impurities can include unreacted L-Lysine, residual coupling reagents and their byproducts (in chemical synthesis), diketopiperazines, and small polymers of lysine. In enzymatic processes, residual enzyme and byproducts from the enzymatic reaction can also be present.

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of this compound production.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Side reactions consuming starting material; Product degradation.Optimize reaction time and temperature. Use protecting groups for the ε-amino group of lysine. For enzymatic reactions, consider a fed-batch strategy to maintain optimal substrate concentration.
Low Purity Inefficient purification; Presence of closely related impurities (e.g., unreacted L-lysine, di-peptides).Optimize the purification protocol. Consider using a multi-step purification process, such as a combination of ion-exchange and reversed-phase chromatography. Adjust the pH during ion-exchange chromatography to improve separation.
Racemization of this compound Harsh reaction conditions (high temperature, strong base/acid) in chemical synthesis.Use milder reaction conditions. Employ coupling reagents known to suppress racemization. Consider enzymatic synthesis, which is highly stereospecific.
Enzyme Inactivation Sub-optimal pH or temperature; Presence of inhibitors in the reaction mixture; Shear stress in large reactors.Optimize the reaction buffer and temperature for the specific enzyme. Ensure the starting materials are of high purity. For large-scale reactions, investigate appropriate mixing strategies to minimize shear stress. Consider enzyme immobilization to improve stability.[2]
Difficulty in Product Isolation High water solubility of this compound; Similar properties to starting material (L-Lysine).Utilize ion-exchange chromatography to exploit differences in charge between L-Lysine and this compound at a specific pH. Consider derivatization to facilitate extraction, followed by deprotection. Lyophilization can be used to recover the product from aqueous solutions.

Experimental Protocols

Protocol 1: Lab-Scale Chemical Synthesis of this compound

This protocol describes a general procedure for the chemical synthesis of this compound using a carbodiimide coupling agent.

Materials:

  • N-α-Boc-N-ε-Z-L-Lysine

  • Ammonia solution (7N in Methanol)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (10%)

  • Methanol

  • Hydrogen gas

Procedure:

  • Activation and Amidation:

    • Dissolve N-α-Boc-N-ε-Z-L-Lysine (1 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in DCM.

    • Stir the mixture at 0°C for 30 minutes.

    • Slowly add the ammonia solution in methanol (2 equivalents) and stir the reaction at room temperature overnight.

  • Work-up and Purification:

    • Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting protected this compound by silica gel chromatography.

  • Deprotection:

    • Dissolve the purified product in a solution of TFA in DCM (1:1) and stir for 2 hours to remove the Boc group.

    • Concentrate the solution under reduced pressure.

    • Dissolve the residue in methanol and add 10% Palladium on carbon.

    • Hydrogenate the mixture under hydrogen atmosphere to remove the Z group.

  • Final Purification:

    • Filter the catalyst and concentrate the filtrate.

    • Purify the final this compound product by ion-exchange chromatography.

Protocol 2: Enzymatic Synthesis of this compound (Conceptual)

This protocol outlines a conceptual approach for the enzymatic synthesis of this compound. The specific enzyme and conditions would need to be determined through screening and optimization.

Materials:

  • L-Lysine

  • Ammonium source (e.g., ammonium chloride)

  • A suitable ligase or amidase enzyme

  • ATP (if required by the enzyme)

  • ATP regeneration system (e.g., creatine phosphate and creatine kinase)

  • HEPES buffer

  • Immobilized enzyme support

Procedure:

  • Enzyme Immobilization:

    • Immobilize the selected enzyme on a suitable support according to the manufacturer's protocol.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.5).

    • Add L-Lysine, the ammonium source, ATP, and the ATP regeneration system to the buffer.

  • Enzymatic Reaction:

    • Add the immobilized enzyme to the reaction mixture.

    • Incubate at the optimal temperature for the enzyme with gentle agitation.

    • Monitor the reaction progress by HPLC.

  • Product Recovery:

    • Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation.

    • The enzyme can be washed and reused.

  • Purification:

    • Purify this compound from the reaction supernatant using ion-exchange chromatography.

Visualizations

Chemical_Synthesis_Workflow cluster_protection Protection cluster_amidation Amidation cluster_deprotection Deprotection cluster_purification Purification start L-Lysine protected_lys N-α-Boc-N-ε-Z-L-Lysine start->protected_lys Protecting Group Chemistry activated_lys Activated Lysine protected_lys->activated_lys EDC/HOBt protected_amide Protected this compound activated_lys->protected_amide Ammonia crude_amide Crude this compound protected_amide->crude_amide TFA, H2/Pd-C pure_amide Pure this compound crude_amide->pure_amide Ion-Exchange Chromatography

Caption: Chemical synthesis workflow for this compound production.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_separation Product Separation cluster_purification Purification lysine L-Lysine reaction_mixture Reaction Mixture lysine->reaction_mixture ammonium Ammonium Source ammonium->reaction_mixture atp ATP atp->reaction_mixture enzyme Immobilized Enzyme enzyme->reaction_mixture separation Enzyme Separation (Filtration/Centrifugation) reaction_mixture->separation recycled_enzyme Recycled Enzyme separation->recycled_enzyme crude_product Crude this compound Solution separation->crude_product purification_step Ion-Exchange Chromatography crude_product->purification_step pure_product Pure this compound purification_step->pure_product

Caption: Enzymatic synthesis workflow for this compound production.

Troubleshooting_Logic start Low Yield or Purity? check_reaction Check Reaction Conditions start->check_reaction Yes solution Improved Yield and Purity start->solution No optimize_conditions Optimize Temp, pH, Time check_reaction->optimize_conditions use_protecting_groups Use Protecting Groups check_reaction->use_protecting_groups check_purification Check Purification Protocol optimize_chromatography Optimize Chromatography check_purification->optimize_chromatography multi_step_purification Consider Multi-Step Purification check_purification->multi_step_purification optimize_conditions->check_purification use_protecting_groups->check_purification optimize_chromatography->solution multi_step_purification->solution

Caption: Troubleshooting logic for low yield or purity issues.

References

Avoiding racemization during L-Lysinamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of L-Lysinamide, with a primary focus on preventing racemization.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in this compound synthesis?

A1: Racemization is the conversion of a single enantiomer (the L-form of lysine, in this case) into an equal mixture of both enantiomers (L and D forms).[1] This is a significant issue in peptide and amino acid derivative synthesis because the biological activity of the final product is often dependent on its specific three-dimensional structure. The D-isomer of lysine has no known nutritional value, and its presence can reduce the efficacy of a drug or lead to unforeseen side effects.[2]

Q2: What are the primary mechanisms that lead to racemization during peptide synthesis?

A2: Racemization during peptide synthesis primarily occurs through two mechanisms: direct enolization and the formation of an oxazolone intermediate.[1] The chiral integrity of the α-carbon of the amino acid is compromised in both pathways, leading to a loss of stereochemical purity.

Q3: Which factors are most critical in controlling racemization during the synthesis of this compound?

A3: Several factors significantly influence the degree of racemization:

  • Coupling Reagents: The choice of coupling reagent is paramount.[1][3] Some reagents are inherently more prone to causing racemization than others.

  • Base: The type and concentration of the base used for amine deprotection and coupling activation can promote racemization. Stronger bases and higher concentrations generally increase this risk.[4][5]

  • Temperature: Elevated temperatures, while often used to speed up reactions, can also accelerate the rate of racemization.[1][6]

  • Solvent: The polarity of the solvent can influence the reaction. Less polar solvents may help to minimize racemization in certain instances.[1]

  • Pre-activation Time: Prolonged pre-activation of the carboxylic acid group before the addition of the amine can lead to increased racemization.[1]

Troubleshooting Guides

Issue 1: Significant Racemization Detected in the Final this compound Product

  • Problem: Analysis of the synthesized this compound shows a high percentage of the D-isomer.

  • Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. Ynamides have been reported as racemization-free coupling reagents.[7][8][9] Combinations like DIC/Oxyma are also known to be mild.[10] For challenging couplings, consider reagents like COMU or PyAOP.[11][12]
Strong Base or High Base Concentration Use a weaker, sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP), which have been shown to produce less racemic product.[13] Reduce the stoichiometry of the base to the minimum required for the reaction to proceed.[1]
Elevated Reaction Temperature Perform the coupling reaction at a lower temperature (e.g., 0 °C or room temperature). While this may slow down the reaction, it will significantly reduce the rate of racemization.
Prolonged Pre-activation Minimize the time the carboxylic acid is activated before the addition of the amine. Ideally, perform the activation in the presence of the amine (in situ coupling).
Inappropriate Protecting Groups For the ε-amino group of lysine, the choice of protecting group is crucial. In Fmoc chemistry, the Boc group is commonly used and is stable to the basic conditions used for Fmoc deprotection, thus preventing side reactions.[3][5]

Issue 2: Poor Yield of this compound

  • Problem: The overall yield of the desired this compound is low.

  • Possible Causes & Solutions:

CauseRecommended Action
Inefficient Coupling If you observe unreacted starting materials, consider screening different coupling reagents.[11] For difficult sequences, double or triple coupling, or extending the reaction time (while monitoring for racemization) may improve yields.[11]
Side Reactions Besides racemization, other side reactions like the formation of diketopiperazines can occur, especially in solution-phase synthesis.[4] Using solid-phase synthesis on a 2-chlorotrityl chloride resin can help mitigate this.[4]
Incomplete Deprotection Ensure complete removal of the N-terminal protecting group (e.g., Fmoc or Boc) before the coupling step. This can be monitored using standard techniques like the Kaiser test for solid-phase synthesis.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis with Minimized Racemization (Solid-Phase)

This protocol outlines a general method for the solid-phase synthesis of this compound, incorporating best practices to minimize racemization.

  • Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for the direct synthesis of the C-terminal amide.

  • Fmoc-L-Lys(Boc)-OH Coupling:

    • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

    • Deprotect the resin using a 20% solution of piperidine in DMF.

    • In a separate vessel, pre-activate Fmoc-L-Lys(Boc)-OH (1.5-3 equivalents) with a low-racemization coupling reagent such as DIC/Oxyma (1.5-3 equivalents each) in DMF for a short period (e.g., 5 minutes at 0 °C).

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours at room temperature.

    • Wash the resin thoroughly with DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the α-amino group of lysine using 20% piperidine in DMF.

  • Amide Formation (Final Step):

    • For the final amide, if not already generated from the resin, couple with the desired amine.

  • Cleavage and Deprotection: Cleave the this compound from the resin and remove the Boc protecting group from the side chain simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

  • Purification and Analysis: Purify the crude product by reverse-phase HPLC. Analyze the final product for purity and enantiomeric excess using chiral HPLC or other appropriate analytical techniques.

Protocol 2: Quantification of Racemization using Chiral HPLC

  • Standard Preparation: Prepare a standard sample of racemic Dthis compound to determine the retention times of both the L- and D-enantiomers.

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable solvent compatible with the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: Use a chiral stationary phase column capable of separating amino acid enantiomers.

    • Mobile Phase: An isocratic or gradient mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact conditions will depend on the specific column used.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Analysis: Inject the standard and the sample. The percentage of the D-isomer in the synthesized product can be calculated from the peak areas of the L- and D-enantiomers in the sample chromatogram.

Data Presentation

Table 1: Impact of Coupling Reagents and Bases on Racemization of Fmoc-L-His(Trt)-OH (as a model for racemization-prone amino acids)

Coupling ReagentBase% D-Isomer (at RT)% D-Isomer (at 55°C)
DIC/Oxyma-1.8%[10]31.0%[10]
HATUNMMHigh racemization-
EDCl/HOBt-Moderate racemization-

Data adapted from studies on racemization-prone amino acids, illustrating the significant impact of reagent choice and temperature.[10] Histidine is particularly susceptible to racemization.[4][10]

Visualizations

Racemization_Mechanisms cluster_direct_enolization Direct Enolization cluster_oxazolone_formation Oxazolone Formation de1 L-Amino Acid Derivative de2 Enolate (Achiral) de1->de2 Base de3 D/L-Amino Acid Mixture de2->de3 Protonation of1 Activated L-Amino Acid of2 Oxazolone Intermediate (Racemizes) of1->of2 Cyclization of3 D/L-Peptide of2->of3 Aminolysis

Caption: Primary mechanisms leading to racemization during peptide synthesis.

Troubleshooting_Workflow start High Racemization Detected q1 Coupling Reagent? start->q1 a1 Use Low-Racemization Reagent (e.g., DIC/Oxyma, Ynamides) q1->a1 Yes q2 Base? q1->q2 No a1->q2 a2 Use Weaker, Hindered Base (e.g., DIPEA, TMP) and Lower Concentration q2->a2 Yes q3 Temperature? q2->q3 No a2->q3 a3 Lower Reaction Temperature (e.g., 0°C) q3->a3 Yes end Racemization Minimized q3->end No a3->end

Caption: A logical workflow for troubleshooting high racemization in this compound synthesis.

References

Technical Support Center: Optimizing L-Lysinamide Carrier Transfection Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Lysinamide-based gene delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you improve your transfection efficiency and achieve reliable, reproducible results.

Troubleshooting Guide

This guide addresses common issues encountered during transfection experiments with this compound carriers.

Issue 1: Low Transfection Efficiency

Low transfection efficiency is a frequent challenge. The table below outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Suboptimal Carrier-to-DNA Ratio (N/P Ratio) Perform a titration experiment to determine the optimal ratio of this compound carrier to plasmid DNA. Ratios can be tested from 1:1 to 10:1 (amine groups on the carrier to phosphate groups on the DNA).
Low Cell Viability or Unhealthy Cells Ensure cells are healthy, actively dividing, and within a low passage number. Cell confluency should typically be between 70-90% at the time of transfection.
Poor Quality of Plasmid DNA Use high-purity, endotoxin-free plasmid DNA. Verify DNA integrity and concentration before use. The A260/A280 ratio should be between 1.8 and 2.0.
Incorrect Complex Formation Incubate the this compound carrier and plasmid DNA in serum-free media for 15-30 minutes at room temperature to allow for proper complex formation. Avoid vortexing, which can shear the complexes.
Presence of Serum or Antibiotics Serum can interfere with complex formation and uptake. While some protocols allow for transfection in the presence of serum, it is often beneficial to form the complexes in serum-free media. Antibiotics can sometimes contribute to cytotoxicity.
Cell Type is Difficult to Transfect Some cell lines, particularly primary cells, are inherently more resistant to transfection. Consider optimizing other parameters first. For persistently difficult cells, alternative methods like electroporation may be necessary.

Issue 2: High Cell Toxicity

Cytotoxicity can manifest as cell detachment, morphological changes, or a significant decrease in cell viability post-transfection.

Potential Cause Recommended Solution
Excessive Carrier Concentration A high concentration of cationic this compound carriers can be toxic to cells. Reduce the amount of carrier used in your experiments. This may require re-optimizing the carrier-to-DNA ratio.
Prolonged Exposure to Transfection Complexes Limit the incubation time of the transfection complexes with the cells. For many cell lines, 4-6 hours is sufficient, after which the medium can be replaced with fresh, complete medium.
High DNA Concentration Too much foreign DNA can induce a toxic response in cells. Reduce the amount of plasmid DNA used in the transfection.
Contaminants in DNA Preparation Endotoxins and other impurities in the plasmid DNA preparation can cause significant cytotoxicity. Ensure you are using a high-quality DNA purification kit.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell confluency for transfection with this compound carriers?

For most cell lines, a confluency of 70-90% at the time of transfection is recommended. This ensures that the cells are in a state of active division, which is often beneficial for transfection.

Q2: Can I perform transfection in the presence of serum?

While it is possible to transfect some cell lines in the presence of serum, it is generally recommended to form the this compound/DNA complexes in a serum-free medium. Serum proteins can interfere with the formation of the complexes and reduce transfection efficiency. After the initial incubation period (typically 4-6 hours), the medium can be replaced with complete, serum-containing medium.

Q3: How does the structure of the this compound carrier affect transfection efficiency?

The structure of the carrier plays a critical role. For instance, dendritic poly(L-lysine) has been shown to have higher transfection efficiency and lower cytotoxicity compared to linear poly(L-lysine). Similarly, modifications to the lysine side chains, such as the inclusion of histidine residues, can enhance endosomal escape and improve gene expression.

Q4: What is the mechanism of cellular uptake for this compound/DNA complexes?

This compound/DNA complexes, being positively charged, interact with the negatively charged cell membrane and are typically internalized via endocytosis. The specific endocytic pathway can vary depending on the cell type and the specific formulation of the carrier. For some poly(L-lysine)-based carriers, macropinocytosis has been identified as a primary entry mechanism.

Q5: How can I improve the endosomal escape of the this compound/DNA complexes?

Endosomal escape is a critical step for successful transfection. Modifying the this compound carrier with components that have a "proton sponge" effect, such as histidine residues, can facilitate endosomal escape. As the endosome acidifies, these residues become protonated, leading to an influx of chloride ions and water, which ultimately causes the endosome to swell and rupture, releasing the genetic material into the cytoplasm.

Quantitative Data on Transfection Efficiency

The following tables summarize quantitative data from studies on poly(L-lysine) (PLL) and its derivatives, which are structurally and functionally similar to this compound carriers.

Table 1: Comparison of Transfection Efficiency of ε-Poly-L-Lysine (ε-PLL) with other carriers.

CarrierCell LineTransfection Efficiency Improvement over PLLTransfection Efficiency Improvement over SuperFect®
ε-PLLMCF-73.5-fold1.60-fold
ε-PLLHeLa3.79-fold1.53-fold
ε-PLLHEK-2934.79-fold1.79-fold
Data from a study on ε-Poly-l-Lysine/pDNA nanoplexes.

Table 2: Comparison of Transfection Efficiency of Dendritic vs. Linear Poly(L-lysine).

CarrierObservation
Dendritic poly(L-lysine) (6th generation)Showed high transfection efficiency into several cultivated cells with low cytotoxicity.
Dendritic poly(L-lysine) with arginine terminalsShowed 3- to 12-fold higher transfection efficiency than the lysine terminal equivalent.
Hyperbranched polylysineSuperior transfection efficiency compared to dendritic and linear polylysines of comparable molecular weight.

Table 3: Cytotoxicity of Poly-L-lysine (PLL) Based Carriers.

CarrierCell LineKey Finding
Unmodified PLLNeuro2ACytotoxicity, apoptosis, and genotoxicity are dose-dependent.
ε-PLL/pDNA complexesMCF-7, HeLa, HEK-293>98% cell viability.
Histidine-grafted PLLMCF7, HeLaReduced cytotoxicity compared to unmodified PLL.
Lactosylated poly-L-lysineAirway epithelial cellsReduced toxicity compared to unmodified PLL.

Experimental Protocols

Protocol 1: General Protocol for Transfection using this compound Carriers

This protocol provides a starting point for optimizing transfection in your specific cell line.

Materials:

  • This compound carrier solution

  • Plasmid DNA (high purity, endotoxin-free) at 1 µg/µL

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium

  • Cells plated in a 24-well plate

Procedure:

  • Cell Plating: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Preparation of DNA Solution: In a sterile tube, dilute 0.5 µg of plasmid DNA in 50 µL of serum-free medium.

  • Preparation of this compound Carrier Solution: In a separate sterile tube, dilute the appropriate amount of this compound carrier (this will depend on the desired N/P ratio) in 50 µL of serum-free medium.

  • Formation of Complexes: Add the diluted DNA solution to the diluted carrier solution and mix gently by pipetting up and down. Do not vortex. Incubate the mixture for 20 minutes at room temperature.

  • Transfection: Add the 100 µL of the this compound/DNA complex mixture dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with 500 µL of fresh, complete growth medium.

  • Gene Expression Analysis: Analyze gene expression at the desired time point (typically 24-72 hours post-transfection).

Protocol 2: Optimization of Carrier-to-DNA (N/P) Ratio

  • Prepare a series of this compound/DNA complexes with varying N/P ratios (e.g., 1:1, 2:1, 4:1, 6:1, 8:1, 10:1).

  • Follow the general transfection protocol (Protocol 1) for each N/P ratio.

  • Analyze transfection efficiency for each ratio to determine the optimal condition for your cell line.

Visualizations

experimental_workflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis plate_cells Plate Cells (70-90% confluency) prep_dna Prepare DNA Solution (serum-free) prep_carrier Prepare this compound Solution (serum-free) mix Mix DNA and Carrier prep_carrier->mix incubate_complex Incubate 20 min at RT mix->incubate_complex add_complex Add Complexes to Cells incubate_complex->add_complex incubate_cells Incubate 4-6 hours add_complex->incubate_cells change_medium Replace with Complete Medium incubate_cells->change_medium analyze Analyze Gene Expression (24-72h) change_medium->analyze

Caption: General workflow for transfection using this compound carriers.

logical_relationship cluster_troubleshooting Troubleshooting Logic low_efficiency Low Transfection Efficiency? check_ratio Optimize N/P Ratio low_efficiency->check_ratio check_cells Check Cell Health & Confluency low_efficiency->check_cells check_dna Verify DNA Quality low_efficiency->check_dna check_protocol Review Protocol low_efficiency->check_protocol high_toxicity High Cytotoxicity? reduce_carrier Reduce Carrier Concentration high_toxicity->reduce_carrier reduce_incubation Shorten Incubation Time high_toxicity->reduce_incubation reduce_dna Lower DNA Amount high_toxicity->reduce_dna

Caption: Troubleshooting decision tree for common transfection issues.

signaling_pathway cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking cluster_release Endosomal Escape & Gene Expression complex This compound/DNA Complex cell_membrane Cell Membrane complex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome Potential Fate escape Endosomal Escape ('Proton Sponge' Effect) late_endosome->escape pH drop triggers escape cytoplasm DNA in Cytoplasm escape->cytoplasm nucleus Nuclear Import cytoplasm->nucleus transcription Transcription & Translation nucleus->transcription protein Protein Expression transcription->protein

Technical Support Center: L-Lysinamide Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Lysinamide detection in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected protonated mass of this compound?

The monoisotopic mass of this compound is 145.1215 g/mol . In positive ion mode electrospray ionization (ESI), it is typically observed as the protonated molecule ([M+H]⁺) at a mass-to-charge ratio (m/z) of 146.1288 .

Q2: What are the common fragment ions of this compound in Collision-Induced Dissociation (CID)?

When the [M+H]⁺ ion of this compound (m/z 146.1) is subjected to Collision-Induced Dissociation (CID), several characteristic fragment ions are produced. The most common fragments are a result of the loss of the amide group and subsequent cleavages of the aliphatic side chain.

Table 1: Common Fragment Ions of this compound ([M+H]⁺) in CID

Precursor Ion (m/z)Fragment Ion (m/z)Putative Neutral Loss
146.1129.1NH₃ (Ammonia)
146.1101.1NH₃ + C₂H₄
146.184.1NH₃ + C₂H₄ + NH₃
146.170.1C₄H₁₀N₂
146.156.1C₅H₁₂N₂

Q3: I am observing unexpected peaks in my mass spectrum. What could they be?

Unexpected peaks in the mass spectrum are often due to the formation of adducts, where the analyte molecule associates with other ions present in the mobile phase or from the sample matrix. Common adducts for polar molecules like this compound in ESI-MS are with sodium ([M+Na]⁺) and potassium ([M+K]⁺).[1][2][3]

Table 2: Common Adducts of this compound

Adduct TypeAdduct IonCalculated m/z
Sodium[M+Na]⁺168.1107
Potassium[M+K]⁺184.0847
Ammonium[M+NH₄]⁺163.1554

It is also possible to observe in-source fragments or dimers ([2M+H]⁺).

Troubleshooting Guides

Problem 1: Poor or No Signal for this compound

Possible Causes and Solutions:

  • Improper Ionization Settings: this compound is a polar and basic molecule, making positive ion mode ESI the preferred ionization method. Ensure your mass spectrometer is operating in positive ion mode.

  • Suboptimal Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization efficiency of this compound. A lower pH (e.g., using 0.1% formic acid) will promote protonation and enhance the [M+H]⁺ signal.[4][5]

  • Ion Suppression: Co-eluting compounds from the sample matrix can compete with this compound for ionization, leading to a suppressed signal.[6]

    • Solution: Improve sample preparation to remove interfering substances. Methods like solid-phase extraction (SPE) can be effective. Also, ensure adequate chromatographic separation from matrix components.

  • Sample Degradation: this compound can be susceptible to degradation. Ensure proper sample storage and handling.

cluster_troubleshooting Troubleshooting Poor this compound Signal No_Signal Poor or No Signal Check_MS_Settings Verify MS Settings (Positive Ion Mode) No_Signal->Check_MS_Settings Optimize_Mobile_Phase Optimize Mobile Phase (e.g., add 0.1% Formic Acid) No_Signal->Optimize_Mobile_Phase Investigate_Ion_Suppression Investigate Ion Suppression No_Signal->Investigate_Ion_Suppression Check_Sample_Integrity Check Sample Integrity No_Signal->Check_Sample_Integrity Improve_Sample_Prep Improve Sample Preparation (e.g., SPE) Investigate_Ion_Suppression->Improve_Sample_Prep Enhance_Chromatography Enhance Chromatographic Separation Investigate_Ion_Suppression->Enhance_Chromatography Poor_Peak_Shape Poor Peak Shape Tailing Tailing Poor_Peak_Shape->Tailing Fronting Fronting Poor_Peak_Shape->Fronting Broadening Broadening Poor_Peak_Shape->Broadening Secondary_Interactions Secondary Interactions (Column) Tailing->Secondary_Interactions Column_Overload Column Overload Fronting->Column_Overload Mobile_Phase_Mismatch Mobile Phase/ Sample Solvent Mismatch Broadening->Mobile_Phase_Mismatch Start Start: Plasma Sample Protein_Precipitation 1. Protein Precipitation (Acetonitrile + IS) Start->Protein_Precipitation Vortex 2. Vortex Protein_Precipitation->Vortex Centrifuge 3. Centrifugation Vortex->Centrifuge Collect_Supernatant 4. Collect Supernatant Centrifuge->Collect_Supernatant Dry_Down 5. Dry Under Nitrogen Collect_Supernatant->Dry_Down Reconstitute 6. Reconstitute in Initial Mobile Phase Dry_Down->Reconstitute Filter 7. Filter (0.22 µm) Reconstitute->Filter Inject Inject into LC-MS Filter->Inject

References

Best practices for storing and handling L-Lysinamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling L-Lysinamide, alongside troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is the amide form of the essential amino acid L-lysine.[1] In research, it is primarily used as a cationic lipid or polymer component for gene transfer.[2] Its protonated amino groups at physiological pH facilitate the complexation with negatively charged nucleic acids, like plasmid DNA, enabling their delivery into mammalian cells.[2][3]

Q2: What are the recommended storage conditions for this compound powder?

A2: this compound powder should be stored in a tightly sealed container in a dry and cool place.[4] For long-term storage, specific temperature recommendations vary by supplier, so it is crucial to consult the product's certificate of analysis.

Q3: How should I prepare a stock solution of this compound?

A3: The solubility of this compound can vary depending on the desired solvent. It is generally soluble in water and may also be dissolved in dimethyl sulfoxide (DMSO).[5] For sterile applications, use sterile, nuclease-free water or buffer and filter-sterilize the final solution through a 0.22 µm filter. Store stock solutions at -20°C or -80°C for long-term stability.[5]

Q4: Is this compound cytotoxic?

A4: While this compound-based transfection reagents are designed for low toxicity, high concentrations can be cytotoxic.[2] It is essential to optimize the concentration of the this compound-based reagent and the ratio of reagent to nucleic acid for each cell type to minimize cytotoxicity while maximizing transfection efficiency.

Storage and Stability

Proper storage is critical to maintain the integrity of this compound. The following tables summarize recommended storage conditions for the solid powder and its solutions.

Table 1: Recommended Storage Conditions for this compound Powder

ConditionTemperatureDurationSource
Long-term-20°C3 years[5]
Mid-term4°C2 years[5]
Short-termRoom TemperatureStable for a few days during shipping[5]

Table 2: Recommended Storage Conditions for this compound Solutions

SolventTemperatureDurationSource
In solvent-80°C6 months[5]
In solvent-20°C1 month[5]

Troubleshooting Guide

This guide addresses common problems that may arise when working with this compound in experimental settings.

Issue 1: this compound powder has clumped or appears moist.

  • Possible Cause: Improper storage, leading to moisture absorption. This compound is hygroscopic.

  • Solution:

    • Ensure the container is always tightly sealed after use.

    • Store in a desiccator to minimize moisture exposure.

    • If clumping is minor, the product may still be usable, but it is recommended to test its performance in a small-scale, non-critical experiment first. For critical experiments, using a fresh, non-clumped lot is advisable.

Issue 2: Difficulty dissolving this compound.

  • Possible Cause:

    • Incorrect solvent.

    • Insufficient mixing or sonication.

    • The concentration is too high for the chosen solvent.

  • Solution:

    • Confirm the appropriate solvent for your specific this compound product from the supplier's datasheet. While soluble in water, some forms may require specific buffers or have limited solubility.

    • Use gentle heating (if the compound is heat-stable), vortexing, or sonication to aid dissolution.

    • Prepare a more dilute solution initially and then, if necessary, concentrate it, though this is not always practical.

Issue 3: Low transfection efficiency using an this compound-based reagent.

  • Possible Cause:

    • Suboptimal this compound reagent-to-DNA ratio.

    • Low cell viability or confluence.

    • Presence of serum in the transfection medium (for some protocols).

    • Degradation of this compound or DNA.

  • Solution:

    • Optimize the ratio of the this compound-based reagent to DNA. A titration experiment is recommended to find the optimal ratio for your specific cell line and plasmid.

    • Ensure cells are healthy, in the logarithmic growth phase, and at the recommended confluence (typically 70-90%) at the time of transfection.[6][7]

    • Follow the protocol regarding the presence or absence of serum. Some protocols require serum-free media during complex formation and initial incubation.

    • Use high-quality, endotoxin-free plasmid DNA.[8]

    • Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

Issue 4: High cytotoxicity observed after transfection.

  • Possible Cause:

    • The concentration of the this compound reagent is too high.

    • The incubation time of the transfection complex with the cells is too long.

    • The cells are particularly sensitive.

  • Solution:

    • Reduce the concentration of the this compound-based reagent.

    • Decrease the incubation time. Some protocols allow for the removal of the transfection medium and replacement with fresh growth medium after 4-6 hours.[7]

    • If cells are very sensitive, consider using a lower cell density at the time of transfection to allow for some cell loss.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Aqueous Stock Solution

  • Materials:

    • This compound powder

    • Sterile, nuclease-free water

    • Sterile conical tube

    • Vortex mixer

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Calculate the mass of this compound required to make the desired volume of a 10 mM solution (Molecular Weight: 145.20 g/mol ).

    • In a sterile conical tube, add the calculated mass of this compound.

    • Add the required volume of sterile, nuclease-free water.

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary, but avoid excessive heat.

    • Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Generalized Protocol for Plasmid DNA Transfection using an this compound-based Reagent

This protocol is a general guideline and should be optimized for specific cell lines and plasmids.

  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate so that they are 70-90% confluent at the time of transfection.[6][7]

  • Complex Formation:

    • For each well to be transfected, prepare two tubes:

      • Tube A (DNA): Dilute the plasmid DNA in a serum-free medium (e.g., Opti-MEM®).

      • Tube B (this compound Reagent): Dilute the this compound-based transfection reagent in a serum-free medium.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down.

    • Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of DNA-L-Lysinamide complexes.

  • Transfection:

    • Remove the growth medium from the cells.

    • Add the DNA-L-Lysinamide complex mixture dropwise to the cells.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells with the transfection complexes at 37°C in a CO₂ incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a fresh, complete growth medium.

    • Return the cells to the incubator.

  • Analysis:

    • Assay for transgene expression at 24-72 hours post-transfection, depending on the plasmid and the protein being expressed.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_complexation Complex Formation cluster_transfection Transfection cluster_analysis Analysis prep_lys Prepare this compound Stock Solution dilute_lys Dilute this compound Reagent prep_lys->dilute_lys prep_dna Prepare Plasmid DNA dilute_dna Dilute DNA prep_dna->dilute_dna mix Combine and Incubate dilute_lys->mix dilute_dna->mix add_complex Add Complexes to Cells mix->add_complex incubate Incubate Cells add_complex->incubate change_media Change Growth Medium incubate->change_media assay Assay for Gene Expression change_media->assay

Caption: Experimental workflow for DNA transfection using an this compound-based reagent.

troubleshooting_guide cluster_reagents Reagent Issues cluster_cells Cellular Factors cluster_protocol Protocol Optimization start Low Transfection Efficiency check_ratio Optimize Reagent:DNA Ratio start->check_ratio check_dna Verify DNA Quality (Endotoxin-free) start->check_dna check_lys_storage Check this compound Storage and Handling start->check_lys_storage check_confluence Ensure Optimal Cell Confluence (70-90%) start->check_confluence check_viability Confirm High Cell Viability start->check_viability check_serum Verify Serum Requirements for Transfection Medium start->check_serum check_incubation Optimize Incubation Time start->check_incubation outcome Improved Efficiency? check_ratio->outcome Titration performed? check_dna->outcome High purity DNA used? check_lys_storage->outcome Properly stored? check_confluence->outcome Confluence optimal? check_viability->outcome Cells healthy? check_serum->outcome Protocol followed? check_incubation->outcome Time optimized?

Caption: Troubleshooting decision tree for low transfection efficiency.

References

Technical Support Center: Overcoming Poor Cell Viability with L-Lysinamide-Based Vectors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using L-Lysinamide-based vectors for gene delivery.

Frequently Asked Questions (FAQs)

Q1: What are this compound-based vectors and why are they used for gene delivery?

A1: this compound-based vectors are a class of non-viral gene delivery systems that utilize polymers of the amino acid lysine, such as poly-L-lysine (PLL) or lysine-containing dendrimers, to condense and deliver nucleic acids (e.g., plasmid DNA, siRNA) into cells. Their cationic nature allows for electrostatic interaction with negatively charged nucleic acids, forming nanoparticles that can be taken up by cells. They are often chosen for their biodegradability and potential for modification to enhance targeting and reduce toxicity.

Q2: What are the main causes of poor cell viability when using this compound-based vectors?

A2: The primary cause of poor cell viability is the inherent cytotoxicity of cationic polymers like poly-L-lysine.[1] The high positive charge density can lead to cell membrane disruption and initiate apoptosis.[2] Other factors include the molecular weight of the polymer (higher molecular weights can be more toxic), the concentration of the vector, the vector-to-DNA ratio (N/P ratio), and the overall health of the cells prior to transfection.[3]

Q3: How can I assess cell viability and apoptosis after transfection?

A3: Cell viability can be quantitatively assessed using assays like the MTT or MTS assay, which measure metabolic activity.[4][5] Apoptosis can be detected and quantified using flow cytometry after staining with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[6][7][8] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI/7-AAD enters cells with compromised membranes, indicating late apoptosis or necrosis.

Troubleshooting Guide

Problem 1: High Cell Death Observed 24-48 Hours Post-Transfection

Potential Cause Suggested Solution
Vector Concentration is Too High Perform a dose-response experiment to determine the optimal vector concentration that balances transfection efficiency with cell viability. Start with a lower concentration and titrate upwards.
Suboptimal Vector-to-DNA (N/P) Ratio Optimize the N/P ratio. A high N/P ratio can lead to increased cytotoxicity. Test a range of N/P ratios (e.g., from 1:1 to 10:1) to find the best balance for your cell type.[6]
Poor Cell Health Prior to Transfection Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection. Avoid using cells that have been passaged too many times.[9]
Inherent Sensitivity of the Cell Line Some cell lines are more sensitive to cationic transfection reagents. If possible, test different this compound-based vector formulations (e.g., lower molecular weight PLL, dendrimers, or PEGylated versions) which may have lower toxicity.[10]
Prolonged Exposure to Transfection Complexes For sensitive cell lines, consider reducing the incubation time of the cells with the transfection complexes. After 4-6 hours, the medium can be replaced with fresh, complete growth medium without significant loss of transfection efficiency.

Problem 2: Low Transfection Efficiency with Good Cell Viability

Potential Cause Suggested Solution
Vector Concentration is Too Low Gradually increase the concentration of the this compound-based vector.
Suboptimal Vector-to-DNA (N/P) Ratio A low N/P ratio may not be sufficient to fully condense the DNA and facilitate cellular uptake. Systematically increase the N/P ratio.[6]
Poor Quality or Incorrect Amount of DNA Ensure the plasmid DNA is of high purity (A260/A280 ratio of 1.8-2.0) and free of endotoxins. Verify the DNA concentration before preparing complexes.[9]
Presence of Serum during Complex Formation Prepare the vector-DNA complexes in a serum-free medium, as serum proteins can interfere with complex formation. Serum can be added back to the cells during or after the transfection period.[5]
Cell Confluency is Too High or Too Low Optimize the cell density at the time of transfection. Overly confluent cells may have reduced endocytic activity, while sparse cultures may not be healthy enough for efficient transfection.[9]

Data Presentation

Table 1: Comparison of Transfection Efficiency of Poly-D-Lysine (PDL) and Lipofectamine [4]

Cell LineTransfection ReagentRatio (Reagent:DNA)Time (hours)Transfection Efficiency (%)
SH-SY5Y Lipofectamine1:1480.48 ± 0.01
960.5 ± 0.01
1440.79 ± 0.01
PDL1:24817.11 ± 0.74
9622.24 ± 0.36
14422.24 ± 0.36
PDL1:44831.10 ± 1.2
9647.61 ± 1.3
14442.37 ± 0.54
HeLa Lipofectamine1:1484.69 ± 1.3
965.78 ± 1.24
1449.05 ± 1.78
PDL1:2480.83 ± 0.21
961.29 ± 0.26
1441.76 ± 0.16
PDL1:4480.86 ± 0.32
961.16 ± 0.21
1442.91 ± 1.01
3T3 Lipofectamine1:1481.13 ± 0.37
961.10 ± 0.28
1441.19 ± 0.41
PDL1:2481.24 ± 0.56
967.73 ± 0.8
1447.37 ± 1.87
PDL1:4489.49 ± 0.97
969.75 ± 1.02
14418.06 ± 1.7

Table 2: Comparison of Cell Viability with Poly-D-Lysine (PDL) and Lipofectamine [4]

Cell LineTransfection ReagentRatio (Reagent:DNA)Time (hours)Cell Viability (%)
SH-SY5Y PDL1:24886.7 ± 2.72
9680.88 ± 3.3
14473.15 ± 2.86
PDL1:44863.21 ± 2.86
9651.91 ± 1.19
14448.61 ± 2.0
HeLa PDL1:24898.0 ± 2.2
9692.98 ± 1.82
14487.28 ± 1.36
PDL1:44891.97 ± 1.4
9688.93 ± 2.64
14488.11 ± 2.24
3T3 PDL1:24888.39 ± 2.67
9685.0 ± 6.9
14477.31 ± 6.23
PDL1:44855.0 ± 11.89
9636.15 ± 9.9
14423.76 ± 8.99

Experimental Protocols

1. Poly-L-Lysine (PLL) Mediated Transfection

This protocol provides a general guideline for transfecting adherent cells in a 6-well plate. Optimization is recommended for different cell types and plasmids.

  • Materials:

    • Poly-L-Lysine (PLL) solution (e.g., 0.1% w/v)

    • Plasmid DNA (high purity, 1 µg/µL)

    • Serum-free medium (e.g., Opti-MEM)

    • Complete growth medium

    • Adherent cells

    • 6-well tissue culture plates

  • Procedure:

    • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

    • Complex Formation:

      • For each well, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium in a microcentrifuge tube.

      • In a separate tube, dilute the appropriate amount of PLL to achieve the desired N/P ratio in 100 µL of serum-free medium.

      • Add the diluted PLL to the diluted DNA, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow for complex formation.[6]

    • Transfection:

      • Gently add the 200 µL of PLL-DNA complexes dropwise to the cells in the 6-well plate.

      • Gently rock the plate to ensure even distribution of the complexes.

    • Incubation: Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

    • Medium Change: After the incubation period, aspirate the medium containing the transfection complexes and replace it with fresh, complete growth medium.

    • Gene Expression Analysis: Analyze transgene expression at 24-72 hours post-transfection.

2. MTT Assay for Cell Viability

This protocol is adapted for a 96-well plate format.[4][5]

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Transfected and control cells in a 96-well plate

  • Procedure:

    • At the desired time point post-transfection (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.

    • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control cells.

3. Annexin V/PI Staining for Apoptosis

This protocol is for flow cytometry analysis.[3][6][7]

  • Materials:

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI) or 7-AAD solution

    • 1X Annexin V Binding Buffer

    • PBS (Phosphate-Buffered Saline)

    • Transfected and control cells

  • Procedure:

    • Harvest cells (including any floating cells in the medium) by trypsinization or gentle scraping.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate at room temperature in the dark for 15 minutes.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Day 0: Preparation cluster_transfection Day 1: Transfection cluster_analysis Day 2-3: Analysis cluster_viability Cell Viability cluster_apoptosis Apoptosis seed_cells Seed Cells in Multi-well Plate prep_complex Prepare this compound-DNA Complexes transfect Add Complexes to Cells prep_complex->transfect incubate_transfect Incubate for 4-6 hours transfect->incubate_transfect change_medium Replace with Fresh Medium incubate_transfect->change_medium mtt_assay MTT Assay change_medium->mtt_assay annexin_pi Annexin V/PI Staining change_medium->annexin_pi read_absorbance Measure Absorbance (570 nm) mtt_assay->read_absorbance flow_cytometry Flow Cytometry Analysis annexin_pi->flow_cytometry

Experimental workflow for assessing transfection efficiency and cell viability.

troubleshooting_logic start Poor Cell Viability Issue check_viability High Cell Death? start->check_viability high_death_yes Optimize Vector Concentration & N/P Ratio check_viability->high_death_yes Yes high_death_no Proceed to Check Efficiency check_viability->high_death_no No check_efficiency Low Transfection Efficiency? low_efficiency_yes Optimize DNA Quality/Quantity & Complex Formation check_efficiency->low_efficiency_yes Yes low_efficiency_no Successful Transfection check_efficiency->low_efficiency_no No high_death_no->check_efficiency

Troubleshooting logic for this compound-based vector transfection.

apoptosis_pathway cluster_cell Cell cluster_mito Mitochondrial Pathway vector This compound Vector (High Cationic Charge) membrane Cell Membrane Disruption vector->membrane p53 p53 Activation membrane->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 mito_pore Mitochondrial Pore Formation bax->mito_pore bcl2->mito_pore cyto_c Cytochrome c Release mito_pore->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 Activation apaf1->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondria-mediated apoptosis induced by this compound vectors.

pyroptosis_pathway cluster_cell_pyro Cell (e.g., THP-1 Monocyte) pll Poly-L-Lysine Adhesion nlrp3 NLRP3 Inflammasome Activation pll->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 gsdmd Gasdermin D (GSDMD) Cleavage caspase1->gsdmd pore Membrane Pore Formation gsdmd->pore pyroptosis Pyroptosis (Inflammatory Cell Death) pore->pyroptosis

Pyroptosis pathway induced by Poly-L-Lysine in specific cell types.

References

Validation & Comparative

L-Lysinamide vs. Poly-L-lysine for Gene Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of non-viral gene therapy, the choice of a vector is paramount to achieving safe and efficient delivery of genetic material. Among the myriad of options, lysine-based cationic carriers have garnered significant attention due to their biocompatibility and potential for effective DNA condensation. This guide provides a detailed comparison of two such carriers: L-Lysinamide and the more extensively studied poly-L-lysine (PLL). While PLL has been a workhorse in the field for decades, the potential of its monomeric counterpart, this compound, presents an intriguing alternative. This comparison will delve into their fundamental differences, performance metrics, and the experimental protocols used for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their vector selection.

Fundamental Properties: A Monomer vs. a Polymer

The core difference between this compound and poly-L-lysine lies in their molecular architecture. This compound is the amide derivative of the amino acid lysine, existing as a small, monomeric molecule. In contrast, poly-L-lysine is a polypeptide, a long chain of repeating lysine units. This fundamental structural divergence dictates their physicochemical properties and, consequently, their behavior as gene delivery vectors.

Poly-L-lysine (PLL) is a cationic polymer that has been extensively explored for gene delivery. Its high density of primary amines along the polymer backbone allows for strong electrostatic interactions with the negatively charged phosphate backbone of DNA, leading to the condensation of genetic material into compact nanoparticles known as polyplexes.[1] The molecular weight of PLL can be varied, which in turn influences the size, stability, and transfection efficiency of the resulting polyplexes.[2]

This compound , being a monomer, lacks the polymeric structure of PLL. For it to function as a gene carrier, it is typically conjugated to other molecules, such as lipids or cholesterol, to create amphiphilic structures capable of self-assembling and complexing with DNA.[3] The gene condensing capability of these this compound-based carriers is therefore dependent on the overall architecture of the conjugate rather than the inherent properties of this compound alone.

Performance Comparison: Efficacy and Safety

The performance of a gene delivery vector is primarily assessed by its transfection efficiency and cytotoxicity. While direct head-to-head experimental comparisons between this compound-based carriers and poly-L-lysine are scarce in the literature, we can infer their potential performance based on the extensive data available for PLL and the principles of gene delivery.

Transfection Efficiency

Poly-L-lysine has demonstrated variable transfection efficiency, which is highly dependent on its molecular weight, the cell type used, and the formulation of the polyplexes.[2][4] Unmodified PLL often exhibits low transfection rates, which has prompted numerous strategies to enhance its efficacy, including the incorporation of targeting ligands and endosomolytic agents.[5] The addition of moieties that facilitate endosomal escape, such as chloroquine or histidine, can significantly improve the transfection efficiency of PLL-based systems.[6][7]

This compound-based carriers , as part of larger synthetic constructs, have the potential for high transfection efficiency. By rationally designing the overall molecule, for example by incorporating lipid tails and fusogenic peptides, it is possible to create highly effective delivery vehicles.[3] The monomeric nature of this compound could offer more precise control over the final structure and stoichiometry of the gene carrier, potentially leading to more homogenous and efficient nanoparticle formation.

Cytotoxicity

Poly-L-lysine is known to exhibit dose-dependent and molecular weight-dependent cytotoxicity.[4][8] Higher molecular weight PLLs, while often more efficient at DNA condensation, tend to be more toxic.[8] The high positive charge density of PLL can lead to membrane disruption and apoptosis.[8]

This compound-based carriers are anticipated to have a more favorable cytotoxicity profile. The lower charge density of a monomer-based system, compared to a high molecular weight polymer, is expected to result in reduced membrane-disruptive effects. Furthermore, the ability to precisely engineer the entire carrier molecule allows for the incorporation of biodegradable linkages and other features that can mitigate toxicity.

Quantitative Data Summary

The following tables summarize key quantitative data for poly-L-lysine based on published experimental findings. Due to the limited availability of direct experimental data for this compound as a primary gene carrier, a direct quantitative comparison is not feasible at this time. The data for PLL serves as a benchmark for the performance of lysine-based gene delivery systems.

Table 1: Transfection Efficiency of Poly-L-lysine (PLL) Based Vectors

Vector CompositionCell LineTransfection Efficiency (% of cells)Reporter GeneReference
PLL/DNANeuro2ADose-dependentPlasmid DNA[8]
PEGylated PLL/DNAVariousMore efficient than unpegylated PLLPlasmid DNA[9]
PLL-g-pluronic/DNAHeLa~2-fold increase vs. unmodified PLLpCMV-beta-gal[7]
ε-PLL/pDNAMCF-7, HeLa, HEK-2933.5 to 4.79-fold higher than PLL/pDNAPlasmid DNA[4]
SSL-AG (Agmatine-grafted bioreducible PLL)HUVECs3.6 times higher cellular uptake than PLLCy5-oligonucleotide[5]

Table 2: Cytotoxicity of Poly-L-lysine (PLL) Based Vectors

Vector CompositionCell LineViability AssayKey FindingsReference
PLL/DNANeuro2AMTT, COMET, Apoptosis AssayToxicity is concentration and C/P ratio dependent.[8][8]
ε-PLL/pDNAMCF-7, HeLa, HEK-293Hemolysis, Viability Assay>98% cell viability, <8% hemolysis.[4][4]
SSL-AG/pZNF580HUVECsHemolysis, Cytotoxicity AssayGood hemocompatibility and cell viability.[5][5]
PEGylated PLL--Alleviates cytotoxicity.[1][1]

Experimental Methodologies

This section provides an overview of the key experimental protocols used to evaluate the performance of lysine-based gene delivery vectors.

Nanoparticle Formulation (Polyplex Formation)

Objective: To prepare stable, condensed nanoparticles of the gene carrier and plasmid DNA.

Protocol for Poly-L-lysine:

  • Prepare sterile, endotoxin-free solutions of poly-L-lysine (e.g., in water or a suitable buffer like HBS) and plasmid DNA (e.g., in TE buffer).

  • Determine the desired N/P ratio (the molar ratio of nitrogen atoms in the cationic polymer to phosphate groups in the DNA).

  • On the day of transfection, dilute the required amounts of PLL and DNA separately in a serum-free medium or buffer.

  • Add the diluted PLL solution to the diluted DNA solution dropwise while gently vortexing or pipetting to ensure thorough mixing.

  • Incubate the mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for the formation of stable polyplexes.

  • The resulting polyplex solution is then ready for addition to the cells.

For this compound-based carriers, the formulation protocol would be highly dependent on the specific chemical structure of the conjugate. Typically, it would involve self-assembly in an aqueous solution, followed by complexation with DNA in a similar manner to PLL.

Cell Viability/Cytotoxicity Assays

Objective: To assess the toxicity of the gene delivery vector on the target cells.

Common Protocols:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Expose the cells to different concentrations of the gene carrier or polyplexes for a defined period (e.g., 24-48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[8]

  • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Live/Dead Staining: This fluorescence microscopy-based method uses dyes like calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) to visualize and quantify cell viability.

In Vitro Transfection and Gene Expression Analysis

Objective: To determine the efficiency of the vector in delivering the gene and the subsequent expression of the encoded protein.

Protocol:

  • Seed cells in appropriate culture plates and allow them to reach a suitable confluency (e.g., 70-80%).

  • Replace the culture medium with a fresh medium (with or without serum, depending on the experimental design).

  • Add the prepared polyplex solution to the cells.

  • Incubate the cells for a specified period (e.g., 4-6 hours).

  • After incubation, remove the transfection medium and replace it with a fresh complete medium.

  • Continue to culture the cells for 24-72 hours to allow for gene expression.

  • Analyze gene expression using appropriate methods:

    • Reporter Genes (e.g., GFP, Luciferase):

      • GFP: Visualize and quantify the percentage of fluorescent cells using fluorescence microscopy or flow cytometry.

      • Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.

    • Quantitative PCR (qPCR): Measure the mRNA levels of the transfected gene.

    • Western Blotting: Detect the expression of the protein encoded by the transfected gene.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate key concepts in gene delivery with cationic carriers.

GeneDeliveryWorkflow cluster_formulation Nanoparticle Formulation cluster_delivery Cellular Delivery cluster_release Intracellular Trafficking cluster_expression Gene Expression DNA Plasmid DNA (Negative Charge) Polyplex Polyplex (Nanoparticle) DNA->Polyplex Carrier Cationic Carrier (this compound conjugate or Poly-L-lysine) Carrier->Polyplex Endocytosis Endocytosis Polyplex->Endocytosis Cellular Uptake Cell Target Cell Endosome Endosome Endocytosis->Endosome Cellular Uptake Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Entry Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation Protein Therapeutic Protein Translation->Protein

Caption: Experimental workflow for gene delivery using cationic carriers.

SignalingPathways cluster_uptake Cellular Uptake cluster_trafficking Intracellular Trafficking & Release cluster_expression Gene Expression Polyplex Polyplex CellMembrane Cell Membrane Polyplex->CellMembrane Binding Endocytosis Endocytosis CellMembrane->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (Degradation) LateEndosome->Lysosome EndosomalEscape Endosomal Escape LateEndosome->EndosomalEscape Cytosol Cytosol EndosomalEscape->Cytosol Nucleus Nucleus Cytosol->Nucleus Transcription Transcription (mRNA) Nucleus->Transcription Translation Translation (Protein) Transcription->Translation

Caption: Key signaling pathways in non-viral gene delivery.

Conclusion

Poly-L-lysine has been a foundational polymer in the development of non-viral gene delivery systems, with its performance characteristics being extensively documented. Its primary drawbacks, namely cytotoxicity and relatively low transfection efficiency in its unmodified form, have spurred the development of numerous derivatives with improved properties.

This compound, while not a direct gene carrier in its monomeric form, represents a versatile building block for the synthesis of well-defined, synthetic gene delivery vectors. The potential for precise chemical engineering of this compound-based conjugates offers a promising avenue to overcome the limitations of polymeric systems like PLL. By creating structures with optimized amphiphilicity, charge density, and biodegradability, it may be possible to achieve highly efficient and safe gene delivery.

For researchers and drug developers, the choice between a poly-L-lysine-based system and an this compound-based conjugate will depend on the specific application, the target cell type, and the desired balance between transfection efficiency and cytotoxicity. While PLL offers a readily available and well-characterized platform, the rational design of this compound-based carriers holds the potential for the next generation of highly effective and safe non-viral gene therapies. Further direct comparative studies are warranted to fully elucidate the relative advantages and disadvantages of these two approaches.

References

A Comparative Analysis of L-Lysinamide and Other Cationic Lipids for Gene Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cationic Lipid Performance with Supporting Experimental Data.

In the realm of non-viral gene delivery, cationic lipids are pivotal for their ability to complex with negatively charged nucleic acids and facilitate their entry into cells. This guide provides a comparative analysis of the performance of L-lysine-based cationic lipids against other commonly used cationic lipids such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), as well as the commercial reagent Lipofectamine. This objective comparison is supported by experimental data on transfection efficiency and cytotoxicity, detailed experimental protocols, and visualizations of key processes to aid in the rational design of lipid-based delivery vectors.

Data Presentation: A Comparative Analysis of Performance

The efficacy of a cationic lipid is primarily determined by its transfection efficiency and its associated cytotoxicity. The following tables summarize quantitative data from various studies to facilitate a comparative understanding. It is important to note that performance is highly dependent on the specific lipid formulation, cell type, nucleic acid used, and experimental conditions.

Table 1: Comparative Transfection Efficiency of Cationic Lipids

Cationic Lipid/FormulationCell LineNucleic AcidTransfection EfficiencyReference
Lysine-Based Lipids
Chol/L-Lysine Amide293TpEGFP-N1Superior to DC-Chol[1]
Ionizable Lysine Lipid (LOA-LysC2)HeLa-Lucanti-luciferase siRNAIC50 of 1.1 nM[2]
Ionizable Lysine Lipid (DOA-LysC2)HeLa-Lucanti-luciferase siRNAPotent, dose-dependent knockdown[2]
DOTAP
DOTAP/DOPEAGS & Huh-7Luciferase plasmidLower than Lipofectamine; serum increased efficiency[3]
DOTAP/CholesterolVariousmRNA49.4 ± 2.12% GFP positive cells[4]
DC-Cholesterol
DC-Chol/DOPE293TpEGFP-N1Lower than Chol/L-Lysine Amide[1]
Commercial Reagents
Lipofectamine 2000HeLa-Lucanti-luciferase siRNAPositive Control[2]
LipofectamineAGSLuciferase plasmidHighest efficiency in the absence of serum[3]

Table 2: Comparative Cytotoxicity of Cationic Lipids

Cationic Lipid/FormulationCell LineAssayKey FindingsReference
Lysine-Based Lipids
Chol/L-Lysine Amide293TMTTLow cytotoxicity[1]
Cholesterol-based poly(methacrylate)s with pendant L-lysine (Chol-PHML)HeLaCCK-8, LDHLower cytotoxicity than linear PLL (15K-30K)[5]
DOTAP
DOTAP/DOPEAGS & Huh-7MTTReasonably low cytotoxicity at optimal concentrations[3]
DOTAP/CholesterolA549MTTIC50 value of 0.78 µmol for a DOTAP/cholesterol/ATRA formulation[6]
DC-Cholesterol
DC-Cholesterol based formulationsVariousMTTCytotoxicity is influenced by lipid composition and N/P ratio[7]
Commercial Reagents
Lipofectamine 2000MCF-7MTTOver 85% cell viability under optimal transfection conditions[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the comparison of cationic lipids.

Protocol 1: In Vitro Transfection Efficiency Assay (Luciferase Reporter)

This protocol outlines the procedure for quantifying gene expression by measuring the activity of a luciferase reporter gene.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Plasmid DNA (pGL3-Control vector expressing luciferase)

  • Cationic lipid formulations (e.g., L-Lysinamide-based, DOTAP/DOPE)

  • Serum-free medium (e.g., Opti-MEM)

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

  • 24-well plates

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well in 0.5 mL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Lipoplex Formation:

    • For each well, dilute 0.8 µg of pGL3-Control plasmid DNA into 50 µL of serum-free medium.

    • In a separate tube, dilute the cationic lipid formulation to the desired lipid/DNA ratio in 50 µL of serum-free medium.

    • Combine the DNA and lipid solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Remove the growth medium from the cells and wash once with PBS.

    • Add 400 µL of serum-free medium to each well.

    • Add the 100 µL of lipoplex solution dropwise to each well.

    • Incubate the cells for 4-6 hours at 37°C.

    • After incubation, add 0.5 mL of DMEM with 20% FBS without removing the transfection medium.

  • Luciferase Assay:

    • After 48 hours of incubation, wash the cells with PBS.

    • Lyse the cells using 100 µL of the luciferase assay lysis buffer per well.

    • Transfer 20 µL of the cell lysate to a luminometer tube.

    • Add 100 µL of the luciferase assay substrate.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to the total protein concentration of the cell lysate.

Protocol 2: Cytotoxicity Assay (LDH Release)

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • Cationic lipid formulations

  • LDH Cytotoxicity Assay Kit (e.g., Thermo Fisher Scientific)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight.

  • Treatment:

    • Prepare serial dilutions of the cationic lipid formulations in serum-free medium.

    • Remove the growth medium from the cells and add 100 µL of the diluted lipid formulations to the respective wells.

    • Include wells with untreated cells (negative control) and cells treated with a lysis buffer provided in the kit (positive control for maximum LDH release).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • LDH Measurement:

    • After incubation, centrifuge the plate at 250 x g for 10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture from the kit to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution from the kit to each well.

  • Data Analysis:

    • Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

    • Calculate the percent cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Mandatory Visualizations

Diagrams illustrating key biological pathways, experimental workflows, and logical relationships provide a clear and concise understanding of complex information.

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Cell Seeding transfect Cell Transfection cell_seeding->transfect lipid_prep Cationic Lipid Formulation lipoplex Lipoplex Formation lipid_prep->lipoplex dna_prep Nucleic Acid (pDNA/siRNA) dna_prep->lipoplex lipoplex->transfect efficiency Transfection Efficiency (e.g., Luciferase Assay) transfect->efficiency cytotoxicity Cytotoxicity (e.g., LDH Assay) transfect->cytotoxicity

Experimental workflow for evaluating cationic lipids.

endosomal_escape cluster_cell Cellular Environment lipoplex Cationic Lipoplex (Lipid + Nucleic Acid) endocytosis Endocytosis lipoplex->endocytosis Binding cell_membrane Cell Membrane early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome release Nucleic Acid Release late_endosome->release Endosomal Escape (Proton Sponge Effect/ Membrane Fusion) degradation Degradation lysosome->degradation cytoplasm Cytoplasm nucleus Nucleus cytoplasm->nucleus for DNA release->cytoplasm

Signaling pathway of cationic lipid-mediated endosomal escape.

logical_comparison cluster_lysine This compound Based Lipids cluster_common Common Cationic Lipids (DOTAP, DC-Chol) lys_eff Potentially High Transfection Efficiency com_eff Established High Transfection Efficiency lys_eff->com_eff Comparable/Superior lys_tox Generally Lower Cytotoxicity com_tox Variable Cytotoxicity (Often Higher) lys_tox->com_tox Advantageous lys_bio Biodegradable (Amide Bonds) com_stab High Stability lys_bio->com_stab Trade-off

References

A Head-to-Head Comparison of L-Lysinamide Synthesis Methods for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and selective production of amino acid amides like L-Lysinamide is a critical task. This guide provides a head-to-head comparison of the primary chemical and enzymatic methods for this compound synthesis, offering insights into their respective protocols, performance metrics, and underlying principles.

This compound, the amide derivative of the essential amino acid L-lysine, serves as a valuable building block in the synthesis of peptides and other bioactive molecules. Its strategic importance necessitates a clear understanding of the available synthetic routes to inform methodology selection based on desired yield, purity, scalability, and environmental impact. This comparison focuses on two main approaches: traditional chemical synthesis involving protecting groups and coupling agents, and greener enzymatic synthesis utilizing biocatalysts.

At a Glance: Comparing Synthesis Methods

The following table summarizes the key quantitative data and qualitative aspects of the primary chemical and enzymatic approaches for this compound synthesis.

ParameterChemical Synthesis (Protecting Group Approach)Enzymatic Synthesis (Hydrolase-Catalyzed)
Starting Materials N-protected L-lysine, Coupling Agents, Ammonia SourceL-lysine ester, Ammonia Source, Hydrolase Enzyme
Typical Yield 70-90%60-85%
Purity High (>95% after purification)Generally high (>95%)
Reaction Time 12-48 hours4-24 hours
Key Steps Protection, Activation, Amidation, DeprotectionEsterification (if starting from free acid), Amidation
Scalability Well-established for large-scale productionScalable, with potential for process optimization
Environmental Impact Use of organic solvents and potentially toxic reagentsMilder reaction conditions, aqueous media, biodegradable catalyst
Cost-Effectiveness Can be costly due to multi-step process and reagentsEnzyme cost can be a factor, but reusability is possible

Chemical Synthesis of this compound: A Multi-Step Approach

Chemical synthesis of this compound typically involves a protecting group strategy to ensure regioselective amide bond formation at the α-carboxyl group while preventing side reactions at the two amino groups (α and ε) of the lysine backbone.

A common chemical pathway involves the following key steps:

  • Protection: The α- and ε-amino groups of L-lysine are protected with suitable protecting groups, such as tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Z).

  • Activation: The carboxylic acid group of the protected L-lysine is activated to facilitate nucleophilic attack by ammonia. This is often achieved by converting the carboxylic acid to an active ester or by using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Amidation: The activated carboxyl group is reacted with a source of ammonia, such as ammonia gas or a solution of ammonia in an organic solvent, to form the amide bond.

  • Deprotection: The protecting groups are removed from the amino groups to yield the final this compound product.

Experimental Protocol: Chemical Synthesis of Nα,Nε-di-Boc-L-Lysinamide

This protocol outlines the synthesis of a protected this compound derivative, which can then be deprotected to yield this compound.

Materials:

  • Nα,Nε-di-Boc-L-lysine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia (0.5 M in 1,4-dioxane)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Nα,Nε-di-Boc-L-lysine (1.0 eq) in DCM.

  • Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir at room temperature for 30 minutes.

  • Add the ammonia solution (1.2 eq) dropwise and continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain Nα,Nε-di-Boc-L-Lysinamide.

  • The Boc protecting groups can be subsequently removed using standard acidic conditions (e.g., trifluoroacetic acid in DCM) to yield this compound.

Chemical_Synthesis_Workflow cluster_protection Protection cluster_activation_amidation Activation & Amidation cluster_deprotection Deprotection Lysine L-Lysine Protected_Lysine Nα,Nε-di-Boc-L-lysine Lysine->Protected_Lysine Boc₂O, Base Activated_Lysine Activated Ester Intermediate Protected_Lysine->Activated_Lysine EDC, HOBt Protected_Lysinamide Nα,Nε-di-Boc-L-Lysinamide Activated_Lysine->Protected_Lysinamide NH₃ Lysinamide This compound Protected_Lysinamide->Lysinamide TFA/DCM

Enzymatic Synthesis of this compound: A Greener Alternative

Enzymatic synthesis offers a more environmentally friendly approach to this compound production, often operating under milder conditions in aqueous media. Hydrolase enzymes, such as lipases and proteases, which normally catalyze the cleavage of ester or amide bonds, can be employed to drive the reverse reaction of synthesis under specific conditions.

A common strategy for enzymatic amidation involves:

  • Esterification of L-lysine: The carboxylic acid of L-lysine is first converted to an ester (e.g., methyl or ethyl ester). This can be achieved through a preliminary chemical step or, in some cases, by the same enzyme under different reaction conditions.

  • Enzymatic Amidation: A hydrolase enzyme, such as an immobilized lipase (e.g., Novozym 435, a lipase from Candida antarctica) or a protease (e.g., papain), catalyzes the aminolysis of the L-lysine ester with ammonia to form this compound.[1][2]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the enzymatic synthesis of this compound from its corresponding ester.

Materials:

  • L-lysine methyl ester dihydrochloride

  • Immobilized Lipase (e.g., Novozym 435)

  • Ammonia solution (concentrated)

  • Organic solvent (e.g., tert-butanol)

  • Molecular sieves (to remove water)

Procedure:

  • Neutralize L-lysine methyl ester dihydrochloride to obtain the free ester.

  • Dissolve the L-lysine methyl ester in an appropriate organic solvent.

  • Add the immobilized lipase and molecular sieves to the solution.

  • Add a concentrated ammonia solution to the reaction mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) with gentle agitation for 4-24 hours.

  • Monitor the formation of this compound using High-Performance Liquid Chromatography (HPLC).

  • Upon completion, filter off the immobilized enzyme (which can be washed and reused).

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by recrystallization or chromatography.

Enzymatic_Synthesis_Workflow cluster_esterification Esterification (Optional First Step) cluster_amidation Enzymatic Amidation Lysine L-Lysine Lysine_Ester L-Lysine Methyl Ester Lysine->Lysine_Ester MeOH, H⁺ Lysinamide This compound Lysine_Ester->Lysinamide Immobilized Lipase, NH₃

Conclusion and Future Outlook

Both chemical and enzymatic methods offer viable routes to this compound, each with distinct advantages and disadvantages. Chemical synthesis, while well-established and often providing high yields, involves multiple steps, including the use of protecting groups and potentially hazardous reagents. In contrast, enzymatic synthesis presents a greener alternative with milder reaction conditions and the potential for catalyst reuse.

For researchers and drug development professionals, the choice of synthesis method will depend on the specific requirements of their application, including scale, purity specifications, cost considerations, and environmental impact. As the demand for sustainable and efficient chemical processes grows, further research into novel biocatalysts and the optimization of enzymatic reaction conditions is expected to enhance the attractiveness of enzymatic routes for the production of this compound and other valuable amino acid derivatives.

References

A Comparative Guide to L-Lysinamide Quantification: Cross-Validation of Leading Assay Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Lysinamide is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides an objective comparison of three widely used analytical platforms for this compound quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA).

This comparison is based on established performance characteristics and publicly available data for the quantification of similar small molecules, such as L-lysine, to provide a reliable framework for assay selection and cross-validation. While direct comparative studies on this compound are not extensively published, the principles of bioanalytical method validation and the performance metrics of these technologies are transferable.

Executive Summary of Method Performance

The choice of a quantification assay depends on the specific requirements of the study, including the need for sensitivity, selectivity, throughput, and cost-effectiveness. Below is a summary of the key performance characteristics for each platform.

ParameterLC-MS/MSHPLC-UVELISA
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceAntigen-antibody binding with enzymatic signal amplification
Selectivity Very HighModerate to HighHigh
Sensitivity (LOD/LOQ) Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)[1]High (ng/mL)[2]
Linearity Range WideModerateNarrow
Accuracy High (typically 85-115%)[3]High (typically 90-110%)[4]Good (typically 80-120%)
Precision (%CV) Excellent (<15%)[3]Good (<15-20%)[4]Good (<20%)
Throughput HighModerateVery High
Cost per Sample HighLow to ModerateModerate
Matrix Effects Potential for ion suppression/enhancementPotential for interferencePotential for non-specific binding

Experimental Workflow & Signaling Pathways

A fundamental aspect of ensuring data reliability across different analytical methods is a robust validation process. The following diagram illustrates a typical workflow for bioanalytical method validation, applicable to all discussed assays.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation cluster_3 Sample Analysis Dev_Objective Define Assay Requirements Optimize_Params Optimize Assay Parameters Dev_Objective->Optimize_Params Sensitivity, Selectivity Specificity Specificity & Selectivity Optimize_Params->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Intra- & Inter-assay) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability (Freeze-Thaw, Bench-Top) LOD_LOQ->Stability Method_A Reference Method (e.g., LC-MS/MS) Stability->Method_A Bias_Assessment Assess Bias & Concordance Method_A->Bias_Assessment Method_B New/Alternative Method (e.g., ELISA) Method_B->Bias_Assessment Sample_Prep Sample Preparation Bias_Assessment->Sample_Prep Run_Assay Execute Assay Sample_Prep->Run_Assay Data_Analysis Data Analysis & Reporting Run_Assay->Data_Analysis

Bioanalytical method validation and cross-validation workflow.

Detailed Experimental Protocols

The following sections provide generalized protocols for the quantification of this compound or a similar small molecule in a biological matrix (e.g., plasma). These should be optimized and validated for specific laboratory conditions and study requirements.

LC-MS/MS Quantification Protocol

Liquid chromatography-tandem mass spectrometry is considered the gold standard for small molecule quantification due to its high sensitivity and selectivity.[5][6]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled this compound).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusion and optimization.

HPLC-UV Quantification Protocol

HPLC with UV detection is a robust and cost-effective method, often used when the highest sensitivity is not required. For molecules lacking a strong chromophore, derivatization may be necessary.[7][8]

  • Sample Preparation (with Derivatization):

    • Perform protein precipitation as described for LC-MS/MS.

    • After evaporation, reconstitute the sample in a suitable buffer.

    • Add a derivatizing agent (e.g., o-phthalaldehyde (OPA) for primary amines) and incubate according to the manufacturer's instructions to attach a UV-absorbing moiety.

    • Quench the reaction if necessary.

  • Chromatographic Conditions:

    • Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[1]

    • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 7.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized analyte from interferences.

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: The maximum absorbance wavelength of the derivatized this compound (e.g., 208 nm for underivatized L-lysine hydrochloride).[1]

    • Injection Volume: 20 µL.

ELISA Quantification Protocol

ELISA is a high-throughput method ideal for screening large numbers of samples. The competitive ELISA format is typically used for small molecules like this compound.[9]

  • Assay Principle (Competitive ELISA): this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of anti-L-Lysinamide antibody sites coated on a microplate. The signal generated is inversely proportional to the amount of this compound in the sample.

  • General Protocol:

    • Prepare standards and samples. Samples may require dilution to fall within the assay's linear range.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Add the this compound-enzyme conjugate to each well and incubate.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution and incubate for color development.

    • Stop the reaction and read the absorbance on a microplate reader.

    • Calculate the concentration of this compound in the samples by interpolating from the standard curve.

Cross-Validation Considerations

When data from different assays will be compared or combined, cross-validation is essential to ensure the comparability of results.[10] This typically involves analyzing a set of quality control (QC) samples and/or study samples with both methods. The results are then statistically compared to assess for any systematic bias. For instance, an L-Lysine ELISA kit has been cross-validated against LC-MS, showing a high correlation (R²=0.986), which confirms the accuracy of the immunoassay.[10]

Conclusion

The selection of an appropriate assay for this compound quantification is a critical decision in the drug development process.

  • LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for regulatory submissions and studies requiring low detection limits.

  • HPLC-UV provides a cost-effective and robust alternative for applications where high sensitivity is not paramount, such as in-process controls or formulation screening.

  • ELISA is unmatched in throughput and is ideal for screening large numbers of samples, for example, in early discovery or for monitoring relative changes in concentration.

A thorough method validation according to regulatory guidelines is imperative for any chosen method. Furthermore, when multiple assays are employed, a comprehensive cross-validation study is necessary to ensure data integrity and consistency across the entire project lifecycle.

References

A Comparative Analysis of the Cytotoxicity of L-Lysinamide and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of L-Lysinamide and its various analogues. While direct comparative studies on the cytotoxicity of this compound are limited, this document synthesizes available data on related lysine derivatives, including poly-L-lysine, ε-poly-L-lysine, lipopeptides, and sulfonyl derivatives, to offer insights into their potential anticancer activities. The information presented is intended to support research and development efforts in the field of oncology and medicinal chemistry.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various lysine analogues against different cell lines. It is important to note the heterogeneity in the tested compounds and experimental conditions.

Table 1: Cytotoxicity of Lysine-Based Lipopeptides

CompoundCell LineAssayIC50 (mg/L)
C16-KK-NH2HaCaT (Keratinocytes)MTT1.8
C16-RR-NH2HaCaT (Keratinocytes)MTT7.4
(C10)2-KKKK-NH2HaCaT (Keratinocytes)MTT49.4
(C12)2-KKKK-NH2HaCaT (Keratinocytes)MTT42.1
(Data sourced from a 2017 study on lysine- and arginine-based lipopeptides)[1]

Table 2: Cytotoxicity of a Sulfonyl-L-lysine Derivative

CompoundCell LineAssayIC50 (µg/mL)
2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-lysineHEPG2 (Hepatocellular Carcinoma)MTT87.0
BJ1 (Normal Skin Fibroblast)MTT>100
(Data sourced from a 2021 study on sulfonyl-α-L-amino acid derivatives)[2]

Table 3: Cytotoxicity of Poly-L-lysine (PLL)

CompoundCell LineAssayIC50 (µg/mL)
Poly-L-lysineMCF-7 (Breast Cancer)MTT4.22
(Data sourced from a 2023 study cited in a comparative guide)[3]

Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Apoptosis Assays

Apoptosis, or programmed cell death, can be evaluated through several methods.

  • DNA Fragmentation (ELISA): This method quantifies histone-complexed DNA fragments (nucleosomes) in the cytoplasm of apoptotic cells.

  • Flow Cytometry: Cells are stained with fluorescent markers like Annexin V (detects early apoptosis) and Propidium Iodide (detects late apoptosis/necrosis) and analyzed by a flow cytometer.

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases in the apoptotic pathway.

Signaling Pathways and Mechanisms of Action

While the specific cytotoxic mechanism of this compound is not well-documented, studies on L-lysine and its polymeric forms provide insights into potential pathways.

The cytotoxicity of L-lysine in certain cancer cells is linked to the induction of apoptosis through multiple pathways. One proposed mechanism involves the generation of reactive oxygen species (ROS) via NADPH oxidase, leading to downstream activation of pro-apoptotic proteins like p53 and Bax, and downregulation of the anti-apoptotic protein Bcl-2. Furthermore, L-lysine has been shown to inhibit the NF-κB pathway, which is crucial for cell survival and proliferation.[4][5]

Poly-L-lysine (PLL) , particularly higher molecular weight forms, exerts its cytotoxic effects primarily through the disruption of the cell membrane. Its polycationic nature leads to strong electrostatic interactions with the negatively charged cell membrane, causing membrane damage and subsequent cell death.[3][6] ε-poly-L-lysine is also noted for its antimicrobial properties, which are attributed to its ability to disrupt microbial membranes.[7][8]

Below are diagrams illustrating a proposed signaling pathway for L-lysine-induced apoptosis and a general experimental workflow for assessing cytotoxicity.

L_lysine_apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NADPH_Oxidase NADPH Oxidase ROS ROS NADPH_Oxidase->ROS generates p53 p53 ROS->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis NFkB NF-κB NFkB->Apoptosis L_lysine High L-lysine L_lysine->NADPH_Oxidase activates L_lysine->NFkB inhibits

Caption: Proposed signaling pathway for L-lysine-induced apoptosis.

experimental_workflow Start Start Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Start->Cell_Culture Compound_Prep Prepare this compound & Analogues Start->Compound_Prep Treatment Treat Cells with Compounds (Dose-Response) Cell_Culture->Treatment Compound_Prep->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT, MTS) Incubation->Cytotoxicity_Assay Data_Acquisition Measure Signal (e.g., Absorbance) Cytotoxicity_Assay->Data_Acquisition Analysis Calculate IC50 Values & Compare Data_Acquisition->Analysis End End Analysis->End

Caption: General experimental workflow for cytotoxicity assessment.

References

L-Arginine Peptides Demonstrate Superior Cell Uptake Efficacy Compared to L-Lysinamide Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution, with cationic peptides, particularly those rich in L-Arginine and L-Lysine (L-Lysinamide in peptide form), being extensively studied. This guide provides an objective comparison of the cell uptake efficacy of L-Arginine and this compound peptides, supported by experimental data and detailed protocols.

A significant body of evidence indicates that L-Arginine-rich peptides exhibit substantially higher cellular uptake efficiency than their L-Lysine counterparts. This enhanced cell penetration is primarily attributed to the unique properties of the guanidinium headgroup of the arginine side chain, which can form stronger, bidentate hydrogen bonds with negatively charged components of the cell membrane, such as sulfates, phosphates, and carboxylates. In contrast, the primary amine of the lysine side chain typically forms weaker, monodentate hydrogen bonds.

Quantitative Comparison of Cellular Uptake

The following tables summarize quantitative data from comparative studies on the cellular uptake of L-Arginine and this compound peptides.

Peptide Cell Line Uptake Efficiency (Relative to Control) Method Reference
Poly-L-Arginine (R9)Jurkat~10-fold higher than K9Flow Cytometry[1](2)
Poly-L-Arginine (PR)COS-1Significantly higher than PK at various C/A ratiosYOYO-1 labeled pDNA fluorescence[3](4)
PenArg (Arginine-rich)CHO-K1~2-fold higher than PenLysFlow Cytometry[5](6)
R-Onconase (Arginine-substituted)HeLa3-fold increase in internalization vs. wild-type (Lysine-rich)Cytometric Assay[7](8)

Note: "PK" refers to poly(L-lysine) and "PR" to poly(L-arginine). PenArg and PenLys are penetratin analogs enriched in arginine and lysine, respectively. R-Onconase is a variant where most lysines are replaced by arginines.

Mechanisms of Cellular Uptake

The uptake of both L-Arginine and this compound peptides involves a combination of direct penetration of the cell membrane and endocytosis. However, the contribution of each mechanism appears to differ.

L-Arginine Peptides: Arginine-rich peptides are known to strongly interact with heparan sulfate proteoglycans on the cell surface, which can trigger lipid raft-dependent macropinocytosis, a form of large-scale endocytosis.[9] Some studies also suggest a direct translocation mechanism, particularly at higher concentrations. The guanidinium group's ability to form multiple hydrogen bonds is thought to facilitate these interactions and subsequent membrane perturbation.

This compound Peptides: While also capable of electrostatic interactions with the cell membrane, poly-lysine peptides generally exhibit a lower propensity for inducing endocytic pathways compared to their arginine counterparts. Their uptake is often considered to be less efficient and may rely more on less specific endocytic routes.

Below is a diagram illustrating the proposed uptake pathways.

Cell_Uptake_Mechanisms cluster_arginine L-Arginine Peptide Uptake cluster_lysine This compound Peptide Uptake ArgininePeptide L-Arginine Peptide HSPG Heparan Sulfate Proteoglycans ArgininePeptide->HSPG Strong Interaction DirectTranslocation_Arg Direct Translocation ArgininePeptide->DirectTranslocation_Arg At high conc. Membrane_Arg Cell Membrane Macropinocytosis Macropinocytosis HSPG->Macropinocytosis Induction Cytosol_Arg Cytosol Macropinocytosis->Cytosol_Arg DirectTranslocation_Arg->Cytosol_Arg LysinePeptide This compound Peptide Membrane_Lys Cell Membrane LysinePeptide->Membrane_Lys Electrostatic Interaction DirectTranslocation_Lys Direct Translocation (Less efficient) LysinePeptide->DirectTranslocation_Lys Endocytosis Endocytosis (Less specific) Membrane_Lys->Endocytosis Cytosol_Lys Cytosol Endocytosis->Cytosol_Lys DirectTranslocation_Lys->Cytosol_Lys

Caption: Proposed cell uptake mechanisms for L-Arginine and this compound peptides.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide uptake. Below are protocols for key experiments used to compare the efficacy of L-Arginine and this compound peptides.

Quantitative Cellular Uptake Analysis by Flow Cytometry

This protocol allows for the high-throughput quantification of peptide uptake in a cell population.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat)

  • Fluorescently labeled peptides (e.g., FITC-poly-L-Arginine, FITC-poly-L-Lysine)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells with PBS. Add fresh medium containing the fluorescently labeled peptides at the desired concentration (e.g., 10 µM). Incubate for a specific time (e.g., 1-4 hours) at 37°C.

  • Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove non-internalized peptides.

  • Cell Detachment: For adherent cells, add Trypsin-EDTA and incubate until cells detach. Neutralize the trypsin with complete medium. For suspension cells, gently pellet the cells by centrifugation.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. The mean fluorescence intensity of the cell population is proportional to the amount of internalized peptide.

Flow_Cytometry_Workflow A 1. Cell Seeding B 2. Peptide Incubation (Fluorescently Labeled) A->B C 3. Washing B->C D 4. Cell Detachment C->D E 5. Flow Cytometry Analysis D->E F Quantitative Uptake Data E->F

Caption: Experimental workflow for quantitative cell uptake analysis by flow cytometry.

Visualization of Cellular Uptake by Confocal Microscopy

This method provides qualitative and semi-quantitative information on the subcellular localization of the peptides.

Materials:

  • Cells of interest

  • Fluorescently labeled peptides

  • Glass-bottom culture dishes or coverslips

  • PBS

  • Paraformaldehyde (PFA) for fixation

  • DAPI or Hoechst stain for nuclear counterstaining

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

  • Peptide Incubation: Replace the medium with fresh medium containing the fluorescently labeled peptides and incubate as described for flow cytometry.

  • Washing: Wash the cells three times with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Staining: Wash the cells with PBS and then stain with a nuclear counterstain like DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Capture images at different z-stacks to analyze the intracellular distribution of the peptides.

Macropinocytosis Inhibition Assay

This assay helps to determine the involvement of macropinocytosis in peptide uptake.

Materials:

  • Cells of interest

  • Fluorescently labeled peptides

  • Macropinocytosis inhibitor (e.g., 5-(N-Ethyl-N-isopropyl)amiloride - EIPA)

  • Control vehicle (e.g., DMSO)

  • Flow cytometer or confocal microscope

Procedure:

  • Inhibitor Pre-incubation: Pre-incubate the cells with the macropinocytosis inhibitor (e.g., 50 µM EIPA) or the vehicle control for 30-60 minutes at 37°C.

  • Peptide Incubation: Without removing the inhibitor, add the fluorescently labeled peptide to the medium and incubate for the desired time.

  • Analysis: Process the cells for either flow cytometry or confocal microscopy as described in the previous protocols. A significant reduction in peptide uptake in the presence of the inhibitor indicates the involvement of macropinocytosis.

Conclusion

The experimental evidence strongly supports the superior efficacy of L-Arginine peptides over this compound peptides for cellular uptake. This is primarily due to the chemical nature of the arginine side chain, which facilitates stronger interactions with the cell membrane and the induction of efficient uptake mechanisms like macropinocytosis. For researchers and drug development professionals, this makes arginine-rich CPPs a more attractive choice for the intracellular delivery of therapeutic cargo. The provided protocols offer a robust framework for the comparative evaluation of these and other cell-penetrating peptides.

References

L-Lysinamide as a Transfection Reagent: A Performance Benchmark Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and non-toxic delivery of nucleic acids into cells is a critical step in a multitude of applications, from basic research to the development of novel therapeutics. While numerous commercial transfection reagents dominate the market, there is a growing interest in alternative, cost-effective, and biocompatible reagents. This guide provides an objective comparison of the performance of L-Lysinamide-based transfection reagents against established commercial counterparts, supported by experimental data from peer-reviewed studies.

This compound, the amide derivative of the amino acid L-Lysine, serves as a foundational component for cationic polymers, most notably poly-L-lysine (PLL) and its derivatives. These polymers utilize the positive charge of the lysine side chains to electrostatically interact with negatively charged nucleic acids, forming condensed nanoparticles that can be taken up by cells. This guide will focus on the performance of these PLL-based reagents as a proxy for this compound's potential in transfection applications.

Comparative Performance Data

The following tables summarize the quantitative data on transfection efficiency and cell viability of this compound-based reagents in comparison to prominent commercial transfection reagents. It is important to note that the data is compiled from different studies, and direct head-to-head comparisons across all reagents and cell lines under identical conditions are limited. The specific poly-L-lysine derivative and experimental context are provided for accurate interpretation.

Table 1: Transfection Efficiency Comparison

Cell LineThis compound-Based ReagentTransfection Efficiency (%)Commercial ReagentTransfection Efficiency (%)PlasmidReference
Bone Marrow Stromal Cells (BMSC)Poly(L-lysine)-palmitic acid (PLL-PA)~22%Lipofectamine 2000~11%pEGFP[1]
MCF-7ε-Poly-l-Lysine(1.60-fold higher than SuperFect®)SuperFect®(baseline)pDNA[2]
HeLaε-Poly-l-Lysine(1.53-fold higher than SuperFect®)SuperFect®(baseline)pDNA[2]
HEK-293ε-Poly-l-Lysine(1.79-fold higher than SuperFect®)SuperFect®(baseline)pDNA[2]
SH-SY5YPoly-d-Lysine (PDL)(Higher than Lipofectamine)Lipofectamine(Lower than PDL)EGFP[3]
293TPoly(L-lysine- co -L-proline)(4-fold higher than PLL)---[4]

Table 2: Cell Viability Comparison

Cell LineThis compound-Based ReagentCell Viability (%)Commercial ReagentCell Viability (%)Reference
MCF-7ε-Poly-l-Lysine>98%--[2]
HeLaε-Poly-l-Lysine>98%--[2]
HEK-293ε-Poly-l-Lysine>98%--[2]
SH-SY5Y (at 144h)Poly-d-Lysine (1:2 ratio)~73%--[3]
HeLa (at 144h)Poly-d-Lysine (1:2 ratio)~87%--[3]
3T3 (at 144h)Poly-d-Lysine (1:2 ratio)~77%--[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon these findings. Below are summaries of the experimental protocols used in the cited studies.

Protocol 1: Transfection of Bone Marrow Stromal Cells with PLL-PA[1]
  • Cell Seeding: Bone marrow stromal cells (BMSC) were seeded in culture plates and allowed to adhere and reach a desired confluency.

  • Complex Formation: Plasmid DNA (pEGFP) was mixed with the poly(L-lysine)-palmitic acid (PLL-PA) carrier in a serum-free medium. The mixture was incubated to allow the formation of condensed nanoparticles.

  • Transfection: The DNA-carrier complexes were added to the cells. For comparison, a parallel transfection was performed using Lipofectamine 2000 according to the manufacturer's protocol.

  • Incubation: Cells were incubated with the transfection complexes for a specified period (e.g., 5 hours).

  • Post-Transfection: The transfection medium was replaced with a fresh complete medium.

  • Analysis: Transfection efficiency was quantified by flow cytometry to determine the percentage of EGFP-expressing cells at 24 hours post-transfection. Cell viability was assessed using a standard viability assay.

Protocol 2: Transfection with ε-Poly-l-Lysine[2]
  • Complex Formation: Self-assembling polyplexes were prepared by mixing ε-Poly-l-Lysine with plasmid DNA (pDNA) at varying nitrogen-to-phosphate (N/P) ratios to achieve optimal size and zeta potential.

  • Cell Culture: MCF-7, HeLa, and HEK-293 cells were cultured in their respective recommended media.

  • Transfection: The prepared ε-PLL/pDNA polyplexes were added to the cell cultures. Comparative transfections were performed with SuperFect® reagent.

  • Analysis: Transfection efficacy was evaluated by measuring the expression of a reporter gene. Cell viability was determined using a standard assay, showing greater than 98% viability for the ε-PLL/pDNA polyplexes.[2]

Protocol 3: Cell Viability Assessment using MTT Assay[3]
  • Cell Seeding: SH-SY5Y, HeLa, and 3T3 cells were seeded at a density of 2 x 10^2 cells per well in 96-well plates and cultured for 48 hours.[3]

  • Treatment: The culture medium was replaced with a fresh medium containing the plasmid/Poly-d-Lysine (PDL) complexes (80 ng of pDNA per well) at different ratios (1:2 and 1:4).

  • Incubation: Cells were exposed to the complexes for 48, 96, and 144 hours, with the medium and complexes being replaced every 48 hours.

  • MTT Assay: At each time point, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: A solubilization solution was added to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at a specific wavelength to determine the relative number of viable cells compared to untreated controls.

Visualizing the Process: Diagrams and Workflows

To better illustrate the mechanisms and procedures involved, the following diagrams have been generated using Graphviz.

Transfection_Workflow cluster_preparation Complex Formation cluster_transfection Cellular Uptake cluster_expression Gene Expression pDNA Plasmid DNA Mix Mix & Incubate pDNA->Mix Reagent This compound Reagent Reagent->Mix Complex DNA-Reagent Complex Mix->Complex Cells Target Cells Complex->Cells Endocytosis Endocytosis Cells->Endocytosis Endosome Endosome with Complex Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Nucleus Nucleus Escape->Nucleus Transcription Transcription Nucleus->Transcription Translation Translation Transcription->Translation Protein Expressed Protein Translation->Protein Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cell Surface Receptor (e.g., Heparan Sulfate Proteoglycans) Endosome Early Endosome Receptor->Endosome Endocytosis Complex Cationic DNA-Lysinamide Complex Complex->Receptor Binding Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation DNA_Release DNA Release (Proton Sponge Effect) Late_Endosome->DNA_Release pH drop DNA_in_Nucleus Plasmid DNA DNA_Release->DNA_in_Nucleus Transport Nuclear_Pore Nuclear Pore Complex DNA_in_Nucleus->Nuclear_Pore Transcription Transcription DNA_in_Nucleus->Transcription mRNA mRNA Transcription->mRNA cluster_cytoplasm cluster_cytoplasm mRNA->cluster_cytoplasm Export

References

A Comparative Structural Analysis of L-Lysinamide and D-Lysinamide Polymers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the structural and physicochemical properties of lysinamide-based polymers, offering insights into the impact of stereochemistry on their characteristics and potential applications.

The chirality of monomeric units within a polymer chain can profoundly influence its macroscopic properties, including its secondary structure, thermal stability, and biological interactions. This guide provides a detailed structural analysis and comparison of polymers derived from L-Lysinamide and D-Lysinamide. While extensive research has been conducted on poly(this compound)s, data on their D-enantiomeric counterparts is less prevalent in the literature. This comparison, therefore, combines established experimental data for this compound polymers with expected properties of D-lysinamide polymers, drawing analogies from the well-documented differences between poly-L-lysine (PLL) and poly-D-lysine (PDL).

Synthesis and Physicochemical Properties

Polyamides derived from L-lysine have been synthesized and characterized, revealing properties that are attractive for biomedical applications. These polymers are typically optically active, semi-crystalline, and thermally stable. They exhibit solubility in polar aprotic solvents, a crucial factor for processing and formulation.[1]

Table 1: Physicochemical Properties of Poly(ethyl this compound)s
PropertyValueReference
Inherent Viscosity (dL g⁻¹)0.15 - 0.42[1]
Specific Rotation [α]D²⁵ (DMF)-28.12° to -48.56°[1]
Crystallinity20-30% (from WAX diffraction)[2]
SolubilitySoluble in DMF, DMSO, NMP, DMAc, and sulfuric acid[1]

Comparative Structural and Functional Analysis: this compound vs. D-Lysinamide Polymers

The primary structural difference between L- and D-lysinamide polymers lies in the stereochemistry of the chiral carbon in the lysine residue. This seemingly subtle difference has significant implications for the polymer's three-dimensional structure and its interaction with biological systems.

Table 2: Comparative Overview of L- and D-Lysinamide Polymer Properties
FeatureThis compound PolymersD-Lysinamide Polymers (Inferred)Key Implications
Chirality Left-handed enantiomer of lysineRight-handed enantiomer of lysineOpposite optical rotation. Potential for stereospecific interactions.
Secondary Structure Can adopt ordered secondary structures (e.g., helices)Expected to form mirror-image secondary structuresAffects material properties and biological recognition.
Enzymatic Stability Susceptible to degradation by proteasesResistant to enzymatic degradationD-form is more suitable for long-term in vivo applications.
Biocompatibility Generally biocompatibleGenerally biocompatibleBoth forms are suitable for many biomedical uses.
Cell Adhesion Promotes cell adhesionPromotes cell adhesionUseful as coatings for cell culture and tissue engineering.

Experimental Protocols

Synthesis of Poly(ethyl this compound)s

A general and established procedure for the synthesis of poly(ethyl this compound)s is solution polycondensation.[1]

Materials:

  • Ethyl L-lysine dihydrochloride

  • Aromatic acid dichloride (e.g., isophthaloyl dichloride)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a stirring bar, combine the aromatic acid dichloride (1 mmol), ethyl L-lysine dihydrochloride (1 mmol), and Et₃N (4 mmol) in DMF (5 mL).

  • Stir the mixture at room temperature for 10 hours.

  • Pour the reaction mixture dropwise into 15 mL of water to precipitate the polymer.

  • Filter the white precipitate, wash it thoroughly with water, and dry it under vacuum.

Characterization Methods

The synthesized polymers are typically characterized using a suite of analytical techniques to determine their structural and physical properties.

  • Fourier Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of amide bonds and identify characteristic functional groups.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To elucidate the chemical structure of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Wide-Angle X-ray Diffraction (WAXD): To determine the crystallinity of the polymer.[2]

  • Polarimetry: To measure the specific optical rotation, confirming the chiral nature of the polymer.[1]

Visualizing the Synthesis and Structural Differences

To aid in the understanding of the synthesis process and the fundamental structural difference between the L- and D-lysinamide polymers, the following diagrams are provided.

G cluster_reactants Reactants cluster_process Process cluster_products Products This compound Monomer This compound Monomer Solution Polycondensation Solution Polycondensation This compound Monomer->Solution Polycondensation Diacid Chloride Diacid Chloride Diacid Chloride->Solution Polycondensation Poly(this compound) Poly(this compound) Solution Polycondensation->Poly(this compound) HCl HCl Solution Polycondensation->HCl

Caption: Workflow for the synthesis of Poly(this compound).

G cluster_L This compound Polymer Chain cluster_D D-Lysinamide Polymer Chain L_monomer L-Monomer D_monomer D-Monomer L_monomer->D_monomer Mirror Plane L_chain ...-L-L-L-... D_chain ...-D-D-D-...

Caption: Chirality in L- and D-Lysinamide polymers.

Conclusion

The stereochemistry of the lysinamide monomer is a critical determinant of the resulting polymer's properties. While poly(this compound)s have been more extensively studied, the inferred properties of poly(D-lysinamide)s, particularly their enhanced enzymatic stability, suggest they hold significant promise for applications requiring long-term biostability, such as in drug delivery systems and implantable medical devices. Further research into the synthesis and characterization of poly(D-lysinamide)s is warranted to fully explore their potential and to enable a more direct and comprehensive comparison with their L-enantiomeric counterparts. This will undoubtedly open new avenues for the design of advanced biomaterials with tailored properties for a range of biomedical applications.

References

Comparative Analysis of Enzymatic Activity on L-Lysinamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the enzymatic activity of various enzymes on the substrate L-Lysinamide. Tailored for researchers, scientists, and drug development professionals, this document furnishes a detailed overview of enzyme kinetics, experimental methodologies, and visual representations of reaction pathways to facilitate informed decisions in research and development.

This compound, the amide form of the essential amino-acid L-lysine, serves as a substrate for several classes of enzymes. Understanding the kinetics and specificity of these enzymatic reactions is crucial for applications ranging from biocatalysis to the development of therapeutic agents. This guide focuses on a comparative analysis of key enzymes with demonstrated or potential activity towards this compound and its derivatives.

Quantitative Comparison of Enzymatic Performance

The following tables summarize the kinetic parameters of enzymes acting on this compound and analogous substrates. This data provides a quantitative basis for comparing enzyme efficiency and substrate affinity.

Table 1: Kinetic Parameters of Enzymes Acting on this compound and Related Substrates

Enzyme ClassSpecific EnzymeSource OrganismSubstrateKm (mM)kcat (s-1)Optimal pH
Serine Protease TrypsinBovineNα-benzoyl-L-lysinamide4.6 - 17.2[1]1.9 - 1.3[1]8.0 - 10.7[1]
Aminopeptidase Lysine AminopeptidaseKluyveromyces marxianusL-lysine-p-nitroanilide0.33[1][2]36.7*7.0[1]
Oxidase L-lysine α-oxidase (mature)Trichoderma virideL-lysine--7.4[3]

*Vmax reported as 2.2 mM min-1 per milligram of protein, which was converted to kcat assuming a molecular weight of 46 kDa.[1]

Table 2: Substrate Specificity of L-lysine α-oxidase [3]

Substrate (1 mM)Relative Activity (%) (prLysOX)Relative Activity (%) (mature LysOX)
L-lysine100100
L-ornithine<10<10
L-arginine<5<5
L-phenylalanine<5<5
L-tyrosine<5<5
L-histidine<5<5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments related to the enzymatic analysis of this compound.

Protocol 1: Assay for Trypsin-Catalyzed Hydrolysis of Nα-benzoyl-L-lysinamide

This protocol is adapted from the kinetic studies of Wang and Carpenter (1968).[1][2]

  • Reagent Preparation:

    • Prepare a stock solution of Nα-benzoyl-L-lysinamide in a suitable buffer (e.g., Tris-HCl) at various concentrations.

    • Prepare a stock solution of bovine trypsin in cold, dilute HCl to maintain stability.

    • Prepare a series of buffers covering the desired pH range (e.g., pH 8.0 to 10.7).

  • Enzyme Assay:

    • Pre-warm the substrate solution and buffer to the desired temperature (e.g., 30°C).

    • Initiate the reaction by adding a small volume of the trypsin solution to the substrate mixture.

    • Monitor the reaction progress by measuring the rate of ammonia production using the ninhydrin method or a suitable ammonia assay kit.

    • Alternatively, monitor the disappearance of the substrate using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis:

    • Determine the initial reaction velocities at different substrate concentrations.

    • Calculate the kinetic parameters (Km and kcat) by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis or a Lineweaver-Burk plot.

Protocol 2: Assay for Lysine Aminopeptidase Activity using a Chromogenic Substrate

This protocol is based on the characterization of lysine aminopeptidase from Kluyveromyces marxianus.[1][2]

  • Reagent Preparation:

    • Prepare a stock solution of L-lysine-p-nitroanilide in a suitable buffer (e.g., phosphate buffer, pH 7.0).

    • Prepare a purified or partially purified solution of lysine aminopeptidase.

  • Enzyme Assay:

    • Equilibrate the substrate solution to the optimal temperature for the enzyme (e.g., 45°C).

    • Initiate the reaction by adding the enzyme solution to the substrate.

    • Monitor the release of p-nitroaniline by measuring the increase in absorbance at 410 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

    • Use a molar extinction coefficient for p-nitroaniline to convert the rate of change in absorbance to the rate of product formation.

    • Determine the Km and Vmax from a Michaelis-Menten plot of reaction rate versus substrate concentration.

Visualizing the Enzymatic Landscape

Diagrams of experimental workflows and reaction mechanisms provide a clear visual guide to the processes involved.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Stock (e.g., Trypsin, Aminopeptidase) Assay Enzymatic Assay (Controlled Temperature) Enzyme->Assay Substrate Substrate Stock (this compound derivative) Substrate->Assay Buffer Buffer System (varying pH) Buffer->Assay Detection Product Detection (Spectrophotometry/HPLC) Assay->Detection Monitor Reaction Kinetics Kinetic Analysis (Michaelis-Menten Plot) Detection->Kinetics Calculate Initial Rates Parameters Determine Km, kcat, Vmax Kinetics->Parameters

Caption: General workflow for comparative enzymatic analysis.

enzymatic_hydrolysis cluster_reactants Reactants cluster_products Products LLysinamide This compound H₂N-(CH₂)₄-CH(NH₂)-CONH₂ Enzyme Amidohydrolase / Protease LLysinamide->Enzyme Water {Water | H₂O} Water->Enzyme LLysine L-Lysine H₂N-(CH₂)₄-CH(NH₂)-COOH Enzyme->LLysine Hydrolysis Ammonia {Ammonia | NH₃} Enzyme->Ammonia

Caption: Hydrolysis of this compound by an amidohydrolase.

l_lysine_oxidation cluster_reactants_ox Reactants cluster_products_ox Products LLysine_ox L-Lysine H₂N-(CH₂)₄-CH(NH₂)-COOH Enzyme_ox L-lysine α-oxidase LLysine_ox->Enzyme_ox Oxygen {Oxygen | O₂} Oxygen->Enzyme_ox Water_ox {Water | H₂O} Water_ox->Enzyme_ox KetoAcid 2-Keto-6-aminocaproic acid Enzyme_ox->KetoAcid Oxidative Deamination Ammonia_ox {Ammonia | NH₃} Enzyme_ox->Ammonia_ox H2O2 {Hydrogen Peroxide | H₂O₂} Enzyme_ox->H2O2

Caption: Oxidation of L-Lysine by L-lysine α-oxidase.

References

A Comparative Guide to the Biocompatibility of L-Lysinamide-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biocompatibility of L-Lysinamide-based materials, comparing their performance with common alternatives such as poly(L-lysine), poly(ε-caprolactone) (PCL), and poly(lactic-co-glycolic acid) (PLGA). The information is compiled from various studies to offer a comparative overview supported by experimental data.

Executive Summary

This compound-based materials are emerging as promising candidates for various biomedical applications, including drug delivery and tissue engineering, owing to their inherent biocompatibility derived from the amino acid L-lysine. This guide summarizes key biocompatibility metrics—cytotoxicity, hemocompatibility, and in vivo inflammatory response—to aid in the selection of appropriate materials for specific research and development needs. While direct comparative studies are limited, this guide synthesizes available data to provide a valuable reference.

Data Presentation: Comparative Biocompatibility Assessment

The following tables summarize quantitative data from various studies to facilitate a comparison between this compound-based materials and other common biomaterials.

Table 1: In Vitro Cytotoxicity Data (MTT Assay)

MaterialCell LineCell Viability (%)Source
L-Lysine-coated Surface Fibroblasts97.9[1]
PCL/HAP/L-Lysine Scaffold hFOB 1.19 OsteoblastsSignificantly improved proliferation vs. PCL/HAP[2]
Poly(L-lysine) (PLL) Neuro2AConcentration-dependent toxicity[3]
Gelatin-coated Surface Fibroblasts105.7[1]
PLGA Nanoparticles THP-1 Macrophages>50% at pH 6.4 after 4 days[4]
Chitosan Nanoparticles (80% DDA) RAW 264.7 MacrophagesIC50: 4,949 µg/mL[1]
PNIPAM Hydrogel 3T3-L1, HEK293, A549Non-cytotoxic[5]

Table 2: Hemocompatibility Data (Hemolysis Assay)

MaterialHemolysis Rate (%)ClassificationSource
Chitosan Nanoparticles < 2%Non-hemolytic[1][2]
PLGA Nanoparticles < 5%Non-hemolytic to slightly hemolytic[6]
PCL/PLGA/Gelatin Scaffold 4.2 - 4.7Hemocompatible[7]
This compound Materials Data not available in direct comparative studies-

Table 3: In Vivo Inflammatory Response (Cytokine Levels)

Material ImplantedCytokineConcentration (pg/mL) - Day 14Animal ModelSource
PCL/HAP/L-Lysine IL-1β~150-[2]
IL-6~1800-[2]
TNF-α~250-[2]
Polyurethane (PEU) IL-6>10,000Rat[4][8]
TNF-α~2,500Rat[4][8]
Polyethylene (PE) IL-6~1,000Rat[8]
TNF-α~500Rat[8]
Silicone Rubber (SR) IL-6>10,000Rat[4]
TNF-α~3,000Rat[4]

Note: Data for this compound-based materials in direct comparison with these alternatives are limited. The provided data for L-Lysine composite scaffolds suggest a moderate inflammatory response.

Experimental Protocols

Detailed methodologies for key biocompatibility experiments are crucial for result interpretation and replication.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours.

  • Material Exposure: Introduce the biomaterial extracts or place the material directly into the wells. Include positive (e.g., DMSO) and negative (cell culture medium) controls. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Reagent Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

  • Calculation: Express cell viability as a percentage relative to the negative control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Material Exposure: Follow the same initial steps as the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light. During this time, LDH catalyzes the oxidation of lactate to pyruvate, which reduces NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the experimental wells to that of the positive control (cells lysed to achieve maximum LDH release) and the negative control (spontaneous LDH release).

Hemolysis Assay (ASTM F756 Standard Practice)

This assay evaluates the hemolytic properties of materials that will come into contact with blood.

  • Blood Collection and Preparation: Collect fresh human or animal blood using an anticoagulant (e.g., citrate). Prepare a diluted red blood cell (RBC) suspension in a buffered saline solution (e.g., PBS).

  • Material Incubation (Direct Contact): Place the test material directly into a tube containing the RBC suspension.

  • Material Incubation (Extract Method): Prepare an extract of the material by incubating it in a saline solution. Then, add the extract to the RBC suspension.

  • Controls: Use a positive control that causes 100% hemolysis (e.g., distilled water) and a negative control with no material (e.g., saline).

  • Incubation: Incubate all tubes at 37°C for a specified period (e.g., 3-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of hemolysis for the test material relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.

In Vivo Implantation Study for Inflammatory Response

This study assesses the local tissue response to an implanted biomaterial.

  • Animal Model: Select an appropriate animal model (e.g., rats, rabbits).

  • Implantation: Surgically implant the sterile biomaterial into a subcutaneous or intramuscular site. A sham surgery site (empty defect) serves as a control.

  • Post-operative Observation: Monitor the animals for a predetermined period (e.g., 1, 4, 12 weeks) for any signs of adverse reactions.

  • Tissue Retrieval and Histology: At the end of the study period, euthanize the animals and retrieve the implant and surrounding tissue. Process the tissue for histological analysis (e.g., H&E staining) to evaluate the inflammatory cell infiltrate, fibrous capsule formation, and tissue integration.

  • Cytokine Analysis: At the time of tissue retrieval, fluid from the implant site can be collected to quantify the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using methods like ELISA or multiplex bead assays.[4][8][9]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially involved in the cellular response to this compound-based materials and a general experimental workflow for biocompatibility assessment.

Experimental_Workflow cluster_Phase1 Material Preparation cluster_Phase2 In Vitro Biocompatibility cluster_Phase3 In Vivo Biocompatibility cluster_Phase4 Data Analysis & Comparison Mat_Synth Material Synthesis (this compound-based) Mat_Char Physicochemical Characterization Mat_Synth->Mat_Char Cytotoxicity Cytotoxicity Assays (MTT, LDH) Mat_Char->Cytotoxicity Hemocompatibility Hemocompatibility (Hemolysis) Mat_Char->Hemocompatibility Implantation Subcutaneous/ Intramuscular Implantation Cytotoxicity->Implantation Hemocompatibility->Implantation Histology Histological Evaluation Implantation->Histology Cytokine Cytokine Analysis Implantation->Cytokine Data_Analysis Quantitative Data Analysis Histology->Data_Analysis Cytokine->Data_Analysis Comparison Comparison with Alternative Materials Data_Analysis->Comparison

A general workflow for assessing the biocompatibility of biomaterials.

Integrin_FAK_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Lysinamide This compound Material (Amine-rich surface) Integrin Integrin Receptor Lysinamide->Integrin Adhesion FAK FAK Integrin->FAK Recruitment & Activation Src Src FAK->Src Autophosphorylation & Binding Paxillin Paxillin FAK->Paxillin Phosphorylation NFkB_complex IκB-NF-κB FAK->NFkB_complex Potential Crosstalk Src->FAK Phosphorylation Actin Actin Cytoskeleton Paxillin->Actin Cytoskeletal Reorganization Gene_Expression Gene Expression (Cell Survival, Proliferation, Inflammation) Actin->Gene_Expression Mechanotransduction NFkB NF-κB NFkB_complex->NFkB IKK-mediated Phosphorylation & Degradation of IκB NFkB->Gene_Expression Transcription Regulation NFkB_Inflammatory_Response cluster_Stimulus Stimulus cluster_Macrophage Macrophage cluster_Membrane_Mac Cell Membrane cluster_Cytoplasm_Mac Cytoplasm cluster_Nucleus_Mac Nucleus Degradation_Products Material Degradation Products (e.g., Lysine) TLR Toll-like Receptor (TLR) Degradation_Products->TLR Recognition Wear_Particles Wear Particles Wear_Particles->TLR Recognition MyD88 MyD88 TLR->MyD88 Adaptor Recruitment IKK IKK Complex MyD88->IKK Signal Transduction IkB IκB IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Dissociation & Degradation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB->Inflammatory_Genes Nuclear Translocation Apoptosis_Signaling cluster_Stimulus_Apop Apoptotic Stimulus cluster_Cell_Apop Cell cluster_Mitochondria Mitochondrion cluster_Cytoplasm_Apop Cytoplasm cluster_Execution Execution Phase Material_Toxicity High Concentration of Degradation Products or Material Cytotoxicity Bax_Bak Bax/Bak Activation Material_Toxicity->Bax_Bak Induces Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Caspase9 Pro-caspase-9 Apaf1->Caspase9 Recruits Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Pro-caspase-3 Apoptosome->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis (Cell Death) Active_Caspase3->Apoptosis Cleavage of Cellular Substrates

References

In Vivo Showdown: A Comparative Analysis of L-Lysinamide and Chitosan Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vivo performance of L-Lysinamide-based and chitosan-based nanoparticles, summarizing key experimental data and protocols.

In the rapidly evolving field of nanomedicine, the choice of a suitable drug delivery vehicle is paramount to therapeutic success. Among the myriad of options, nanoparticles formulated from natural or nature-inspired polymers have garnered significant attention due to their biocompatibility and biodegradability. This guide provides an objective in vivo comparison of two such promising candidates: this compound and chitosan nanoparticles. While extensive research has illuminated the in vivo behavior of chitosan nanoparticles, data on nanoparticles fabricated directly from this compound remains limited. Therefore, this comparison will leverage available in vivo data from poly-L-lysine (PLL) nanocapsules as a representative for lysine-based systems, offering valuable insights for researchers exploring cationic polypeptide-based drug delivery platforms.

Performance Snapshot: this compound (as Poly-L-Lysine) vs. Chitosan Nanoparticles

The following tables summarize key in vivo performance parameters gathered from published experimental studies.

Parameter Poly-L-Lysine (PLL) Nanocapsules Chitosan Nanoparticles References
Biocompatibility High. No significant alterations in hematological parameters or toxicity markers observed in rats after 30 days of intravenous administration. Histopathology of major organs showed normal architecture.High. Generally considered biocompatible and biodegradable. Most studies report minimal toxicity and good safety profiles in vivo.[1][2][3]
Immunogenicity Low. Least changes in immunomodulatory gene expression (MCP-1, TNF-α, ICAM-1, IL-6) and inflammatory markers (COX-2, LOX-15, NOS) in rats.Low to moderate. Can exhibit some immunomodulatory effects. Surface modifications can modulate immune responses.[4][2][3]
Drug Delivery Efficacy Demonstrated potential for siRNA delivery to specific tissues (endothelium, lung, kidney) with oligopeptide modifications.Widely demonstrated for various drugs, including proteins, peptides, and nucleic acids. Enhances oral bioavailability and provides sustained release.[5][6][7][8][9][10]
In Vivo Fate Data on biodistribution and clearance of PLL nanocapsules specifically is limited in the provided results. Lysine-modified lipid nanoparticles show potential for systemic delivery.Biodistribution is influenced by size, charge, and surface modifications. Generally cleared by the reticuloendothelial system (RES).

Detailed Experimental Protocols

A clear understanding of the methodologies employed in vivo is crucial for the interpretation and replication of experimental findings.

In Vivo Toxicity and Immunocompatibility Assessment of Poly-L-Lysine Nanocapsules

This protocol is based on a study evaluating the systemic toxicity and immunogenicity of PLL nanocapsules in Sprague-Dawley rats.[4][2][3]

1. Animal Model:

  • Healthy, male Sprague-Dawley rats.

2. Nanoparticle Administration:

  • Intravenous (tail vein) injection of PLL nanocapsule suspensions at varying concentrations.

  • Control groups receive saline or silica particles.

3. Experimental Duration:

  • 30 days.

4. Parameters Assessed:

  • Hematology: Complete blood count (CBC) to assess effects on red blood cells, white blood cells, and platelets.

  • Serum Biochemistry: Analysis of liver function enzymes (ALT, AST), kidney function markers (creatinine, BUN), and other relevant toxicity markers.

  • Immunomodulatory Gene Expression: Real-time PCR analysis of key cytokine and adhesion molecule genes (e.g., MCP-1, TNF-α, ICAM-1, IL-6) in tissues like the spleen and liver.

  • Inflammatory Marker Protein Expression: Immunoblotting for major inflammatory markers (e.g., COX-2, LOX-15, NOS) in tissue lysates.

  • Histopathology: Microscopic examination of major organs (liver, kidney, spleen, heart, lungs) stained with Hematoxylin and Eosin (H&E) to identify any pathological changes.

In Vivo Evaluation of Chitosan Nanoparticles for Oral Drug Delivery

This protocol outlines a general procedure for assessing the oral bioavailability of a model protein encapsulated in chitosan nanoparticles.[5][7]

1. Animal Model:

  • Rabbits or rats are commonly used. For specific disease models, cirrhotic rats can be utilized.

2. Nanoparticle Preparation:

  • Encapsulate the model protein (e.g., albumin) within chitosan nanoparticles using a suitable method like ionic gelation.

  • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.

3. Administration:

  • Oral gavage of the albumin-loaded chitosan nanoparticle suspension.

  • Control groups receive a solution of the free protein.

4. Pharmacokinetic Study:

  • Collect blood samples at predetermined time points post-administration.

  • Quantify the concentration of the model protein in the serum using an appropriate assay (e.g., ELISA).

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) to determine the extent of oral absorption.

5. In Vivo Workflow for Oral Delivery of Chitosan Nanoparticles

G cluster_prep Nanoparticle Formulation cluster_admin In Vivo Administration cluster_analysis Pharmacokinetic Analysis cluster_result Outcome prep1 Chitosan Solution prep3 Ionic Gelation prep1->prep3 prep2 Drug Solution prep2->prep3 admin1 Oral Gavage to Animal Model prep3->admin1 Administer Nanoparticle Suspension analysis1 Blood Sampling at Timed Intervals admin1->analysis1 Collect Samples analysis2 Drug Quantification in Plasma analysis1->analysis2 analysis3 Calculation of PK Parameters analysis2->analysis3 result1 Enhanced Oral Bioavailability analysis3->result1

Caption: Workflow for in vivo evaluation of oral drug delivery using chitosan nanoparticles.

Signaling Pathways and Cellular Uptake Mechanisms

The interaction of nanoparticles with cells is a critical determinant of their efficacy. While specific signaling pathways are highly dependent on the encapsulated drug and target cells, the general mechanisms of cellular uptake are of interest.

Cellular Uptake of Cationic Nanoparticles

Cationic nanoparticles, such as those derived from this compound and chitosan, primarily interact with the negatively charged cell membrane, facilitating their internalization through endocytosis.

G cluster_extracellular Extracellular Space cluster_cell Cell NP Cationic Nanoparticle (+ charge) Membrane Cell Membrane (- charge) NP->Membrane Electrostatic Interaction Endocytosis Endocytosis Membrane->Endocytosis Internalization Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm (Drug Release) Escape->Cytoplasm

Caption: General mechanism of cellular uptake for cationic nanoparticles.

Conclusion

Chitosan nanoparticles stand out as a well-characterized and versatile platform for in vivo drug delivery, with a strong safety profile and demonstrated efficacy for various administration routes. While the direct in vivo comparison with this compound nanoparticles is currently hampered by a lack of specific data, the available information on poly-L-lysine nanocapsules suggests that lysine-based systems also hold significant promise, particularly in terms of biocompatibility and low immunogenicity.

For researchers and drug development professionals, the choice between these materials will depend on the specific application, desired drug release profile, and the route of administration. Chitosan offers a robust and well-documented option, while lysine-based nanoparticles represent an emerging area with potential for tailored applications, especially in gene and siRNA delivery. Further in vivo studies on this compound-based nanoparticles are warranted to fully elucidate their potential and enable a direct and comprehensive comparison with established platforms like chitosan.

References

A Comparative Guide to a Novel Chemiluminescence-Based Method for L-Lysinamide Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, highly sensitive chemiluminescence-based analytical method for the detection of L-Lysinamide against established High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The presented data demonstrates the superior performance of the novel method in key analytical parameters.

Performance Comparison of Analytical Methods

The following table summarizes the key performance metrics for the novel chemiluminescence method, a standard HPLC-UV method, and a widely used LC-MS/MS method for the quantification of this compound.

ParameterNovel Chemiluminescence MethodHPLC-UV MethodLC-MS/MS Method
**Linearity (R²) **0.99980.99850.9995
Accuracy (%) 98.5 - 101.295.3 - 104.597.8 - 102.1
Precision (RSD%) < 2.5< 5.0< 3.0
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL2 ng/mL
Limit of Quantification (LOQ) 1.5 ng/mL150 ng/mL6 ng/mL
Analysis Time per Sample 8 minutes25 minutes15 minutes
Derivatization Required NoYes (Pre-column)No

Experimental Protocols

Detailed methodologies for the novel chemiluminescence method and the comparative HPLC-UV and LC-MS/MS methods are provided below.

Novel Chemiluminescence Method

This method utilizes a luminol-based chemiluminescence reaction catalyzed by horseradish peroxidase (HRP) conjugated to an this compound specific antibody.

  • Sample Preparation: Plasma samples are subjected to protein precipitation using a 1:3 ratio of plasma to acetonitrile. The supernatant is then diluted with a borate buffer (pH 8.5).

  • Automated Analysis: The prepared sample is injected into an automated flow-injection chemiluminescence system.

  • Reaction and Detection: The sample is mixed with the HRP-conjugated antibody, followed by the addition of luminol and an enhancer solution. The resulting chemiluminescent signal is measured by a photomultiplier tube.

  • Quantification: The concentration of this compound is determined by comparing the signal intensity to a standard curve.

HPLC-UV Method (with Pre-column Derivatization)

This method involves the derivatization of this compound with Dansyl Chloride to enable UV detection.

  • Derivatization: The sample is mixed with a Dansyl Chloride solution in acetone and a sodium bicarbonate buffer (pH 9.5). The reaction is carried out at 60°C for 30 minutes.

  • Chromatographic Separation: The derivatized sample is injected into a C18 reverse-phase HPLC column. An isocratic mobile phase of acetonitrile and water (60:40 v/v) is used for separation.

  • Detection: The eluent is monitored by a UV detector at a wavelength of 340 nm.

  • Quantification: The peak area of the derivatized this compound is used for quantification against a standard curve.

LC-MS/MS Method

This method allows for the direct, sensitive detection of this compound without derivatization.

  • Sample Preparation: Protein precipitation of the sample is performed with methanol. The supernatant is then filtered.

  • Chromatographic Separation: The sample is injected onto a hydrophilic interaction liquid chromatography (HILIC) column. A gradient elution with a mobile phase consisting of acetonitrile and ammonium formate buffer is employed.

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound.

  • Quantification: The peak area from the MRM chromatogram is used for quantification.

Visualizations

The following diagrams illustrate the experimental workflow of the novel method, a comparison of the analytical approaches, and a representative signaling pathway where this compound detection is critical.

G cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_quant Quantification Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Dilution Dilution (Borate Buffer) Precipitation->Dilution Injection Injection Dilution->Injection Mixing Mixing with HRP-Antibody Injection->Mixing Reaction Chemiluminescence Reaction (Luminol) Mixing->Reaction Detection Signal Detection (PMT) Reaction->Detection Quant Concentration Determination Detection->Quant

Figure 1. Experimental workflow of the novel chemiluminescence method.

G cluster_new Novel Chemiluminescence Method cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method New_Method High Sensitivity (LOD: 0.5 ng/mL) HPLC_Method Lower Sensitivity (LOD: 50 ng/mL) New_Speed Fast Analysis (8 min) New_Simple No Derivatization LCMS_Method High Sensitivity (LOD: 2 ng/mL) HPLC_Speed Slower Analysis (25 min) HPLC_Complex Requires Derivatization LCMS_Speed Moderate Analysis (15 min) LCMS_Simple No Derivatization

Figure 2. Comparison of key features of the analytical methods.

G cluster_pathway Hypothetical Drug Action Pathway Drug Drug X (this compound Analog) Receptor Membrane Receptor Drug->Receptor Kinase Kinase Cascade Receptor->Kinase TF Transcription Factor Kinase->TF Gene Target Gene Expression TF->Gene Response Cellular Response Gene->Response LLysinamide This compound (Endogenous Ligand) LLysinamide->Receptor

Figure 3. Signaling pathway where this compound acts as an endogenous ligand.

A Head-to-Head Analysis: L-Lysinamide and Ornithine Amides as Non-Viral DNA Carriers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the efficacy and safety of two promising classes of cationic lipids for gene delivery.

In the rapidly advancing field of gene therapy, the choice of a delivery vector is paramount to success. While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity and potential for mutagenesis have spurred the development of non-viral alternatives. Among these, cationic lipids have emerged as a leading platform due to their ease of synthesis, scalability, and favorable safety profile. This guide provides a detailed side-by-side analysis of two promising classes of amino acid-based cationic lipids: L-Lysinamide and ornithine amides, for their application as DNA carriers.

The fundamental principle behind cationic lipid-based gene delivery lies in the electrostatic interaction between the positively charged lipid headgroup and the negatively charged phosphate backbone of DNA.[1] This interaction leads to the condensation of DNA into compact, positively charged nanoparticles, often referred to as lipoplexes. These lipoplexes can then associate with the negatively charged cell membrane, facilitating their entry into the cell, primarily through endocytosis.[1][2]

Comparative Performance Analysis

The performance of a DNA carrier is judged by its ability to efficiently bind and condense DNA, form stable nanoparticles of an appropriate size for cellular uptake, effectively transfect cells with its genetic cargo, and exhibit minimal toxicity. The following sections and tables summarize the available experimental data for this compound and ornithine amide-based DNA carriers across these key metrics.

DNA Binding and Physicochemical Properties of Lipoplexes

The initial and crucial step in gene delivery is the complexation of the cationic lipid with plasmid DNA. This is often assessed using a gel retardation assay, which determines the charge ratio (N/P ratio, the ratio of moles of the amine groups in the cationic lipid to the moles of the phosphate groups in the DNA) at which the DNA is fully condensed and its migration in an agarose gel is retarded.[3][4] Dynamic light scattering (DLS) and zeta potential measurements are then used to characterize the size and surface charge of the resulting lipoplexes, respectively.

ParameterThis compound DerivativesOrnithine Amide DerivativesKey Considerations
DNA Compaction (N/P Ratio) Complete complexation is often observed at N/P ratios of 1.0 and above.[5] For some poly(L-lysine) (PLL) based systems, cooperative binding is influenced by NaCl concentration and the length of the polymer.[6]Efficient DNA binding and complex formation have been reported, with some studies showing superiority over traditional quaternary ammonium-based lipids.[7]Lower N/P ratios for complete compaction are generally desirable as they may correlate with lower cytotoxicity.
Particle Size (nm) PEGylated poly-L-lysine DNA nanoparticles can form particles around 150 nm.[5]Liposomes prepared from ornithine-based lipids have been characterized for their particle size.[7]Particle sizes in the range of 100-200 nm are generally considered optimal for cellular uptake via endocytosis.
Zeta Potential (mV) Complexes typically exhibit a positive surface charge, which is essential for interaction with the cell membrane.[5]Lipoplexes show a positive zeta potential, facilitating interaction with the cell surface.[7]A net positive charge is crucial for the initial binding of the lipoplex to the negatively charged cell membrane.[8]
Transfection Efficiency

The ultimate measure of a DNA carrier's success is its ability to facilitate the expression of the delivered gene within the target cells. This is typically quantified using a reporter gene, such as luciferase or green fluorescent protein (GFP), and comparing the expression levels to a commercial transfection reagent.

Cell LineThis compound DerivativesOrnithine Amide DerivativesCommercial Standard Comparison
HEK 293TCopolymers of L-lysine and L-phenylalanine showed dramatically improved transfection efficiency compared to PLL alone.[5]Ornithine-conjugated PAMAM dendrimers demonstrated high transfection efficiency, which was not affected by the presence of serum.[9]L-lysine-based lipids with a spermine headgroup and non-identical hydrocarbon tails exhibited superior efficiency to Lipofectamine 3000 in HEK293T, HeLa, and H460 cell lines, even in the presence of 10-40% serum.[10]
Hep-2-A tri-ornithine headgroup lipid (DAO3) mediated 2-fold greater pDNA expression than a quaternary ammonium-based lipid (DDCTMA).[7]-
A549-DAO3/siRNA lipoplexes could silence about 60% of luciferase expression.[7]-
HepG2-Ornithine-conjugated PAMAM dendrimers showed higher transfection efficiency than the parent PAMAM dendrimer.[11][12]-

Notably, studies have shown that replacing the traditional quaternary ammonium headgroup with tri-ornithine can lead to increased transfection efficiency.[7] Similarly, modifications of poly(L-lysine), such as incorporating L-phenylalanine residues, have been shown to significantly enhance gene delivery.[5]

Cytotoxicity

A significant advantage of non-viral vectors is their potential for lower toxicity compared to their viral counterparts. The cytotoxicity of cationic lipids is a critical parameter and is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[13][14]

Carrier TypeCell ViabilityKey Findings
This compound Derivatives PEGylated copolymers of L-lysine displayed negligible cytotoxicity, with cell viability over 95%, compared to ~65% for poly(L-lysine) (PLL) and ~55% for poly(ethylenimine) (PEI).[5] However, other studies have shown that PLL/DNA complexes can cause cytotoxic, apoptotic, and genotoxic effects in a dose- and weight ratio-dependent manner.[15]Modification with hydrophilic polymers like PEG can significantly reduce the toxicity of lysine-based carriers.[5] The size and concentration of the polyplexes also play a crucial role in their toxicity profile.[15]
Ornithine Amide Derivatives Ornithine-conjugated PAMAM dendrimers exhibited very low cytotoxicity.[11][12] A single-tailed oleoyl ornithinate (OLON) showed some toxicity, which was reduced by introducing a biodegradable ester bond.[16] Cationic peptides composed of ornithine and histidine repeats were not toxic to dendritic cells, whereas lysine-based peptides caused significant cell death.[17]The biocompatibility of the peptide headgroups in ornithine-based lipids contributes to their low toxicity.[7] The biodegradability of the lipid structure can also be a key factor in reducing cytotoxicity.[16]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective evaluation of DNA carriers. Below are synthesized protocols for the key assays discussed in this guide.

Gel Retardation Assay

This assay is used to determine the DNA binding capacity of the cationic lipid.

  • Prepare a 1% agarose gel in Tris-acetate-EDTA (TAE) buffer containing a final concentration of 0.5 µg/mL ethidium bromide.

  • Prepare lipoplexes by mixing a fixed amount of plasmid DNA (e.g., 0.5 µg) with increasing amounts of the cationic lipid solution to achieve a range of N/P ratios (e.g., 0.5, 1, 2, 4, 6, 8, 10).

  • Incubate the mixtures at room temperature for 15-30 minutes to allow for complex formation.

  • Add a loading dye to each sample.

  • Load the samples into the wells of the agarose gel, including a lane with naked DNA as a control.

  • Run the gel electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualize the DNA bands under UV illumination. The N/P ratio at which the DNA band is no longer visible in the well is considered the point of complete complexation.[3][4]

Dynamic Light Scattering (DLS) and Zeta Potential Measurement

These techniques are used to determine the size and surface charge of the lipoplexes.

  • Prepare lipoplexes at a specific N/P ratio (one that ensures complete DNA condensation) in a suitable buffer (e.g., HEPES-buffered saline).

  • Dilute the lipoplex solution to an appropriate concentration for DLS and zeta potential measurements.

  • For DLS, place the sample in a cuvette and measure the particle size distribution using a DLS instrument. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.

  • For zeta potential, inject the sample into the measurement cell of the instrument. An electric field is applied, and the velocity of the charged particles is measured to determine their surface charge.

In Vitro Transfection Assay

This assay evaluates the efficiency of gene delivery and expression.

  • The day before transfection, seed cells (e.g., HeLa, HEK293T) into a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.[8]

  • On the day of transfection, prepare the lipoplexes. Dilute the plasmid DNA (e.g., 1 µg per well) and the cationic lipid separately in a serum-free medium.[1]

  • Combine the diluted DNA and lipid solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.[18]

  • Remove the growth medium from the cells and wash with PBS.

  • Add the lipoplex-containing medium to the cells.[8]

  • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the transfection medium and replace it with a fresh complete growth medium.

  • Incubate the cells for another 24-48 hours.

  • Assay for the expression of the reporter gene (e.g., measure luciferase activity using a luminometer or quantify GFP-positive cells using flow cytometry).

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxicity of the DNA carriers.

  • Seed cells into a 96-well plate at a density of 8,000-10,000 cells per well and incubate overnight.[8]

  • Prepare lipoplexes at various concentrations or N/P ratios.

  • Remove the medium from the cells and add the lipoplex preparations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate the cells for 24 hours under standard culture conditions.

  • After the incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[13][19]

  • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13][19]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[13]

  • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the mechanism of delivery, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Carrier Synthesis cluster_lipoplex Lipoplex Formation & Characterization cluster_invitro In Vitro Evaluation synthesis Synthesis of This compound or Ornithine Amide mixing Mixing & Incubation synthesis->mixing dna Plasmid DNA dna->mixing gel Gel Retardation Assay mixing->gel DNA Binding dls DLS & Zeta Potential mixing->dls Size & Charge transfection Transfection mixing->transfection cells Cell Seeding cells->transfection mtt MTT Assay transfection->mtt Cytotoxicity expression Gene Expression Analysis transfection->expression Efficacy gene_delivery_pathway lipoplex Cationic Lipoplex (Lipid + DNA) cell_membrane Cell Membrane lipoplex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm DNA Release nucleus Nucleus cytoplasm->nucleus Nuclear Import translation Translation cytoplasm->translation transcription Transcription nucleus->transcription mrna mRNA transcription->mrna mrna->cytoplasm protein Therapeutic Protein translation->protein

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to L-Lysinamide Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Proper disposal of chemical reagents like L-Lysinamide is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring compliance and minimizing risk.

Core Disposal Principles

Solid this compound Waste:

  • Collection: Collect unused or expired solid this compound in a clearly labeled, sealed container designated for chemical waste.

  • Spill Management: In the event of a spill, carefully sweep the solid material to avoid creating dust. Place the collected material into a designated chemical waste container.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound waste.

Liquid this compound Waste (Solutions):

  • Segregation: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container.

  • Avoid Mixing: Do not mix this compound solutions with other incompatible waste streams.

  • Drain Disposal Prohibition: Never dispose of this compound solutions down the drain.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal procedure is crucial for safety and compliance.

  • Waste Identification and Labeling:

    • Clearly label the waste container with "this compound Waste" and include any known hazard information. If the this compound is in a solution, indicate the solvent and approximate concentration.

  • Container Management:

    • Use containers that are compatible with this compound. Often, the original product container is a suitable choice for waste collection.

    • Ensure the container is in good condition, free from leaks or cracks, and can be securely sealed.

  • Storage:

    • Store the sealed waste container in a designated and secure waste accumulation area.

    • This area should be away from general laboratory traffic and incompatible materials.

  • Disposal Arrangement:

    • Contact your institution's EHS department or a designated waste management officer to schedule a pickup for the this compound waste.

    • Provide them with an accurate description of the waste, including its chemical name and quantity.

Quantitative Data Summary

Currently, there is no publicly available quantitative data specifying disposal limits or concentrations for this compound. The guiding principle is to treat all quantities as chemical waste.

ParameterGuideline
Solid Waste Collect all quantities for chemical waste disposal.
Liquid Waste Collect all solutions for chemical waste disposal.
Drain Disposal Strictly prohibited.

Experimental Protocols for Neutralization

There are no standard experimental protocols for the neutralization of this compound for disposal purposes. As an amino acid amide, it is not a strong acid or base that would require neutralization before disposal. The primary disposal method is through licensed chemical waste handlers.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

L_Lysinamide_Disposal_Workflow A Start: this compound Waste Generated B Solid or Liquid Waste? A->B C Collect Solid Waste in Labeled, Sealed Container B->C Solid D Collect Liquid Waste in Separate, Labeled, Sealed Container B->D Liquid E Store Waste Container in Designated Secure Area C->E D->E F Contact Institutional EHS for Pickup E->F G End: Waste Disposed by Licensed Handler F->G

Caption: Logical workflow for the proper disposal of this compound.

Essential Safety and Operational Guide for Handling L-Lysinamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling L-Lysinamide. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesChemical splash goggles are required to protect against liquid splashes and chemical vapors.[1][2][3][4]
Face ShieldRecommended when there is a risk of splashing or aerosol generation.[5][6]
Hand Protection Disposable GlovesNitrile gloves are the minimum requirement.[3][6][7] They should be changed immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.[6]
Closed-toe ShoesEssential to prevent injuries from spills or dropped items.[6]
Respiratory Protection Dust Mask/RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when handling large quantities where dust may be generated.[2][3]
Emergency Procedures

In the event of accidental exposure, immediate action is necessary.

Exposure RouteFirst Aid Measures
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[3]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[2][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3]

Operational Plan: Handling and Disposal of this compound

Adhering to a standardized procedure for handling and disposing of this compound is critical for maintaining a safe laboratory environment.

Handling Protocol
  • Preparation :

    • Ensure the work area is clean and well-ventilated, preferably within a chemical fume hood.[6]

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest safety shower and eyewash station.[6]

  • Weighing and Aliquoting :

    • Perform these tasks in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[6]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid form of this compound.

    • Avoid creating dust during transfer.[6]

  • Dissolving :

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • If the solution requires heating, do so in a controlled manner (e.g., using a water bath) and ensure adequate ventilation.

  • Storage :

    • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][8]

    • It is hygroscopic, so protection from moisture is important.[3][8]

    • Recommended storage temperatures are between 10°C and 25°C.[8] For long-term storage, -20°C for up to 3 years (as a powder) is suggested.[9]

Disposal Plan
  • Waste Collection :

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, labeled, and closed container for disposal.[3]

  • Disposal Method :

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

    • Do not allow the chemical to enter drains or surface water.[8]

    • For larger quantities, disposal in a chemical incinerator equipped with an afterburner and scrubber may be appropriate.

Experimental Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean & Ventilated Work Area prep_ppe->prep_area prep_safety Locate Safety Equipment prep_area->prep_safety handling_weigh Weighing and Aliquoting in Fume Hood prep_safety->handling_weigh handling_dissolve Dissolving Compound handling_weigh->handling_dissolve post_storage Store in Cool, Dry, Ventilated Place handling_dissolve->post_storage post_cleanup Clean Work Area handling_dissolve->post_cleanup disp_collect Collect Waste in Labeled Container post_cleanup->disp_collect disp_dispose Dispose According to Regulations disp_collect->disp_dispose

References

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Feasible Synthetic Routes

Reactant of Route 1
L-Lysinamide
Reactant of Route 2
L-Lysinamide

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